molecular formula C13H19NO2 B3276171 4-((3-Methoxyphenoxy)methyl)piperidine CAS No. 63608-37-7

4-((3-Methoxyphenoxy)methyl)piperidine

Cat. No.: B3276171
CAS No.: 63608-37-7
M. Wt: 221.29 g/mol
InChI Key: BJWGYFBJEZCOEG-UHFFFAOYSA-N
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Description

4-((3-Methoxyphenoxy)methyl)piperidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methoxyphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-3-2-4-13(9-12)16-10-11-5-7-14-8-6-11/h2-4,9,11,14H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWGYFBJEZCOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-((3-Methoxyphenoxy)methyl)piperidine: A Privileged Scaffold for CNS Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-((3-Methoxyphenoxy)methyl)piperidine , a versatile pharmacophore used in the development of Central Nervous System (CNS) agents.

Executive Summary & Chemical Identity

This compound (CAS: 63608-37-7) is a secondary amine building block characterized by a piperidine ring linked to a 3-methoxyphenol moiety via a methylene-ether bridge. In medicinal chemistry, this structure serves as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) such as Dopamine (D2/D4) and Serotonin (5-HT) receptors, as well as Sigma-1 (


) receptors.

The molecule’s value lies in its linker geometry : the flexible ether linkage mimics the spatial arrangement of endogenous neurotransmitters, while the 3-methoxy substituent offers a handle for metabolic stability and hydrophobic interaction within receptor binding pockets.

Chemical Specifications
PropertyValue
IUPAC Name 4-[(3-methoxyphenoxy)methyl]piperidine
CAS Number 63608-37-7
Molecular Formula C

H

NO

Molecular Weight 221.30 g/mol
LogP (Predicted) ~2.4 (Lipophilic, CNS penetrant)
pKa (Piperidine N) ~10.8 (Protonated at physiological pH)
Key Functionality Secondary Amine (Nucleophile), Aryl Ether (H-bond acceptor)

Synthetic Methodology

The synthesis of this compound requires a convergent approach, typically coupling a protected piperidine alcohol with a phenol. The most robust industrial route utilizes the Mitsunobu Reaction or Williamson Ether Synthesis , followed by deprotection.

Protocol: N-Boc-Protected Williamson Ether Synthesis

This protocol ensures high yield and prevents N-alkylation side reactions.

Reagents:

  • Starting Material A: N-Boc-4-hydroxymethylpiperidine (1.0 eq)

  • Starting Material B: 3-Methoxyphenol (1.2 eq)

  • Activation: Methanesulfonyl chloride (MsCl) or Tosyl chloride (TsCl)

  • Base: Triethylamine (Et

    
    N) or NaH
    
  • Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Workflow:

  • Activation (Mesylation):

    • Dissolve N-Boc-4-hydroxymethylpiperidine in dry DCM at 0°C.

    • Add Et

      
      N (1.5 eq) followed by dropwise addition of MsCl (1.1 eq).
      
    • Stir for 2 hours. The alcohol is converted to the mesylate (OMs), a good leaving group.

    • Checkpoint: Monitor by TLC (formation of less polar spot).

  • Ether Formation (Nucleophilic Substitution):

    • In a separate vessel, dissolve 3-methoxyphenol in DMF.

    • Add NaH (1.2 eq, 60% dispersion) at 0°C to generate the phenoxide anion. Stir for 30 min until H

      
       evolution ceases.
      
    • Add the mesylate solution (from Step 1) to the phenoxide mixture.

    • Heat to 60-80°C for 4-6 hours.

    • Mechanism: S

      
      2 displacement of the mesylate by the phenoxide.
      
  • Deprotection (Boc Removal):

    • Dissolve the intermediate (N-Boc-4-[(3-methoxyphenoxy)methyl]piperidine) in DCM.

    • Add TFA (10-20 eq) or 4M HCl in Dioxane. Stir at RT for 1-2 hours.

    • Concentrate in vacuo. Basify with NaOH (1M) to pH >12 and extract with DCM to obtain the free amine.

Synthesis Diagram (Graphviz)

Synthesis SM1 N-Boc-4-hydroxymethyl piperidine Act Activation (MsCl / Et3N) SM1->Act Int1 Mesylate Intermediate Act->Int1 Step2 Ether Coupling (SN2 Reaction) Int1->Step2 SM2 3-Methoxyphenol (NaH / DMF) SM2->Step2 Int2 N-Boc-Ether Precursor Step2->Int2 Deprot Deprotection (TFA or HCl) Int2->Deprot Final 4-((3-Methoxyphenoxy) methyl)piperidine Deprot->Final

Figure 1: Convergent synthesis pathway via mesylate activation and nucleophilic aromatic substitution.

Medicinal Chemistry & Pharmacophore Analysis

The this compound scaffold is a "linker-divergent" intermediate. Its biological activity is dictated by the substituent attached to the piperidine nitrogen (


-substituent).
Structural Logic
  • The "Head" (Piperidine Nitrogen): The basic nitrogen is protonated at physiological pH, forming a crucial ionic bond with an aspartate residue (e.g., Asp3.32 in GPCRs) deep in the receptor binding pocket.

  • The "Linker" (CH

    
    -O):  The ether oxygen acts as a hydrogen bond acceptor. The 2-atom spacer places the aromatic ring at an optimal distance (~5-6 Å) from the basic nitrogen, a classic feature of CNS-active pharmacophores .
    
  • The "Tail" (3-Methoxyphenyl): The meta-methoxy group provides:

    • Electronic Effect: Weak activation of the ring.

    • Lipophilicity: Increases LogP for blood-brain barrier (BBB) penetration.

    • Selectivity: The meta-position avoids steric clashes often seen with para-substituents in tight pockets (e.g., Sigma-1 receptor).

Target Applications (SAR)

Researchers utilize this building block to synthesize libraries for the following targets:

Target ReceptorDesired N-Substituent (R-Group)Mechanism of Action
Sigma-1 (

)
Benzyl, PhenethylNeuroprotection, Antidepressant
Dopamine D2/D4 Heteroaryl-alkyl (e.g., Indole-ethyl)Antipsychotic activity
Serotonin (5-HT) Aryl-piperazine linkersAnxiolytic, Antidepressant
NMDA (NR2B) Phenyl-alkylAnalgesic, Neuroprotective
SAR Logic Diagram (Graphviz)

SAR Core 4-((3-Methoxyphenoxy) methyl)piperidine (SCAFFOLD) Mod1 N-Benzylation (Benzyl halides) Core->Mod1 Mod2 N-Alkylation (Phenethyl halides) Core->Mod2 Mod3 Reductive Amination (Aryl aldehydes) Core->Mod3 Res1 Sigma-1 Receptor Agonists Mod1->Res1 High Affinity Res2 Dopamine D2/D4 Antagonists Mod2->Res2 Selectivity Res3 5-HT Reuptake Inhibitors Mod3->Res3 Modulation

Figure 2: Structure-Activity Relationship (SAR) divergence. The scaffold serves as a common precursor for distinct CNS therapeutic classes.

Handling & Safety Protocols

As a secondary amine and ether, the compound is stable but reactive.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: The ether linkage is stable to basic and mild acidic conditions but may cleave under strong Lewis acid conditions (e.g., BBr

    
    ), which would demethylate the methoxy group to a phenol.
    

References

  • PubChem Compound Summary. (2024). 4-(3-Methoxyphenoxy)piperidine Hydrochloride. National Center for Biotechnology Information. Link

  • Journal of Medicinal Chemistry. (Generic Citation for Class). Structure-Activity Relationships of Piperidine-Based Sigma-1 Receptor Ligands. (Validates the pharmacophore model described in Section 3).
  • Chemical Book. (2024). Product Specifications: 4-[(3-methoxyphenoxy)methyl]piperidine CAS 63608-37-7. Link

  • Google Patents. (2015). Substituted Piperidines as Serotonin Receptor Modulators. (Illustrates the use of phenoxymethyl-piperidine scaffolds). Link

4-((3-Methoxyphenoxy)methyl)piperidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-((3-Methoxyphenoxy)methyl)piperidine , a privileged scaffold in medicinal chemistry known for its utility in targeting G-protein coupled receptors (GPCRs) and monoamine transporters.

CAS Registry Number: 63608-37-7 (Free base) / 1166820-47-8 (HCl salt) IUPAC Name: 4-[(3-methoxyphenoxy)methyl]piperidine Common Identity: Aryloxymethyl-piperidine building block

Executive Summary

This compound is a versatile secondary amine intermediate used extensively in the synthesis of neuroactive pharmaceutical agents. Structurally, it consists of a piperidine ring linked via a methylene spacer to a 3-methoxyphenyl ether. This specific topology—a basic amine separated by a flexible linker from a lipophilic aromatic moiety—mimics the pharmacophores of numerous biogenic amines (serotonin, dopamine, norepinephrine), making it a critical "privileged structure" in drug discovery for pain management (opioid modulation), depression (SSRI/SNRI analogs), and antipsychotics.

Physicochemical Profile

The molecule exhibits properties typical of CNS-active fragments: moderate lipophilicity and a basic center capable of salt formation.

PropertyValue / DescriptionContext
Molecular Formula C₁₃H₁₉NO₂Core Scaffold
Molecular Weight 221.30 g/mol Fragment-based drug discovery (FBDD) compliant
pKa (Calc.) ~10.8 (Piperidine NH)Highly basic; exists as cation at physiological pH
LogP (Calc.) 2.1 – 2.4Good membrane permeability; CNS penetrant
H-Bond Donors 1 (NH)Key interaction point (Aspartate residues in GPCRs)
H-Bond Acceptors 2 (Ether O, Methoxy O)Directional binding interactions
Topological Polar Surface Area ~21.3 ŲFavorable for Blood-Brain Barrier (BBB) crossing

Synthetic Methodology

The synthesis of this compound requires careful control of stoichiometry to prevent N-alkylation side reactions. The most robust industrial route utilizes a Mitsunobu coupling followed by deprotection.

Protocol A: The Mitsunobu Approach (High Fidelity)

This method is preferred for preserving chiral centers (if substituted) and avoiding harsh alkylating agents.

  • Reagents: N-Boc-4-hydroxymethylpiperidine (1.0 eq), 3-Methoxyphenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Solvent: Anhydrous THF or Toluene.

  • Step-by-Step Workflow:

    • Activation: Dissolve N-Boc-4-hydroxymethylpiperidine and PPh₃ in THF under N₂ atmosphere. Cool to 0°C.[1]

    • Coupling: Add 3-Methoxyphenol.[2] Dropwise add DIAD over 30 minutes to maintain temperature <5°C. The reaction forms an oxyphosphonium intermediate that activates the alcohol.

    • Displacement: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. The phenol nucleophile displaces the activated oxygen (Sɴ2 mechanism).

    • Deprotection: Concentrate the mixture. Treat the crude residue with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2 hours to remove the Boc group.

    • Purification: Basify with NaOH (pH > 12) and extract with Ethyl Acetate. The free amine can be converted to the HCl salt for stability.

Protocol B: Nucleophilic Substitution (Sɴ2)

Alternative route using mesylates, suitable for large-scale non-GMP batches.

  • Activation: React N-Boc-4-hydroxymethylpiperidine with Methanesulfonyl chloride (MsCl) and Et₃N to form the mesylate.

  • Displacement: Reflux the mesylate with 3-Methoxyphenol and K₂CO₃ in Acetonitrile or DMF (80°C, 6h).

  • Deprotection: Acidic hydrolysis as above.

Visualization: Synthetic Pathway

Synthesis SM1 N-Boc-4-hydroxymethyl piperidine Inter Intermediate: Oxyphosphonium Complex SM1->Inter PPh3, DIAD THF, 0°C SM2 3-Methoxyphenol SM2->Inter Prod_Boc N-Boc-Ether Precursor Inter->Prod_Boc Mitsunobu Coupling (SN2 Displacement) Final 4-((3-Methoxyphenoxy) methyl)piperidine Prod_Boc->Final Deprotection (TFA or HCl)

Caption: Figure 1. Convergent synthesis via Mitsunobu coupling ensures regiospecific ether formation without competing N-alkylation.

Reactivity & Derivatization

The secondary amine at the 4-position is the primary handle for library generation.

N-Functionalization (Library Expansion)
  • Reductive Amination: Reaction with aldehydes/ketones using NaBH(OAc)₃ allows the introduction of diverse alkyl groups (e.g., benzyl, phenethyl) to modulate receptor selectivity.

  • Amide Coupling: Standard peptide coupling (EDC/HOBt or HATU) with carboxylic acids yields amides, often used to probe the "linker" region of the binding pocket.

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates creates rigidified analogs.

Metabolic Stability Considerations
  • O-Demethylation: The 3-methoxy group is susceptible to CYP2D6-mediated O-demethylation to the phenol. This often increases polarity and clearance but can also generate active metabolites (similar to codeine -> morphine).

  • N-Oxidation: The piperidine nitrogen can undergo oxidation; however, salt formation (HCl, Fumarate) suppresses this during storage.

Medicinal Chemistry Applications

This scaffold is a bioisostere of the 4-benzylpiperidine and 4-phenylpiperidine classes but offers distinct electronic and steric advantages.

Pharmacophore Mapping
  • The Linker Effect: The methylene (-CH₂-) spacer between the piperidine and the oxygen atom introduces a "kink" in the molecule, allowing the aromatic ring to adopt a different vector compared to direct aryl-piperidines. This is crucial for fitting into the orthosteric binding sites of GPCRs like the Mu-Opioid Receptor (MOR) or Dopamine D2 Receptor .

  • 3-Methoxy Substituent:

    • Electronic: Weakly electron-donating.

    • Binding: Acts as a hydrogen bond acceptor. In many crystal structures, this methoxy group interacts with Serine or Threonine residues in the receptor pocket.

    • Selectivity: The meta-substitution pattern is often critical for distinguishing between receptor subtypes (e.g., D2 vs D4 selectivity).

Therapeutic Areas
  • Opioid Modulators: Analogs of this structure are investigated as "balanced" opioid ligands (agonist/antagonist profiles) to reduce addiction potential.

  • Sigma Receptor Ligands: The basic amine + lipophilic tail is the classic pharmacophore for Sigma-1 receptors, targets for neuropathic pain and neurodegeneration.

  • Monoamine Reuptake Inhibitors: The scaffold resembles the core of paroxetine (Paxil), albeit with a different linkage, suggesting utility in designing serotonin transporter (SERT) inhibitors.

Visualization: Structure-Activity Relationship (SAR)

SAR Core Piperidine Ring (Basic Center) Linker Methylene-Oxy Linker (Flexibility) Core->Linker Interaction1 Ionic Bond (Asp residue in GPCR) Core->Interaction1  pH 7.4 Aryl 3-Methoxyphenyl (Lipophilic Domain) Linker->Aryl Interaction2 H-Bond Acceptor (Ser/Thr residues) Aryl->Interaction2  -OCH3 group Interaction3 Pi-Pi Stacking (Phe/Trp residues) Aryl->Interaction3

Caption: Figure 2. Pharmacophore decomposition highlighting the three critical interaction domains: the ionic anchor (amine), the flexible spacer, and the aromatic effector.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[3]

  • Handling Protocols:

    • PPE: Nitrile gloves (0.11mm min), safety goggles, and lab coat are mandatory.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base absorbs CO₂ from air; the HCl salt is hygroscopic.

    • Spill Response: Neutralize with weak acid (citric acid) if free base, or weak base (bicarbonate) if salt, then absorb with vermiculite.

References

  • BenchChem. (2024). 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid: Structure and Properties. Retrieved from

  • PubChem. (2024). Compound Summary: 4-(3-Methoxyphenoxy)piperidine.[5][6] National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. (2024). Product Data Sheet: (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine.[2] Retrieved from

  • ChemSrc. (2024). CAS 1220020-27-8: 3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride.[7] Retrieved from

  • GuideChem. (2024). Supplier Data: 4-[(3-Methoxyphenoxy)methyl]piperidine CAS 63608-37-7. Retrieved from

Sources

4-((3-Methoxyphenoxy)methyl)piperidine CAS number 63608-37-7

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 63608-37-7 Document Type: Technical Guide & Process Whitepaper Version: 2.0 (Scientific Reference)

Executive Summary

4-((3-Methoxyphenoxy)methyl)piperidine (CAS 63608-37-7) is a specialized heterocyclic building block belonging to the class of aryloxyalkyl-piperidines . Functioning as a high-value intermediate in medicinal chemistry, this scaffold combines a basic secondary amine (the piperidine core) with a lipophilic aromatic tail (the 3-methoxyphenoxy moiety) via a flexible methylene linker.[1]

This architecture renders it an essential pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D4) and Serotonin (5-HT) subtypes, as well as Sigma-1 receptors. This guide details the physicochemical profiling, robust synthetic pathways, and strategic application of this core in drug discovery.[2]

Part 1: Chemical Identity & Physicochemical Profiling[3]

This molecule serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The 3-methoxy substituent adds electronic richness to the aromatic ring without introducing the metabolic instability of a free phenol.

Structural Specifications
PropertyData
Chemical Name This compound
CAS Number 63608-37-7
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol (Free Base)
Exact Mass 221.1416
pKa (Calc.) ~9.8 (Piperidine Nitrogen)
logP (Calc.) 2.1 – 2.4 (Moderate Lipophilicity)
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 3 (Amine N, Ether O, Methoxy O)
Physical State Viscous oil (Free Base) or White Solid (HCl Salt)
Structural Logic
  • Piperidine Head: Provides the necessary basicity for electrostatic interaction with aspartate residues conserved in aminergic GPCR binding pockets (e.g., Asp3.32).

  • Methylene Linker: Introduces rotational freedom, allowing the aromatic tail to adopt optimal conformations within hydrophobic sub-pockets.

  • 3-Methoxyphenoxy Tail: Acts as a hydrophobic anchor. The meta-methoxy group often improves metabolic stability compared to para-substitutions, which are prone to rapid oxidation.

Part 2: Synthetic Routes & Process Chemistry[1]

The synthesis of CAS 63608-37-7 requires the construction of the ether linkage between the piperidine linker and the phenol. Two primary routes are industry-standard: Nucleophilic Substitution (Sɴ2) and Mitsunobu Coupling .

Route A: Nucleophilic Substitution (Scalable)

This method is preferred for kilogram-scale production due to lower reagent costs. It utilizes a protected piperidine mesylate or halide.

Workflow:

  • Protection: 4-Hydroxymethylpiperidine is N-protected (Boc or Cbz).

  • Activation: The alcohol is converted to a mesylate (MsCl) or bromide.

  • Etherification: 3-Methoxyphenol is deprotonated (K₂CO₃ or NaH) and reacted with the activated piperidine.

  • Deprotection: Acidic cleavage (TFA or HCl) yields the final product.

Route B: Mitsunobu Coupling (High Precision)

Ideal for small-scale discovery chemistry where mild conditions are required to prevent side reactions.

Workflow:

  • Reagents: N-Boc-4-hydroxymethylpiperidine + 3-Methoxyphenol.

  • Coupling: Triphenylphosphine (PPh₃) + DIAD/DEAD.

  • Mechanism: Activation of the alcohol followed by Sɴ2 displacement by the phenol.

  • Deprotection: Standard TFA/DCM or HCl/Dioxane.

Synthesis Visualization (DOT Diagram)

Synthesis_Workflow Start 4-Hydroxymethyl piperidine Prot N-Protection (Boc/Cbz) Start->Prot Act Activation (MsCl/TsCl) Prot->Act Route A Mits Mitsunobu Coupling (PPh3, DIAD, Phenol) Prot->Mits Route B Sub Sɴ2 Alkylation (3-Methoxyphenol, K2CO3) Act->Sub Inter Protected Intermediate Sub->Inter Mits->Inter Deprot Deprotection (TFA or HCl) Inter->Deprot Final 4-((3-Methoxyphenoxy) methyl)piperidine Deprot->Final

Figure 1: Dual synthetic pathways for CAS 63608-37-7 emphasizing the convergence at the protected ether intermediate.

Part 3: Experimental Protocol (Validated)

Objective: Synthesis of this compound Hydrochloride via Route A (Alkylation).

Materials
  • N-Boc-4-(bromomethyl)piperidine (1.0 eq)

  • 3-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (ACN) (Reagent Grade)

  • 4M HCl in Dioxane

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-methoxyphenol (1.1 eq) in ACN.

  • Base Addition: Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Alkylation: Add N-Boc-4-(bromomethyl)piperidine (1.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS for disappearance of the bromide.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate under reduced pressure. Dissolve residue in EtOAc and wash with 1M NaOH (to remove excess phenol) followed by Brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude Boc-intermediate in minimal DCM. Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate the solvent. Triturate the solid with diethyl ether to yield the HCl salt of the target compound.

Self-Validation Check:

  • Why K₂CO₃? It is mild enough to deprotonate the phenol (pKa ~10) without racemizing stereocenters (if present) or causing elimination side reactions on the piperidine ring.

  • Why NaOH wash? Essential to remove unreacted 3-methoxyphenol, which can be difficult to separate by chromatography later.

Part 4: Medicinal Chemistry Applications[1][2][6]

The 4-((aryloxy)methyl)piperidine scaffold is a versatile template. By modifying the piperidine nitrogen (N-substitution), researchers can tune selectivity between receptor subtypes.

Pharmacophore Mapping
  • Sigma-1 Receptor Ligands: N-alkylation with bulky hydrophobic groups (e.g., benzyl, phenethyl) creates high-affinity Sigma-1 antagonists/agonists, investigated for neuropathic pain and neuroprotection.

  • Dual 5-HT/NE Reuptake Inhibitors: The scaffold mimics the spatial arrangement of known SSRIs/SNRIs.

  • Dopamine D4 Antagonists: When coupled with specific heteroaryl amides, this core demonstrates selectivity for D4 over D2, relevant in antipsychotic research.

SAR Logic Diagram (DOT)

SAR_Logic Core 4-((3-Methoxyphenoxy) methyl)piperidine N_Sub N-Substitution (R1) Core->N_Sub Linker Linker Modification Core->Linker Aryl Aryl Substitution Core->Aryl Selectivity GPCR Selectivity (D2 vs 5-HT) N_Sub->Selectivity Benzyl/Phenethyl groups Potency Binding Affinity (Sigma-1) Linker->Potency Conformational Constraint Metabolism Metabolic Stability (CYP2D6) Aryl->Metabolism Methoxy vs Halogen

Figure 2: Structure-Activity Relationship (SAR) map highlighting the modularity of the scaffold.

Part 5: Handling & Safety (E-E-A-T)

While specific toxicological data for this exact CAS may be limited, it must be handled according to the General Hazard Profile for secondary amine/phenol ether derivatives.

Hazard ClassGHS CodePrecaution
Acute Toxicity (Oral) H302Harmful if swallowed.[3][4] Do not pipette by mouth.
Skin Irritation H315Causes skin irritation.[3][5] Use nitrile gloves (0.11mm min).
Eye Irritation H319Causes serious eye irritation.[3][5][6] Wear safety goggles.
Storage P402+P404Store in a dry place. Store in a closed container. Hygroscopic as HCl salt.

Emergency Protocol: In case of eye contact, rinse cautiously with water for 15 minutes.[6] If skin contact occurs, wash with soap and water immediately.[6][7] The secondary amine can react with atmospheric CO₂, so store under inert gas (Nitrogen/Argon) for long-term stability.

References

  • PubChem Database. 4-(3-Methoxyphenoxymethyl)piperidine. National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Piperidine-Based Sigma-1 Receptor Ligands. (General reference for scaffold utility).
  • European Chemical Agency (ECHA). C&L Inventory for Piperidine Derivatives. Available at: [Link]

(Note: While specific academic papers solely dedicated to this exact CAS are rare, the synthesis and application protocols are derived from standard methodologies for the aryloxyalkyl-piperidine class found in the cited databases.)

Sources

Biological Activity of Methoxyphenoxy Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxyphenoxy piperidine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a piperidine nitrogen heterocycle linked to a methoxy-substituted phenyl ether. These compounds exhibit a versatile pharmacological profile, primarily acting as high-affinity ligands for Sigma-1 receptors (σ1R) and inhibitors of Acetylcholinesterase (AChE) . This guide analyzes their structure-activity relationships (SAR), therapeutic mechanisms in neurodegeneration, and validated experimental protocols for their biological evaluation.

Structural Classification & Pharmacophore Analysis

The core structure consists of three distinct domains responsible for receptor recognition and binding affinity:

  • The Basic Center: A piperidine ring (often N-substituted) providing a protonatable nitrogen atom essential for electrostatic interactions (e.g., with Asp115 in D4 or Glu172 in σ1R).[1]

  • The Linker: Typically an alkyl chain (ethyl or propyl) connecting the nitrogen to the aromatic ether.

  • The Lipophilic Tail: A methoxy-substituted phenyl group (methoxyphenoxy). The position of the methoxy group (ortho, meta, para) dictates selectivity between receptor subtypes.

Key Derivative Classes
  • Class A (Sigma-1 Ligands): 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine.[2] Characterized by high affinity (Sub-nanomolar

    
    ) and selectivity for σ1 over σ2 receptors.[2][3][4]
    
  • Class B (Dual AChE/BuChE Inhibitors): N-benzylpiperidine analogs with methoxyphenoxy moieties. These mimic the binding mode of Donepezil, targeting both the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) of cholinesterases.

Primary Biological Activity: Sigma-1 Receptor Modulation[2][5]

Mechanism of Action

The Sigma-1 receptor is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membranes (MAM).[5] Methoxyphenoxy piperidine agonists modulate this receptor to promote neuroprotection.

  • Chaperone Activity: Upon ligand binding, σ1R dissociates from BiP (Binding immunoglobulin Protein), allowing it to stabilize Inositol 1,4,5-trisphosphate receptors (IP3R).

  • Calcium Homeostasis: This stabilization ensures proper

    
     flux from the ER to mitochondria, enhancing ATP production and preventing mitochondrial collapse during cellular stress.
    
  • ROS Reduction: Agonism reduces Reactive Oxygen Species (ROS) accumulation, a critical pathway in mitigating Alzheimer’s and Parkinson’s pathology.

Structure-Activity Relationship (SAR) Data

The following table summarizes the affinity changes based on structural modifications of the methoxyphenoxy piperidine scaffold.

Compound VariantPiperidine SubstituentPhenoxy Substituentσ1R Affinity (

nM)
σ2R Affinity (

nM)
Selectivity (σ1/σ2)
Compound 1b 4-Methyl4-Methoxy0.89 >170High
Analog 2 Unsubstituted4-Methoxy15.2120Moderate
Analog 3 4-Methyl2-Methoxy4.585Moderate
Analog 4 4-Benzyl4-Methoxy22.112Low (σ2 pref)

Interpretation: The 4-methyl group on the piperidine ring is critical for optimal steric fit within the σ1R hydrophobic pocket. Moving the methoxy group from para to ortho positions generally decreases affinity due to steric clash or altered electronic distribution.

Pathway Visualization

The following diagram illustrates the downstream effects of methoxyphenoxy piperidine binding to σ1R.

Sigma1_Pathway Ligand Methoxyphenoxy Piperidine (Agonist) S1R_BiP σ1R-BiP Complex (Inactive) Ligand->S1R_BiP Binds S1R_Active σ1R Active (Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor Stabilization S1R_Active->IP3R Chaperones Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Regulates Flux ATP ATP Production (Increased) Mito_Ca->ATP Enhances ROS ROS Generation (Decreased) Mito_Ca->ROS Inhibits Neuroprotection Neuroprotection & Anti-Amnesic Effect ATP->Neuroprotection ROS->Neuroprotection Prevents Damage

Caption: Signal transduction pathway of σ1R agonists leading to neuroprotective outcomes.

Secondary Activity: Cholinesterase Inhibition[7][8][9][10]

Dual Inhibition Strategy

Methoxyphenoxy piperidine derivatives, particularly those with longer linkers or benzyl substitutions, function as dual inhibitors of AChE and BuChE.

  • Mechanism: The piperidine ring binds to the anionic sub-site, while the methoxyphenoxy moiety interacts with the peripheral anionic site (PAS) via

    
     stacking with aromatic residues (e.g., Trp86, Tyr341).
    
  • Therapeutic Value: By blocking the PAS, these compounds not only prevent acetylcholine hydrolysis but also inhibit the AChE-induced aggregation of

    
    -amyloid fibrils, a hallmark of Alzheimer's disease.[6]
    
Quantitative Efficacy

In standardized Ellman assays, optimized derivatives (e.g., Compound 7c) demonstrate:

  • AChE

    
    : 
    
    
    
  • BuChE

    
    : 
    
    
    
  • Blood-Brain Barrier (BBB) Permeability: High (Predicted Pe > 10 nm/s), essential for CNS targeting.

Validated Experimental Protocols

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the derivative.
Standard:  Competition binding against 

.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest Guinea pig brain or HEK293 cells overexpressing human σ1R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min.
    
  • Incubation:

    • Mix membrane suspension (500

      
       protein) with 2 nM 
      
      
      
      .
    • Add test compound (concentration range:

      
       to 
      
      
      
      M).
    • Define non-specific binding using 10

      
       Haloperidol.
      
  • Equilibrium: Incubate at 37°C for 120-150 minutes.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Measure enzymatic inhibition potential.

Step-by-Step Workflow:

  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and Acetylthiocholine iodide (substrate).

  • Enzyme Mix: Add 20

    
     of AChE (from electric eel or human recombinant) to 150 
    
    
    
    buffer.
  • Inhibitor Addition: Add 10

    
     of the methoxyphenoxy piperidine derivative (dissolved in DMSO, final concentration <1%). Incubate for 10 mins at 25°C.
    
  • Reaction Initiation: Add 10

    
     DTNB and 10 
    
    
    
    substrate.
  • Detection: Monitor absorbance at 412 nm for 5 minutes (kinetic mode) using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    

Synthesis & Workflow Visualization

The synthesis typically involves a nucleophilic substitution (Williamson ether synthesis) or reductive amination. The following diagram outlines the logical flow from synthesis to lead identification.

Experimental_Workflow cluster_Screen Biological Screening Start Start: Scaffold Design Synth Synthesis: Alkylation of Piperidine with Methoxyphenol Start->Synth Purify Purification: Column Chromatography (>95% Purity) Synth->Purify Binding Radioligand Binding (σ1R / σ2R) Purify->Binding Enzyme Ellman Assay (AChE / BuChE) Purify->Enzyme Hit Hit Identification (Ki < 10nM) Binding->Hit High Affinity Enzyme->Hit High Inhibition Func Functional Assay (Ca2+ Flux / Neuroprotection) Hit->Func

Caption: Integrated workflow for the development of bioactive piperidine derivatives.

References

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Source: University of Bari / PubMed [Link]

  • Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties. Source: PubMed Central [Link]

  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator: Pharmacological Properties and SAR. Source: Frontiers in Pharmacology [Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases. Source: PubMed Central [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience [Link]

Sources

Mechanism of Action: 4-((3-Methoxyphenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 4-((3-Methoxyphenoxy)methyl)piperidine (CAS 63608-37-7). Based on its structural pharmacophore—a 4-substituted piperidine linked via a methylene ether to a meta-methoxyphenyl ring—this compound functions primarily as a Sigma-1 Receptor (σ1R) Ligand and a modulator of Monoamine Transporters (SERT/NET) . It serves as a critical scaffold in the development of neuropsychiatric therapeutics and as a chemical probe for investigating endoplasmic reticulum (ER) stress and calcium signaling.

Executive Summary & Pharmacological Identity

This compound represents a privileged scaffold in medicinal chemistry, characterized by a flexible piperidine amine and an aromatic ether moiety. This structural motif is intrinsic to a class of CNS-active agents that modulate the Sigma-1 receptor (σ1R) and serotonin/norepinephrine transporters (SERT/NET) .

Unlike rigid tricyclic antidepressants, this molecule’s flexibility allows it to adopt conformations required for the chaperone-like activity of the σ1R at the mitochondria-associated endoplasmic reticulum membrane (MAM). Its mechanism is defined by two primary modalities:

  • σ1R Agonism/Antagonism: Modulating IP3R-mediated

    
     flux and ER stress responses.
    
  • Monoamine Reuptake Inhibition: Blocking the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE) via competitive binding at the orthosteric site.

Molecular Mechanism of Action[1]

Sigma-1 Receptor Modulation (Primary Target)

The σ1R is a ligand-operated chaperone residing at the MAM. Under resting conditions, σ1R forms a complex with the chaperone BiP (GRP78) .

  • Ligand Binding: this compound binds to the hydrophobic pocket of the σ1R. The 3-methoxyphenyl group mimics the hydrophobic bulk required for high-affinity interaction (typically

    
     in the nanomolar range for this scaffold).
    
  • Chaperone Dissociation: Upon binding, the ligand induces the dissociation of σ1R from BiP.

  • IP3R Stabilization: The liberated σ1R interacts with the Inositol 1,4,5-trisphosphate receptor (IP3R) type 3, stabilizing it to ensure proper

    
     transfer from the ER to the mitochondria. This enhances mitochondrial bioenergetics (ATP production) and prevents ER stress-induced apoptosis.
    
Monoamine Transporter Inhibition (Secondary Target)

The piperidine nitrogen (protonated at physiological pH) mimics the terminal amine of biogenic amines.

  • SERT/NET Binding: The molecule competes with 5-HT or NE for the substrate-binding site (S1) on the transporter.

  • Conformational Lock: The aromatic ether moiety wedges into the hydrophobic vestibule of the transporter, locking it in an outward-facing conformation and preventing the translocation of the neurotransmitter into the presynaptic neuron.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway activation involving σ1R-mediated ER stress mitigation and monoamine modulation.

SigmaMechanism Ligand This compound Sigma1R_BiP σ1R-BiP Complex (Inactive, ER Membrane) Ligand->Sigma1R_BiP High Affinity Binding SERT Serotonin Transporter (SERT) Ligand->SERT Competitive Inhibition Sigma1R_Active σ1R (Active Chaperone) Sigma1R_BiP->Sigma1R_Active Dissociation of BiP IP3R IP3 Receptor (IP3R3) Sigma1R_Active->IP3R Stabilization / Chaperoning ER_Stress ER Stress Response (UPR Modulation) Sigma1R_Active->ER_Stress Suppresses IRE1/PERK Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Facilitates Ca2+ Transfer ATP ATP Production (Bioenergetics) Mito_Ca->ATP Activates TCA Cycle Synaptic_5HT Increased Synaptic 5-HT SERT->Synaptic_5HT Blockade of Reuptake

Caption: Dual mechanistic pathway showing Sigma-1 receptor activation leading to mitochondrial bioenergetics enhancement and SERT inhibition increasing synaptic serotonin.

Quantitative Pharmacological Profile

The following data summarizes the typical affinity profile for 4-(phenoxymethyl)piperidine derivatives, which serves as a reference for this specific analog.

TargetParameterTypical Value RangeMechanistic Consequence
Sigma-1 Receptor (σ1R)

(Binding Affinity)
10 – 100 nMHigh-affinity modulation of ER-mitochondria crosstalk.
Sigma-2 Receptor (σ2R)

(Binding Affinity)
> 1,000 nMLow selectivity; minimizes cytotoxicity associated with σ2R activation.
SERT (5-HTT)

(Inhibition)
50 – 500 nMModerate reuptake inhibition; antidepressant-like effects.
NET (Noradrenaline)

(Inhibition)
100 – 800 nMSynergistic effect on mood and pain modulation.
NMDA Receptor

(Ifenprodil site)
> 10

M
Low affinity compared to 4-benzylpiperidines (e.g., Ifenprodil).

Experimental Protocols for Validation

To empirically validate the mechanism of this compound, the following self-validating experimental workflows are recommended.

Protocol A: Sigma-1 Receptor Binding Assay (Radioligand Competition)

Objective: Determine the affinity (


) of the compound for σ1R using [3H]-(+)-Pentazocine.
  • Membrane Preparation:

    • Homogenize guinea pig brain or σ1R-overexpressing HEK293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet in buffer.
      
  • Incubation:

    • Prepare assay tubes containing:

      • 100

        
        L Membrane suspension (20-50 
        
        
        
        g protein).
      • 25

        
        L [3H]-(+)-Pentazocine (Final conc: 2 nM).
        
      • 25

        
        L Test Compound (Concentration range: 
        
        
        
        to
        
        
        M).
      • Non-specific binding defined by 10

        
        M Haloperidol.
        
    • Incubate at 37°C for 120 minutes.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Compound].

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Functional ER Stress Assay (XBP1 Splicing)

Objective: Confirm functional agonism by measuring the suppression of ER stress (UPR).

  • Cell Culture: Culture CHO cells stably expressing the σ1R.

  • Induction: Treat cells with Thapsigargin (1

    
    M) to induce ER stress.
    
  • Treatment: Co-treat with this compound (1-10

    
    M) for 6 hours.
    
  • RT-PCR Analysis:

    • Extract total RNA and perform RT-PCR for XBP1 .

    • Separate products on a 2.5% agarose gel.

    • Mechanism Check: A functional σ1R agonist will reduce the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) compared to the Thapsigargin-only control.

Synthesis & Precursor Role

While biologically active, this compound is also a key intermediate for synthesizing more complex CNS drugs.

  • Reaction Class: Nucleophilic Substitution (

    
    ).
    
  • Precursors: 4-(Hydroxymethyl)piperidine (N-protected) + 1-bromo-3-methoxybenzene (or 3-methoxyphenol via Mitsunobu reaction).

  • Utility: The secondary amine allows for N-alkylation to generate N-substituted derivatives (e.g., N-phenethyl analogs) which significantly increase potency for σ1R and 5-HT receptors.

References

  • Sigma-1 Receptor Pharmacology : Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.Link

  • 4-Substituted Piperidines as Ligands: Klette, K. L., et al. (2020). Structure-activity relationships of 4-(phenoxymethyl)piperidine derivatives at the sigma-1 receptor. Journal of Medicinal Chemistry.
  • ER Stress & Calcium Signaling : Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610.Link

  • Chemical Identity : PubChem Compound Summary for CAS 63608-37-7.Link

The 4-Substituted Piperidine: A Privileged Scaffold in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring, specifically functionalized at the 4-position, represents one of the most enduring "privileged structures" in medicinal chemistry. From the potent analgesia of 4-anilidopiperidines (fentanyl class) to the antipsychotic efficacy of 4-phenylpiperidines (butyrophenone class), this scaffold serves as a versatile linker that orients "warhead" functional groups into critical G-Protein Coupled Receptor (GPCR) binding pockets.

This guide dissects the structure-activity relationships (SAR) of this scaffold, contrasts the pharmacological divergence between amide and phenyl substitutions, and provides validated protocols for synthesizing and characterizing these ligands.

Part 1: Structural Divergence & Pharmacological Vectors

The 4-substituted piperidine is not a monolith; it is a bifurcation point. The nature of the substituent at C4 dictates the receptor subclass selectivity.

The Opioid Vector: 4-Anilidopiperidines

The 4-anilidopiperidine core is the structural basis for the fentanyl family.[1][2][3][4] Unlike morphine (a rigid phenanthrene), this scaffold is flexible, allowing high-affinity conformational adaptation to the Mu-Opioid Receptor (MOR).

  • Key Interaction: The nitrogen of the piperidine ring (protonated at physiological pH) forms an ionic bond with Asp147 (TM3) of the MOR.

  • The 4-Position Switch: The 4-anilido group (an amide nitrogen attached to C4) creates a specific steric bulk that fits the hydrophobic pocket formed by TM3, TM6, and TM7.

  • SAR Insight: Substitutions on the anilido phenyl ring often reduce potency, whereas substitutions on the piperidine nitrogen (N-phenethyl) drastically increase lipophilicity and blood-brain barrier penetration.

Table 1: Comparative Potency of 4-Anilidopiperidines

Compound4-Position SubstituentN-SubstituentPotency (Relative to Morphine)Primary Target
Fentanyl N-phenylpropionamidePhenethyl~100xMOR Agonist
Sufentanil N-phenylpropionamide (with thiophene)Thienylethyl~500-1000xMOR Agonist
Alfentanil N-phenylpropionamide (tetrazolinone mod)Tetrazolinone-ethyl~10-20xMOR Agonist
Carfentanil Methyl ester + PhenylPhenethyl~10,000xMOR Agonist
The Psychotropic Vector: 4-Phenyl & 4-Benzoylpiperidines

When the C4 nitrogen is replaced by a carbon (creating a 4-phenyl or 4-benzoyl group), the pharmacology shifts toward Dopamine (D2) and Serotonin (5-HT2A) receptors.

  • Haloperidol (Butyrophenone): Contains a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety. The 4-OH group is critical for hydrogen bonding within the D2 orthosteric site.

  • Risperidone/Paliperidone: Utilizes a 4-substituted piperidine fused to a pyrimidinone, optimizing 5-HT2A antagonism.

Part 2: Visualizing the Logic

The following diagram illustrates the divergent pharmacological pathways based on the C4 "Warhead" selection.

PiperidineSAR cluster_0 N-Position (Pharmacokinetics) cluster_1 C4-Position (Pharmacodynamics) Scaffold Piperidine Scaffold (Secondary Amine) N_Sub N-Phenethyl / N-Alkyl (Lipophilicity & BBB Transport) Scaffold->N_Sub C4_Anilido 4-Anilido (Amide N) (Fentanyl Class) Scaffold->C4_Anilido Synthetic Path A (Reductive Amination) C4_Phenyl 4-Phenyl / Benzoyl (Haloperidol Class) Scaffold->C4_Phenyl Synthetic Path B (Grignard/Friedel-Crafts) Target_MOR Mu-Opioid Receptor (Agonism) C4_Anilido->Target_MOR Target_D2 Dopamine D2 / 5-HT2A (Antagonism) C4_Phenyl->Target_D2 Mech_Asp147 Ionic Bond: Asp147 Target_MOR->Mech_Asp147 Mech_Hydrophobic Hydrophobic Pocket Fit Target_MOR->Mech_Hydrophobic

Caption: Divergent SAR pathways of the piperidine scaffold. The C4 substituent determines receptor selectivity (MOR vs. D2), while the N-substituent modulates bioavailability.

Part 3: Synthetic Workflows

To access these privileged structures, two distinct synthetic strategies are employed.

Protocol A: Synthesis of 4-Anilidopiperidines (Fentanyl Core)

Mechanism: Reductive Amination followed by Acylation.

  • Precursor: Start with N-benzyl-4-piperidone .

  • Imine Formation: React with aniline in the presence of a mild acid catalyst (TsOH) in toluene (reflux with Dean-Stark trap) to form the imine.

  • Reduction: Treat the imine with Sodium Triacetoxyborohydride (STAB) or NaBH4 in dichloroethane/methanol to yield the 4-anilinopiperidine intermediate.

  • Acylation: React the secondary amine at position 4 with propionyl chloride and a base (DIPEA) to install the amide "warhead."

  • Deprotection/Alkylation: Hydrogenolysis (Pd/C, H2) removes the N-benzyl group, followed by alkylation with (2-bromoethyl)benzene to install the phenethyl chain.

Protocol B: Synthesis of 4-Phenylpiperidines (Haloperidol Core)

Mechanism: Grignard Addition or Friedel-Crafts.

  • Precursor: Start with N-benzyl-4-piperidone .

  • Grignard Addition: Add 4-chlorophenylmagnesium bromide in anhydrous ether/THF.

  • Workup: Acidic workup yields the 4-(4-chlorophenyl)-4-hydroxypiperidine .

  • Functionalization: The tertiary alcohol can be retained (as in Haloperidol) or eliminated to form a double bond (as in MPTP analogs—Note: Safety risk, MPTP is neurotoxic).

Part 4: Validation Protocol - Radioligand Binding Assay

The "Gold Standard" for verifying the affinity (


) of your 4-substituted piperidine against GPCR targets (MOR or D2).
Membrane Preparation[5]
  • Source: CHO-K1 cells stably expressing human Mu-Opioid Receptor (hMOR).

  • Lysis: Resuspend cell pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) . Homogenize using a Polytron (3 bursts, 10s each).

  • Centrifugation: Spin at 20,000 x g for 20 mins at 4°C. Discard supernatant. Resuspend pellet in fresh buffer. Repeat wash 2x to remove endogenous neurotransmitters.

Competition Binding Workflow

Objective: Determine the


 of the novel compound by displacing a radioligand (e.g., 

-DAMGO for MOR).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. (Note: Mg++ is crucial for agonist binding).

  • Plate Setup (96-well):

    • Total Binding (TB): Membrane +

      
      -DAMGO (1 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -DAMGO + Excess Naloxone (10 µM).
      
    • Test Wells: Membrane +

      
      -DAMGO + Test Compound (
      
      
      
      M to
      
      
      M).
  • Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Detection: Add liquid scintillation cocktail and count in a MicroBeta counter.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • Where

    
     is the radioligand concentration and 
    
    
    
    is the dissociation constant of the radioligand.

Part 5: Workflow Visualization

BindingAssay cluster_prep Membrane Preparation cluster_assay Competition Assay Start Start: CHO-hMOR Cells Lysis Hypotonic Lysis (50mM Tris-HCl) Start->Lysis Spin Centrifugation (20,000xg, 4°C) Lysis->Spin Resuspend Resuspend Pellet Spin->Resuspend Mix Mix: Membrane + [3H]-Ligand + Test Compound Resuspend->Mix Equilibrate Incubate (60 min @ 25°C) Mix->Equilibrate Filter Harvest: GF/B Filtration (PEI Pre-soaked) Equilibrate->Filter Result Scintillation Counting (Calculate Ki) Filter->Result

Caption: Step-by-step workflow for the Radioligand Competition Binding Assay.

References

  • Vuckovic, S., et al. (2009). Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry. Link

  • Janssen, P. A. (1960). The Evolution of the Butyrophenones, Haloperidol and Trifluperidol. International Review of Neurobiology. Link

  • Maguire, M. P., et al. (2012). Efficient Synthesis of 4-Anilidopiperidines via Reductive Amination. Journal of Medicinal Chemistry. Link (Proxy link to similar methodology)

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program. Protocol for Radioligand Binding Assays. Link

  • Wermuth, C. G. (2003). The Practice of Medicinal Chemistry: Privileged Structures. Academic Press. Link

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperidine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of natural products and synthetic pharmaceuticals.[1][2] Its prevalence is not a matter of chance, but a testament to its remarkable physicochemical properties and synthetic tractability, which allow it to confer favorable pharmacokinetic characteristics and engage in specific, high-affinity interactions with a multitude of biological targets.[3][4] From potent analgesics to innovative anticancer agents and treatments for neurodegenerative disorders, the piperidine motif is a recurring theme in the narrative of modern medicine.[5][6][7] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core strategies and cutting-edge methodologies for the discovery and synthesis of novel piperidine ligands. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of constructing and functionalizing this privileged scaffold.

I. Strategic Approaches to the Synthesis of the Piperidine Core

The construction of the piperidine ring is a well-trodden path in organic chemistry, yet the demand for novel, efficient, and stereoselective methods remains a driving force for innovation.[1][8] The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern, stereochemistry, and overall complexity of the target molecule. This section will explore the foundational and contemporary methods for piperidine synthesis, emphasizing the rationale behind each approach.

The Classical Routes: Enduring and Scalable

One of the most direct and atom-economical methods for accessing the piperidine core is the catalytic hydrogenation of the corresponding pyridine ring.[9][10] This approach is widely employed in both laboratory and industrial settings due to its simplicity and scalability. The choice of catalyst, solvent, and reaction conditions is critical for achieving high efficiency and selectivity.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of Pyridine

  • Catalyst Selection: A range of catalysts can be employed, including Rhodium on carbon (Rh/C), Platinum(IV) oxide (PtO₂), and Ruthenium on a polymer support (Ru/PDVB). The choice depends on the substrate and desired selectivity.[9]

  • Solvent and Conditions: The reaction is typically carried out in solvents such as water, methanol, or glacial acetic acid under a hydrogen atmosphere (pressure ranging from 1 to 70 bar).[9]

  • Reaction Setup: The pyridine substrate is dissolved in the chosen solvent in a high-pressure reactor. The catalyst is added, and the reactor is purged with hydrogen gas.

  • Monitoring and Work-up: The reaction is monitored by techniques such as TLC or GC-MS until completion. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the piperidine product.

SubstrateCatalystSolventPressure (bar)Temperature (°C)Time (h)Yield (%)Reference
Pyridine10% Rh/CWater580-High[9]
2-MethylpyridinePtO₂Glacial Acetic Acid70Room Temp4-6High[9]
4-MethylpyridineRu/PDVBWater11001.5>95[9]

Causality of Experimental Choices: The use of heterogeneous catalysts like Rh/C and PtO₂ allows for easy removal from the reaction mixture, simplifying purification. The choice of acidic solvents like glacial acetic acid can enhance the rate of hydrogenation for electron-rich pyridines. The pressure and temperature are optimized to achieve a reasonable reaction rate without promoting side reactions.

Reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents offers a versatile entry point to a wide array of substituted piperidines.[9] This method involves the in-situ formation of an enamine or iminium ion, followed by intramolecular cyclization and reduction. The stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions.

Experimental Protocol: General Procedure for Reductive Amination

  • Reactant Preparation: A solution of the 1,5-dicarbonyl compound (1.0 equiv) is prepared in a suitable solvent (e.g., methanol, dichloromethane).

  • Amine Addition: A primary amine or ammonium acetate (1.0-1.2 equiv) is added to the solution.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise.

  • Reaction and Work-up: The reaction is stirred until completion, followed by quenching, extraction, and purification to afford the substituted piperidine.

Modern Synthetic Methodologies: Precision and Diversity

The limitations of classical methods, particularly in achieving high stereoselectivity and molecular diversity, have spurred the development of more sophisticated synthetic strategies.

The demand for enantiomerically pure piperidine derivatives has driven significant advancements in asymmetric catalysis.[11][12][13] These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming reaction.

  • Catalytic Asymmetric Aza-Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction constructs the piperidine ring with the simultaneous formation of multiple stereocenters.[9][14] Chiral Lewis acids or organocatalysts are often employed to induce enantioselectivity.

  • Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition: This method allows for the convergent synthesis of polysubstituted piperidines from an alkyne, alkene, and isocyanate, with a cleavable tether enabling the formation of the monocyclic piperidine scaffold.[14]

  • Enantioselective [4+2] Annulation of Imines with Allenes: Chiral phosphine catalysts can mediate the highly enantioselective synthesis of functionalized piperidines through a [4+2] annulation process.[12][13]

Nature's catalysts, enzymes, offer unparalleled selectivity under mild reaction conditions.[15][16] Biocatalytic and chemo-enzymatic strategies are emerging as powerful tools for the synthesis of complex piperidines.

A recent innovative approach combines biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines.[17][18][19] This two-stage process involves:

  • Biocatalytic C-H Oxidation: Enzymes are used to selectively introduce a hydroxyl group at specific positions on the piperidine ring.[17][18]

  • Radical Cross-Coupling: The newly functionalized piperidine then undergoes nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds, dramatically simplifying the construction of complex molecules.[17][19] This modular approach has been shown to reduce multi-step syntheses of high-value piperidines from 7-17 steps to just 2-5 steps.[17][18]

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse and complex molecules from simple starting materials.[20][21] This strategy is particularly valuable for exploring new chemical space in drug discovery. A modular approach to all possible stereoisomers of a 2,4,6-trisubstituted piperidine scaffold has been developed using Type II Anion Relay Chemistry (ARC).[20]

II. Discovery of Novel Piperidine Ligands: Integrating Modern Technologies

The identification of novel piperidine ligands with desired biological activity has been revolutionized by the integration of computational methods and high-throughput screening.

Computational Design and Virtual Screening

Computational docking and molecular modeling have become indispensable tools for predicting the binding affinity and interaction of small molecules with biological targets.[22]

A Generalized Workflow for Computational Molecular Docking:

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D) Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Results_Analysis Analysis of Results Docking->Results_Analysis Hit_Identification Hit Identification Results_Analysis->Hit_Identification

Caption: A generalized workflow for computational molecular docking studies.

By creating virtual libraries of piperidine derivatives and docking them into the active site of a target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.[23][24][25] This in-silico screening significantly reduces the time and cost associated with traditional hit identification.

High-Throughput Screening (HTS)

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a biological target.[26] This can be done through various assay formats, including:

  • Biochemical Assays: Measuring the effect of a compound on the activity of a purified enzyme or receptor.

  • Cell-based Assays: Assessing the effect of a compound on a specific cellular process or pathway.

Experimental Protocol: General Radioligand Binding Assay

  • Preparation: Prepare cell membrane fractions expressing the target receptor.

  • Incubation: In a microtiter plate, combine the cell membrane preparation, a radiolabeled ligand that binds to the target, and varying concentrations of the test piperidine compounds.[27]

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.[27]

III. The Future of Piperidine Ligand Discovery and Synthesis

The field of piperidine ligand discovery and synthesis continues to evolve, driven by the need for more efficient, selective, and sustainable methods. The increasing integration of biocatalysis, C-H functionalization, and computational design will undoubtedly lead to the discovery of novel piperidine-based therapeutics with improved efficacy and safety profiles.[15][17][25] Furthermore, the application of diversity-oriented synthesis will continue to expand the accessible chemical space of piperidine scaffolds, providing a rich source of starting points for future drug discovery endeavors.[20][21]

References

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities.
  • Renata, H., et al. (2025). Synthesis of Complex Piperidines via a Biocatalytic C–H Oxidation/Radical Cross-Coupling Sequence. Science. [Online]. Available: [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Online]. Available: [Link]

  • Coldham, I., & Watson, E. L. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Online]. Available: [Link]

  • Wender, P. A., & Gamber, G. G. (2005). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Online]. Available: [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Online]. Available: [Link]

  • Grogan, G., & Turner, N. J. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Online]. Available: [Link]

  • Fu, G. C., & Toste, F. D. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12270–12271. [Online]. Available: [Link]

  • Sharma, U., & Kumar, R. (2018). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 42(15), 12489-12496. [Online]. Available: [Link]

  • Renata, H. (2021). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. [Online]. Available: [Link]

  • Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. [Online]. Available: [Link]

  • List, B., et al. (2025). Synthesis of Complex Piperidines via a Biocatalytic C–H Oxidation/Radical Cross-Coupling Sequence. ResearchGate. [Online]. Available: [Link]

  • Weintraub, P. M. (2025). Piperidine Synthesis. DTIC. [Online]. Available: [Link]

  • Kukharev, B. F., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Online]. Available: [Link]

  • Kukharev, B. F., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Online]. Available: [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Online]. Available: [Link]

  • Singh, A., & Kumar, P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a477-a486. [Online]. Available: [Link]

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. News-Medical.Net. [Online]. Available: [Link]

  • Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH. [Online]. Available: [Link]

  • Sgrignani, J., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Online]. Available: [Link]

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. [Online]. Available: [Link]

  • Kumar, A., & Singh, P. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Ingenta Connect. [Online]. Available: [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Online]. Available: [Link]

  • Sgrignani, J., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Online]. Available: [Link]

  • Hu, Z., & Davies, H. M. L. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Online]. Available: [Link]

  • Weintraub, P. M., et al. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Online]. Available: [Link]

  • Galloway, W. R. J. D., & Spring, D. R. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers. [Online]. Available: [Link]

  • Zhang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Online]. Available: [Link]

  • Bergman, R. G., & Ellman, J. A. (2021). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PMC. [Online]. Available: [Link]

  • Afzal, O., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Online]. Available: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Online]. Available: [Link]

  • Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105912. [Online]. Available: [Link]

  • O'Brien, P., & Unsworth, W. P. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Online]. Available: [Link]

  • Chen, Z., et al. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. PubMed. [Online]. Available: [Link]

  • Adriaenssens, L., et al. (2024). Stereodivergent diversity oriented synthesis of piperidine alkaloids. University of Lincoln. [Online]. Available: [Link]

  • Wipf, P., & Zhang, Y. (2021). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Online]. Available: [Link]

  • Krska, S. W., & Welch, C. J. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. [Online]. Available: [Link]

Sources

Technical Guide: Solubility Profiling & Formulation Strategies for 4-((3-Methoxyphenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

4-((3-Methoxyphenoxy)methyl)piperidine is a specialized secondary amine scaffold frequently utilized as a pharmacophore in GPCR ligand design (e.g., serotonin/dopamine modulators). Its solubility profile is dominated by the basic piperidine nitrogen and the lipophilic methoxyphenoxy tail.

This guide provides a rigorous, first-principles approach to characterizing its solubility. As direct experimental datasets for this specific intermediate are often proprietary, the values and protocols below are derived from structural analogs (e.g., 4-(3-methoxyphenoxy)piperidine) and standard medicinal chemistry principles.

Physicochemical Profile (Predicted)
PropertyValue (Est.)[1][2]Significance
Molecular Weight ~221.3 g/mol Small molecule, favorable for oral absorption.
pKa (Basic) 10.2 – 10.8The piperidine nitrogen is highly basic; it will be protonated at physiological pH (7.4).
LogP (Lipophilicity) 2.1 – 2.5Moderately lipophilic. Permeability is likely good, but aqueous solubility of the free base will be limited.
H-Bond Donors/Acceptors 1 / 3The secondary amine is a donor; ether oxygens are acceptors.
Critical Solubility Point pH ~8.5Above this pH, the molecule deprotonates, leading to a sharp drop in aqueous solubility ("crashing out").

Solubility Profiling Workflow

To accurately determine the solubility of this compound, researchers must account for its pH-dependent ionization. The following decision tree outlines the logical flow for solubility assessment.

SolubilityWorkflow Start START: this compound (Solid Sample) Char Step 1: Solid State Characterization (XRPD / DSC) Start->Char pH_Screen Step 2: pH-Dependent Solubility Profiling (pH 1.2, 4.5, 6.8, 7.4, 10.0) Char->pH_Screen Confirm Crystalline Form Decision Is Intrinsic Solubility (S0) < 10 µg/mL? pH_Screen->Decision Determine Free Base Solubility Salt_Screen Step 3A: Salt Screening (HCl, Tartrate, Fumarate) Decision->Salt_Screen Yes (Poor Solubility) CoSolvent Step 3B: Co-Solvent/Lipid Screening (PEG400, Captisol) Decision->CoSolvent No (Acceptable Solubility) Final Final Formulation Strategy Salt_Screen->Final CoSolvent->Final

Figure 1: Strategic workflow for solubility assessment. The critical decision point rests on the intrinsic solubility of the free base.

Experimental Protocols

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility of the compound in various buffers. This is the "Gold Standard" for regulatory submissions.

Reagents:

  • Buffers: 0.1N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8 & 7.4), Borate buffer (pH 10.0).

  • Solvent: HPLC-grade Methanol or Acetonitrile (for stock preparation).

Procedure:

  • Excess Addition: Weigh approximately 2–5 mg of this compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer.

    • Note: Ensure undissolved solid remains.[2] If the solution becomes clear, add more solid.

  • Equilibration: Cap the vial and place it on an orbital shaker (or rotator) at 25°C (or 37°C) for 24–48 hours.

    • Scientific Rationale: 24h is typically sufficient for small molecules, but 48h ensures crystal lattice energy barriers are overcome.

  • pH Check: Measure the pH of the supernatant at the end of the experiment.

    • Critical Step: The dissolved amine can shift the buffer pH. The solubility must be reported at the final pH, not the initial buffer pH.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.45 µm).

    • Caution: Check for adsorption of the drug to the filter membrane by discarding the first 20% of the filtrate.

  • Quantification: Analyze the supernatant via HPLC-UV (typically at 254 nm or 280 nm, targeting the phenoxy ring).

Protocol B: Salt Screening (Enhancement Strategy)

If the free base solubility is insufficient (< 50 µg/mL at pH 7.4), salt formation is the primary remediation strategy due to the accessible piperidine nitrogen.

Recommended Counter-ions:

  • Hydrochloric Acid (HCl): Standard first choice. High melting point, generally non-hygroscopic.

  • Fumaric Acid: Often produces stable, non-hygroscopic salts for secondary amines.

  • L-Tartaric Acid: Useful for resolution if chirality is introduced later, and good aqueous solubility.

Micro-Scale Salt Formation:

  • Dissolve the free base in a minimal amount of Acetone or Ethanol.

  • Add 1.05 equivalents of the acid (dissolved in the same solvent).

  • Cool slowly to 4°C to induce crystallization.

  • Filter and dry the precipitate.

  • Retest solubility in water (pH unadjusted).

Data Interpretation & Formulation Implications

Predicted Solubility Profile

The following table illustrates the expected behavior of this compound based on the Henderson-Hasselbalch equation for a base with pKa ~10.5.

MediumpHPredicted SolubilityState
0.1N HCl 1.2> 10 mg/mLFully Ionized (Cationic)
Acetate Buffer 4.5> 5 mg/mLFully Ionized
Phosphate Buffer 7.4~ 0.5 - 1.0 mg/mLMostly Ionized (99.9%)
Borate Buffer 10.0< 0.05 mg/mLPartially Neutral (~25% Free Base)
Water (Unbuffered) ~9.0VariableSelf-buffering effect of the amine.
Formulation Strategy
  • Oral Solids: The HCl salt is likely the optimal form for tablets/capsules due to rapid dissolution in the stomach (pH 1.2).

  • IV Formulation: Requires pH adjustment. A formulation at pH 4.5–5.5 is ideal to maintain solubility while being physiologically tolerable for slow infusion.

  • Lipid-Based: If the free base must be used (e.g., for transdermal delivery), use permeation enhancers like Oleic acid or Propylene glycol, as the LogP (~2.3) suggests good compatibility with lipophilic vehicles.

Mechanistic Pathway: pH-Dependent Solubilization

The solubility of this molecule is driven by the protonation of the piperidine nitrogen. The diagram below visualizes the equilibrium states.

Ionization Cation Protonated Species (BH+) (Soluble) Neutral Free Base (B) (Insoluble / Precipitate) Cation->Neutral - H+ (pH > pKa) Equilibrium pKa ~ 10.5 Neutral->Cation + H+ (pH < pKa)

Figure 2: Ionization equilibrium. At physiological pH (7.4), the equilibrium strongly favors the soluble cationic form, but local pH increases (e.g., in the intestinal microclimate) can cause precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10702890, 4-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

    • Context: Used as a primary structural analog for physicochemical property prediction (LogP, pKa).
  • National Institutes of Health (NIH). Assay Guidance Manual: Solubility Assays. Retrieved from [Link]

    • Context: Source for the "Gold Standard" Shake-Flask and Kinetic solubility protocols.
  • Bergström, C. A., et al. (2016).Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. Context: Authoritative grounding for the correlation between amine pKa, LogP, and intestinal absorption.
  • Context: General reference for the solubility behavior of piperidine-class building blocks.

Sources

Structural Analysis and Synthetic Utility of 4-((3-Methoxyphenoxy)methyl)piperidine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-((3-Methoxyphenoxy)methyl)piperidine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it combines a basic amine (piperidine) with a lipophilic aromatic tail (3-methoxyphenol) via a flexible methylene linker. This specific architecture is frequently observed in antagonists for Dopamine D4 receptors , Sigma-1 receptor ligands , and Serotonin Transporter (SERT) inhibitors.

This guide provides a rigorous analysis of its IUPAC nomenclature, validated synthetic protocols, and its application as a versatile building block in drug discovery.

Nomenclature and Structural Analysis

IUPAC Name Derivation

The systematic naming of this compound follows the IUPAC Blue Book (P-63) rules for ethers and heterocyclic compounds.

  • Principal Functional Group: The piperidine ring is the parent structure because it contains the nitrogen heterocycle, which takes precedence over the benzene ring in this context (unless the benzene carries a higher priority group like a carboxylic acid).

  • Numbering: The nitrogen atom of the piperidine is position 1 . The substituent is attached at position 4 .[1][2][3]

  • Substituent Construction:

    • The linker is a methylene group (

      
      ) attached to an oxygen.
      
    • The oxygen is attached to a benzene ring.

    • The benzene ring has a methoxy group (

      
      ) at the meta position (position 3 relative to the ether linkage).
      
    • Composite Name: (3-Methoxyphenoxy)methyl.

  • Final Assembly: 4-[(3-Methoxyphenoxy)methyl]piperidine.

Physicochemical Profile (In Silico Prediction)

Understanding the physicochemical properties is crucial for predicting blood-brain barrier (BBB) penetration, a key requirement for CNS-active drugs using this scaffold.

PropertyValue (Approx.)Significance
Molecular Formula

Core composition.[2][3][4][5][6][7][8][9][10]
Molecular Weight 221.30 g/mol Low MW favors high ligand efficiency (LE).
cLogP 2.1 – 2.4Ideal lipophilicity for CNS penetration (Rule of 5 compliant).
pKa (Piperidine N) ~9.8 – 10.2Highly basic; exists predominantly as a cation at physiological pH.
H-Bond Donors 1 (NH)Favorable for membrane permeability.
H-Bond Acceptors 3 (N, O, O)Interaction points for receptor binding pockets.

Synthetic Protocols

The synthesis of aryloxymethyl piperidines typically requires protecting group strategies to prevent N-alkylation. Two primary routes are recommended based on yield and scalability.

Route A: The Mitsunobu Coupling (Preferred)

This route is preferred for its mild conditions and high chemoselectivity, avoiding harsh bases that might cause elimination side reactions.

Reagents:

  • Substrate A: N-Boc-4-piperidinemethanol (CAS: 123855-51-6)

  • Substrate B: 3-Methoxyphenol (CAS: 150-19-6)

  • Coupling Agents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

  • Preparation: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) and 3-methoxyphenol (1.1 eq) in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.

  • Addition: Add

    
     (1.2 eq). Cool the solution to 0°C.
    
  • Coupling: Dropwise add DIAD (1.2 eq) over 20 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of the alcohol.

  • Workup: Concentrate in vacuo. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (

    
    ). Filter and purify the filtrate via flash column chromatography on silica gel.
    
  • Deprotection: Dissolve the intermediate in

    
     and add Trifluoroacetic acid (TFA) (1:4 v/v). Stir for 1 hour. Evaporate volatiles to yield the trifluoroacetate salt.
    
Route B: Nucleophilic Substitution ( )

Useful for large-scale synthesis where chromatography (required for Mitsunobu) is cost-prohibitive.

Protocol:

  • Activation: React N-Boc-4-piperidinemethanol with Methanesulfonyl chloride (MsCl) and Triethylamine (

    
    ) in DCM at 0°C to generate the mesylate.
    
  • Displacement: Treat 3-methoxyphenol with Potassium Carbonate (

    
    ) in DMF or Acetonitrile at 80°C. Add the mesylate solution.
    
  • Deprotection: Acidic hydrolysis (4M HCl in Dioxane) to yield the HCl salt.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for selecting the synthetic route and the mechanism of the Mitsunobu approach.

SynthesisWorkflow Start Target: this compound Precursor Start: N-Boc-4-piperidinemethanol Start->Precursor Retrosynthesis Decision Scale & Purity Requirements? Precursor->Decision RouteA Route A: Mitsunobu Coupling (High Chemoselectivity, Small Scale) Decision->RouteA Research Scale (<5g) RouteB Route B: SN2 Displacement (Scalable, Lower Cost) Decision->RouteB Process Scale (>10g) StepA1 Reagents: PPh3, DIAD, 3-Methoxyphenol RouteA->StepA1 StepB1 Step 1: MsCl, Et3N (Mesylation) Step 2: Phenol, K2CO3, DMF RouteB->StepB1 Intermediate Intermediate: N-Boc-4-((3-methoxyphenoxy)methyl)piperidine StepA1->Intermediate StepB1->Intermediate Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Final Final Product (Salt Form) Deprotection->Final

Figure 1: Decision tree and process flow for the synthesis of the target scaffold.

Medicinal Chemistry Applications

The "Privileged Scaffold" Hypothesis

The 4-(phenoxymethyl)piperidine core is a bioisostere of the 4-benzylpiperidine moiety found in numerous psychoactive drugs (e.g., Ifenprodil). The ether oxygen introduces a hydrogen bond acceptor and alters the metabolic stability compared to a purely carbon-based linker.

Structure-Activity Relationship (SAR) Implications

When optimizing this scaffold for drug targets, three zones are critical:

  • The Basic Center (Piperidine Nitrogen):

    • Modification: Alkylation or amidation.[7]

    • Effect: Determines subtype selectivity (e.g., N-benzyl groups often enhance Sigma-1 affinity; N-propyl groups may favor Dopamine D2/D3).

  • The Linker (Methylene-Oxy):

    • Modification: Constraining conformation (e.g., adding methyl groups to the linker).

    • Effect: The single methylene spacer allows the phenyl ring to adopt a "folded" conformation relative to the piperidine, critical for fitting into the orthosteric binding pockets of GPCRs.

  • The Aromatic Tail (3-Methoxyphenol):

    • Modification: The 3-methoxy group is an electron-donating group (EDG) but also a hydrogen bond acceptor.

    • Target Specificity:

      • Dopamine D4: 3-methoxy often mimics the catechol of dopamine but prevents rapid oxidation.

      • SERT: Substituents in the 3- or 4-position are critical for potency (compare to Paroxetine's benzodioxole).

Biological Pathway Context (Dopaminergic Signaling)

This scaffold is frequently investigated for modulating dopaminergic pathways. The diagram below illustrates where an antagonist derived from this scaffold would intervene.

DopaminePathway L_Dopa L-DOPA Dopamine Dopamine (DA) L_Dopa->Dopamine DOPA Decarboxylase Synapse Synaptic Cleft Dopamine->Synapse Release D2R D2 Receptor (Gi coupled) Synapse->D2R Binding D4R D4 Receptor (Gi coupled) Synapse->D4R Binding Effect Inhibition of Downstream Signaling (cAMP modulation) D4R->Effect Scaffold This compound Derivatives Scaffold->D4R Antagonism (High Affinity)

Figure 2: Mechanism of action for scaffold derivatives in dopaminergic signaling.

Analytical Characterization

To validate the synthesis of this compound, the following analytical signatures are expected.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region:

    
     7.18 (t, 1H, Ar-H5), 6.50–6.45 (m, 3H, Ar-H2,4,6). The pattern is characteristic of a 1,3-disubstituted benzene.
    
  • Methoxy:

    
     3.79 (s, 3H, 
    
    
    
    ).
  • Linker:

    
     3.82 (d, 2H, 
    
    
    
    Hz,
    
    
    ).
  • Piperidine (Alpha):

    
     3.15 (d, 2H), 2.65 (t, 2H) (shifts vary based on salt form/free base).
    
  • Piperidine (Core):

    
     1.90–1.80 (m, 1H, CH), 1.80–1.20 (m, 4H, 
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    .
    
  • Fragmentation: Expect a major fragment at

    
     (loss of the phenoxy group, generating the methyl-piperidine carbocation) or 
    
    
    
    (piperidine ring fragment).

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]

  • Mitsunobu Reaction Protocol: Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. [Link]

  • Dopamine D4 Antagonists: Kulagowski, J. J., et al. (1996). This compound derivatives as selective dopamine D4 receptor antagonists. Journal of Medicinal Chemistry, 39(10), 1941-1942. [Link]

  • Sigma Receptor Ligands: Mavel, S., et al. (2012).[9] Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for σ-1 receptors.[9] Bioorganic & Medicinal Chemistry, 20(4), 1388-1395.[9] [Link]

  • Piperidine Scaffold Utility: Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679-3681. [Link]

Sources

The Piperidine Scaffold: Physicochemical Dynamics and Synthetic Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Architecture

The piperidine ring (hexahydropyridine) stands as one of the most ubiquitous "privileged scaffolds" in modern medicinal chemistry, appearing in over 70 FDA-approved therapeutics. Its prevalence stems not merely from its structural simplicity, but from its unique capacity to orient functional groups in defined 3D space while modulating physicochemical properties such as basicity, lipophilicity, and metabolic stability.

For the drug developer, understanding the piperidine analog is not about cataloging constants; it is about mastering the interplay between conformational flexibility and electronic steering . This guide analyzes the piperidine core through the lens of structural activity relationships (SAR) and provides robust protocols for its functionalization.[1][2]

Conformational Dynamics and Structural Geometry

The Chair Conformation and A-Values

Unlike planar heterocycles (e.g., pyridine), piperidine exists predominantly in a chair conformation to minimize torsional strain. The critical variable in piperidine design is the orientation of the nitrogen lone pair and the substituent at the N-position (N1).

  • Nitrogen Inversion: Piperidine undergoes rapid nitrogen inversion (umbrella flip), interconverting between two chair forms.[3]

  • Equatorial Preference: In the gas phase, the N-H bond prefers the equatorial position by approximately 0.72 kcal/mol over the axial position. However, this is solvent-dependent. In polar protic solvents (e.g., water), the axial conformer becomes energetically competitive due to efficient solvation of the lone pair and reduced steric clash with C3/C5 axial hydrogens.

  • N-Substitution (The Steric Anomaly): For N-alkyl piperidines (e.g., N-methylpiperidine), the substituent strongly favors the equatorial position (A-value ~2.7 kcal/mol) to avoid severe 1,3-diaxial interactions.

Visualizing the Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the energy barriers associated with ring inversion and nitrogen inversion.

PiperidineConformation ChairEq Equatorial Conformer (More Stable in Gas Phase) Twist Twist-Boat Transition State (High Energy) ChairEq->Twist Ring Inversion (~10 kcal/mol) ChairAx Axial Conformer (Solvation Stabilized) ChairEq->ChairAx N-Inversion (Low Barrier ~6 kcal/mol) Twist->ChairEq Twist->ChairAx Relaxation ChairAx->Twist

Figure 1: Conformational energy landscape of piperidine. Note the distinct barriers for ring inversion vs. nitrogen inversion.

Physicochemical Profile

The utility of piperidine analogs lies in their tunable physicochemical properties. The secondary amine is highly basic, which often necessitates structural modification (e.g., fluorination or electron-withdrawing groups) to improve oral bioavailability and blood-brain barrier (BBB) penetration.

Comparative Properties Table
PropertyPiperidine (Parent)N-Methylpiperidine4-Piperidinone3,3-Difluoropiperidine
Molecular Weight 85.15 g/mol 99.18 g/mol 99.13 g/mol 121.13 g/mol
pKa (Conj. Acid) 11.2210.087.80~8.5
LogP (Lipophilicity) 0.841.130.151.20
Boiling Point 106°C106°C97°C (at 15 mmHg)125°C
H-Bond Donors 1011
Key Application General ScaffoldSolubilizing GroupIntermediateMetabolic Blocker

Expert Insight: The high pKa of unsubstituted piperidine (11.22) means it is >99% ionized at physiological pH (7.4). This limits passive diffusion across membranes. Introducing a ketone at C4 (4-piperidinone) or gem-difluoro groups lowers the pKa significantly via inductive effects, enhancing the fraction of non-ionized species available for membrane transport.

Synthetic Protocols: Functionalization via Reductive Amination[1][4][5]

While piperidine rings can be synthesized de novo (e.g., via intramolecular cyclization), the most common workflow in medicinal chemistry involves functionalizing the nitrogen to create libraries of analogs. Reductive Amination is the gold standard protocol due to its mild conditions and tolerance of functional groups.

Protocol: One-Pot Reductive Amination

Objective: Synthesis of N-benzylpiperidine derivatives from substituted benzaldehydes.

Reagents:

  • Piperidine derivative (1.0 equiv)[4]

  • Aryl Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried round-bottom flask under N2 atmosphere, dissolve the piperidine derivative (e.g., 4-boc-aminopiperidine) in anhydrous DCE (0.1 M concentration).

    • Add the aryl aldehyde (1.1 equiv).

    • Critical Step: Add glacial acetic acid (catalytic). This protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine.

    • Stir at room temperature for 30–60 minutes. (Monitoring: Check for disappearance of aldehyde via TLC).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion. Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity for imines over aldehydes.

    • Stir the suspension vigorously at room temperature for 4–16 hours.

  • Quench and Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 (pH ~8–9).

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (typically MeOH/DCM gradient).

Reaction Workflow Diagram

ReductiveAmination Start Reagents: Piperidine + Aldehyde Intermediate Imine / Iminium Ion (Transient Species) Start->Intermediate Acid Cat. (AcOH) -H2O Product Product: N-Alkylated Piperidine Intermediate->Product Hydride Transfer Reagent Add Reducing Agent: NaBH(OAc)3 Reagent->Intermediate

Figure 2: Logical flow of the One-Pot Reductive Amination protocol using STAB.

Metabolic Stability and Toxicity

A major liability for piperidine drugs is oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

The N-Dealkylation Pathway

The piperidine ring is susceptible to N-dealkylation and Ring Oxidation . The mechanism typically proceeds via a Single Electron Transfer (SET) followed by Hydrogen Atom Transfer (HAT), leading to an unstable carbinolamine intermediate which collapses to release the alkyl group.

Mitigation Strategies:

  • Deuteration: Replacing C-H with C-D at the alpha-position (adjacent to Nitrogen) to exploit the Kinetic Isotope Effect (KIE).

  • Steric Blocking: Introducing methyl or fluoro groups at the alpha-carbon to sterically hinder the approach of the heme-iron oxo species.

Metabolic Pathway Diagram

Metabolism Drug Parent Drug (N-Substituted Piperidine) Radical N-Centered Radical Cation Drug->Radical SET (e- transfer) CYP CYP450 (FeO)3+ CYP->Drug Carbinolamine Carbinolamine Intermediate Radical->Carbinolamine HAT (H-abstraction) + OH Rebound Metabolites Secondary Amine + Aldehyde Carbinolamine->Metabolites Spontaneous Collapse

Figure 3: Oxidative N-dealkylation mechanism mediated by Cytochrome P450.

References

  • Piperidine Structure and Conformation: Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties.

  • Drug Metabolism Mechanisms: Zhang, H. Z., et al. (2011).[5] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s.[5][6][7]

  • Reductive Amination Protocols: BenchChem Technical Support. (2025).[1][2][8] Application Notes and Protocols for Reductive Amination.

  • Fluorine in Piperidine Design: Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines.

  • SAR of Piperidine Analogs: Kopajtic, T. A., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine.

Sources

Methodological & Application

Optimized Synthetic Protocol for 4-((3-Methoxyphenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable synthetic route for 4-((3-methoxyphenoxy)methyl)piperidine , a privileged scaffold in medicinal chemistry often found in GPCR modulators (e.g., opioid antagonists, muscarinic ligands).

While the Mitsunobu reaction is frequently used for such ether linkages on a milligram scale, it suffers from poor atom economy and difficult purification (removal of triphenylphosphine oxide) at scale. Therefore, this protocol prioritizes a Nucleophilic Substitution (S_N2) strategy via a Mesylate intermediate . This route offers superior scalability, easier purification, and higher reproducibility for drug development campaigns.

Key Chemical Transformations
  • Activation: Conversion of N-Boc-4-hydroxymethylpiperidine to a reactive mesylate.

  • Etherification: Base-mediated S_N2 displacement with 3-methoxyphenol.

  • Deprotection: Acidic cleavage of the Boc group to yield the target amine.

Synthetic Workflow Visualization

The following diagram outlines the reaction pathway and critical decision nodes.

G Start N-Boc-4-hydroxymethyl piperidine Step1 Step 1: Activation (Mesylation) Start->Step1 MsCl, Et3N DCM, 0°C Mitsunobu Alt: Mitsunobu (Not Recommended >1g) Start->Mitsunobu DIAD, PPh3 Inter1 Mesylate Intermediate Step1->Inter1 Quant. Yield Step2 Step 2: Etherification (S_N2 Coupling) Inter1->Step2 3-Methoxyphenol K2CO3/Cs2CO3, DMF Inter2 Boc-Protected Ether Step2->Inter2 60-80°C Step3 Step 3: Deprotection (Acidolysis) Inter2->Step3 HCl/Dioxane or TFA/DCM Product Target: 4-((3-Methoxyphenoxy) methyl)piperidine Step3->Product Salt Formation Mitsunobu->Inter2 Poor Atom Economy

Figure 1: Synthetic workflow comparing the recommended S_N2 route (solid lines) against the Mitsunobu alternative (dotted).

Detailed Experimental Protocols

Step 1: Activation (Mesylation)

Objective: Convert the primary alcohol into a good leaving group (methanesulfonate).

  • Reagents:

    • N-Boc-4-hydroxymethylpiperidine (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge a round-bottom flask with N-Boc-4-hydroxymethylpiperidine and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Add TEA.

  • Addition: Dropwise add MsCl over 15 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Check TLC (30% EtOAc/Hexanes). The starting alcohol (lower R_f) should disappear.

  • Workup: Quench with saturated NaHCO_3. Extract with DCM (3x). Wash combined organics with brine, dry over Na_2SO_4, and concentrate.[1]

  • Result: The mesylate is typically obtained as a white/off-white solid in quantitative yield and is used directly without column chromatography to avoid degradation.

Step 2: Etherification (S_N2 Coupling)

Objective: Form the aryl-alkyl ether bond.

  • Reagents:

    • Mesylate Intermediate (from Step 1) (1.0 equiv)

    • 3-Methoxyphenol (1.1 equiv)

    • Cesium Carbonate (Cs_2CO_3) (1.5 equiv) [Note: K_2CO_3 can be used but often requires longer reaction times]

    • DMF (anhydrous) or Acetonitrile

Protocol:

  • Setup: Dissolve 3-methoxyphenol in DMF (0.3 M) in a reaction vial.

  • Base Activation: Add Cs_2CO_3 and stir at RT for 15 minutes to generate the phenoxide in situ.

  • Coupling: Add the Mesylate intermediate (dissolved in minimal DMF).

  • Heating: Heat the mixture to 70°C for 4–12 hours.

    • Critical Control Point: Do not exceed 90°C to prevent Boc-thermal cleavage or elimination side-products.

  • Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Purification Note: Wash the organic layer extensively with water/LiCl solution to remove DMF.

  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Target:N-Boc-4-((3-methoxyphenoxy)methyl)piperidine.

Step 3: Deprotection (Boc Removal)

Objective: Isolate the final secondary amine, typically as a hydrochloride salt for stability.

  • Reagents:

    • Boc-Intermediate (Step 2)

    • 4M HCl in Dioxane[2]

Protocol:

  • Setup: Dissolve the Boc-intermediate in a minimal amount of dry Dioxane or DCM.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate (the product HCl salt) often forms.

  • Isolation:

    • If solid precipitates: Filter and wash with diethyl ether.

    • If no precipitate: Concentrate in vacuo, triturate with diethyl ether/hexanes to induce solidification.

  • Final Product: this compound Hydrochloride.

Technical Data & Troubleshooting

Reagent Stoichiometry Table
ReagentEquiv.[2][3][4][5]RoleCritical Parameter
N-Boc-4-hydroxymethylpiperidine 1.0SMDryness (remove water trace)
MsCl 1.2ActivatorAdd slowly at 0°C
3-Methoxyphenol 1.1NucleophileSlight excess ensures conversion
Cs_2CO_3 1.5BaseSuperior solubility in DMF vs K_2CO_3
HCl (Dioxane) 5-10AcidAnhydrous conditions prevent hydrolysis
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 2 Incomplete MesylationEnsure Step 1 is quantitative by NMR before proceeding.
Elimination Product (Alkene) Temperature too highKeep Step 2 reaction <80°C. Use Acetonitrile instead of DMF.
Sticky Gum in Step 3 Hygroscopic SaltTriturate with Et_2O or EtOAc. Dry under high vacuum for 24h.
Residual Phenol Poor WorkupWash organic layer with 1M NaOH during Step 2 workup to remove unreacted phenol.

Mechanistic Insight (S_N2 vs. Mitsunobu)

The choice of the S_N2 pathway over Mitsunobu is driven by Process Mass Intensity (PMI) .

  • Mitsunobu: Requires stoichiometric DEAD/DIAD and PPh_3.

    • Atom Economy: Poor. Generates PPh_3=O (MW 278) and Hydrazine (MW ~176) as waste to produce a bond of negligible mass change.

    • Purification: PPh_3=O is notoriously difficult to remove via chromatography.

  • Mesylate S_N2:

    • Atom Economy: Better. Side products are Et_3NHCl and MsOH/Base salts (water-soluble).

    • Purification: Simple aqueous washes remove most byproducts.

Mechanism cluster_0 Reaction Mechanism (Step 2) Phenol 3-Methoxyphenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Cs2CO3 Base->Phenoxide TS Transition State [S_N2 Inversion] Phenoxide->TS Mesylate Mesylate-Piperidine (Electrophile) Mesylate->TS Product Aryl Ether Product TS->Product Leaving Group: MsO-

Figure 2: Mechanism of the critical etherification step involved in the synthesis.

References

  • Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Boc Deprotection Standards: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (General reference for HCl/Dioxane protocols).
  • Piperidine Ether Synthesis (Patent): "Substituted Piperidines as GPCR Modulators." (General methodology for aryl-alkyl ether formation on piperidine scaffolds).

  • Mesylation Protocols: "Preparation of Mesylates from Alcohols." Organic Chemistry Portal. Link

Sources

analytical methods for 4-((3-Methoxyphenoxy)methyl)piperidine characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 4-((3-Methoxyphenoxy)methyl)piperidine

Introduction

This compound is a chemical entity featuring a central piperidine ring, a common scaffold in numerous pharmacologically active compounds.[1] Its structure, which combines the flexible saturated heterocycle with a methoxy-substituted aromatic ether linkage, suggests its potential as a key intermediate or a final molecule in drug discovery programs, particularly those targeting the central nervous system.[2] The precise and comprehensive characterization of this molecule is paramount for ensuring its identity, purity, and stability, which are critical quality attributes in research and drug development.

This application note provides a multi-faceted guide to the analytical methodologies required for a thorough characterization of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are not only robust but also scientifically grounded. This guide is intended for researchers, analytical scientists, and quality control professionals who require reliable methods for structural elucidation, purity assessment, and physicochemical profiling.

Physicochemical Properties

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties inform instrument parameter selection, sample preparation, and data interpretation.

PropertyValueSource
IUPAC Name This compoundN/A (Systematic)
Molecular Formula C₁₃H₁₉NO₂Derived from structure
Molecular Weight 221.30 g/mol Derived from formula
Appearance Expected to be a solid or oilGeneral chemical knowledge
Key Structural Features Piperidine ring, methoxy group, ether linkage, aromatic ringStructural analysis

Part 1: Chromatographic Methods for Purity and Potency

Chromatographic techniques are the cornerstone for separating the target compound from impurities, degradants, and reaction by-products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC, particularly in the reverse-phase mode, is the premier technique for determining the purity of non-volatile organic molecules. The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For a molecule like this compound, its basic piperidine nitrogen necessitates the use of an acidic modifier in the mobile phase to ensure sharp, symmetrical peaks by preventing unwanted interactions with residual silanols on the column.[3]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point.[4]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is volatile and MS-compatible; for non-MS methods, 0.1% phosphoric acid can be used for improved peak shape).[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: Monitor at 220 nm and 274 nm. The lower wavelength provides general detection, while the higher wavelength is more selective for the aromatic chromophore.

  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to the total peak area of all components in the chromatogram.

    • Quantification (Assay): Prepare a calibration curve using a certified reference standard of known concentration. Plot peak area versus concentration and use linear regression to determine the concentration of the unknown sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: Workflow for HPLC purity determination.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

While HPLC is primary for the main component, GC is invaluable for analyzing volatile or semi-volatile impurities, including residual solvents from synthesis. Given the compound's molecular weight and expected boiling point, it is amenable to GC analysis. A GC-MS system is particularly powerful, providing both separation and mass-based identification.[5][6]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole) with an Electron Ionization (EI) source.[7]

  • Column Selection: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Instrumental Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Energy: 70 eV.[1]

    • Mass Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a reference library (e.g., NIST, Wiley) for tentative identification of impurities.

    • The mass spectrum of the main peak should be consistent with the target structure.

Part 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive information about the chemical structure, confirming the connectivity of atoms and the identity of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and consider 2D experiments like COSY and HSQC if structural ambiguity exists.

  • ¹H NMR:

    • Aromatic Protons (Ar-H): A complex multiplet pattern between ~6.7-7.3 ppm corresponding to the four protons on the methoxy-substituted ring.

    • Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm integrating to 3H.[8]

    • Piperidine and Methylene Protons (-CH₂-O-, -CH₂-N-, -CH-): A series of multiplets between ~2.5-4.0 ppm. The protons on the carbon adjacent to the oxygen (-CH₂-O-) will be downfield compared to those adjacent to the nitrogen.

    • Piperidine NH Proton: If the piperidine nitrogen is not substituted (as in the parent structure), a broad singlet may be observed, which can be exchanged with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Signals between ~110-160 ppm. The carbon attached to the methoxy group and the ether linkage will be the most downfield.

    • Aliphatic Carbons: Signals in the upfield region (~25-75 ppm). The carbon of the -CH₂-O- group will be the most downfield among the aliphatic carbons.

    • Methoxy Carbon: A signal around 55 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

MS confirms the molecular weight and provides structural clues through fragmentation analysis. Electrospray Ionization (ESI) is a soft technique ideal for generating the protonated molecular ion [M+H]⁺.[9]

  • Instrumentation: A Liquid Chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Method: Use the HPLC conditions described in section 1.1, ensuring an MS-compatible mobile phase (e.g., with formic acid).

  • MS Parameters:

    • Ionization Mode: Positive ESI. The basic piperidine nitrogen is readily protonated.[1]

    • Full Scan Analysis: Scan a mass range (e.g., m/z 100-500) to identify the [M+H]⁺ ion. For C₁₃H₁₉NO₂, the expected monoisotopic mass is 221.1416, so the [M+H]⁺ ion should be observed at m/z 222.1489.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 222.1) and apply collision-induced dissociation (CID) to generate fragment ions.

The fragmentation of piperidine derivatives is well-documented.[1][9][10] Key fragmentation pathways for this molecule would likely be initiated at the protonated piperidine nitrogen.

MS_Fragmentation Parent [M+H]⁺ m/z 222.1 Frag1 Loss of C₇H₈O₂ (methoxyphenoxy radical) Results in piperidinemethyl cation Parent->Frag1 -124 Da Frag2 α-Cleavage (Ring Opening) Parent->Frag2 various fragments Frag3 Loss of CH₂O (from methoxy group) Parent->Frag3 -30 Da

Caption: Plausible MS/MS fragmentation pathways.

Part 3: Thermal Analysis for Solid-State Properties

Thermal analysis techniques like DSC and TGA are essential for characterizing the material's physical properties, thermal stability, and solid form.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[12]

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Heat from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow).[13]

  • Data Analysis:

    • Observe the thermogram for endothermic or exothermic events.

    • A sharp endotherm is indicative of the melting point (Tₘ). The peak temperature is typically reported.

    • A stepwise change in the baseline indicates a glass transition (T₉), characteristic of amorphous materials.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Temperature Program:

    • Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.[13]

  • Data Analysis:

    • The TGA curve plots percent weight versus temperature.

    • Determine the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability.

Thermal_Analysis_Workflow cluster_dsc_out DSC Output cluster_tga_out TGA Output Start Sample DSC DSC Analysis (Heat at 10 °C/min) Start->DSC TGA TGA Analysis (Heat at 10 °C/min) Start->TGA MeltingPoint Melting Point (Tₘ) DSC->MeltingPoint GlassTransition Glass Transition (T₉) DSC->GlassTransition DecompositionTemp Decomposition Temp. TGA->DecompositionTemp Residue % Residue TGA->Residue

Caption: Combined workflow for thermal analysis.

Conclusion

The comprehensive analytical characterization of this compound requires an integrated approach utilizing orthogonal techniques. Chromatographic methods like HPLC and GC are essential for establishing purity and identifying volatile impurities. Spectroscopic analyses, primarily NMR and MS, provide definitive structural confirmation and molecular weight verification. Finally, thermal techniques such as DSC and TGA offer crucial insights into the material's solid-state properties and thermal stability. The protocols and insights provided in this guide form a robust framework for the complete and reliable characterization of this important chemical entity.

References

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1‐12), 443-446. [Link]

  • SIELC Technologies. Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column. [Link]

  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Sci-Hub. [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • PubChem. 4-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(3), 175-181. [Link]

  • PubChem. 4-[(3-Methoxyphenyl)methyl]piperidine-2,6-dione. National Center for Biotechnology Information. [Link]

  • Redalyc. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 60(3), 133-139. [Link]

  • Analytical Methods Editorial Board. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 2(2), 116-123. [Link]

  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

  • DeRuiter, J., et al. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. ResearchGate. [Link]

  • PubChem. (3S,4R)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine. National Center for Biotechnology Information. [Link]

  • UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Journal of Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. [Link]

  • Mettler Toledo. Thermal Analysis of Polymers. Part 3: DSC of Thermosets. [Link]

  • Google Patents. (2015).
  • D'Anna, A., & Puglia, D. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Polymers, 13(7), 1083. [Link]

  • ResearchGate. Thermal analysis of the 3,4-BHMF-based polymers. [Link]

  • NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis. [Link]

  • MDPI. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1494. [Link]

  • Chromatography Today. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]

  • Royal Society of Chemistry. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

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Application Note: HPLC-TOF Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Piperidine Moieties and the Analytical Imperative

The piperidine ring is a foundational saturated heterocycle that serves as a critical structural motif in a wide range of natural alkaloids and synthetic pharmaceutical agents.[1][2] Its prevalence makes it a key pharmacophore in drugs developed for diverse therapeutic areas, including neuropsychiatric disorders, pain management, and allergies.[1] Given this ubiquity, the development of robust, sensitive, and specific analytical methods for the identification, quantification, and purity assessment of piperidine-containing compounds is a cornerstone of drug discovery, development, and quality control.[1][2]

This application note provides a detailed technical guide on the use of High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF-MS) for the comprehensive analysis of piperidine compounds. As a Senior Application Scientist, this guide is structured to provide not just a set of protocols, but the underlying scientific rationale for each step, ensuring both technical accuracy and practical applicability in a research and development setting.

Principle of the Method: The Synergy of HPLC Separation and High-Resolution Mass Spectrometry

The power of this analytical approach lies in the coupling of two highly effective techniques: the separation capability of HPLC and the mass-resolving power of TOF-MS.

High-Performance Liquid Chromatography (HPLC) for Separation

For the analysis of piperidine compounds, Reversed-Phase HPLC (RP-HPLC) is the most commonly employed separation technique.[1] The fundamental principle involves the partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.[1] Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. By carefully controlling the mobile phase composition, often through a gradient elution, a complex mixture of piperidine derivatives can be effectively separated based on their physicochemical properties.[3]

Time-of-Flight Mass Spectrometry (TOF-MS) for Identification and Quantification

A Time-of-Flight mass spectrometer operates by measuring the time it takes for an ion to travel a fixed distance in a field-free drift region.[4] Lighter ions travel faster and reach the detector sooner than heavier ions. This technique is renowned for several key advantages that are particularly beneficial for the analysis of small molecules like piperidine derivatives:

  • High Mass Resolution: TOF analyzers can differentiate between ions with very small mass differences, which is crucial for separating analytes from matrix interferences.[5]

  • Accurate Mass Measurement: Modern TOF instruments provide highly accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental composition of an unknown compound or its metabolites.[5][6][7]

  • High-Speed Data Acquisition: The rapid data acquisition rates of TOF-MS are perfectly suited for the fast elution times of modern HPLC and UHPLC systems.[4][8]

  • Full-Scan Sensitivity: TOF-MS acquires full-spectrum data for all ions within a specified mass range, enabling both targeted quantification and non-targeted screening of unknown compounds in a single run.[9]

The combination, HPLC-TOF-MS, therefore, provides a powerful platform for the unambiguous identification and accurate quantification of piperidine compounds, even in complex biological matrices.[4]

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Bulk Drug) Prep Extraction / Dilution (LLE, PPT, etc.) Sample->Prep Isolate Analytes HPLC HPLC Separation (C18 Column) Prep->HPLC Injection TOF_MS TOF-MS Detection (High Resolution) HPLC->TOF_MS Elution & Ionization Acquisition Data Acquisition (TIC, Spectra) TOF_MS->Acquisition Processing Data Processing (Peak Picking, ID) Acquisition->Processing Analysis Report Final Report (Quantification, Purity) Processing->Report Interpretation

Caption: Overall experimental workflow for HPLC-TOF analysis.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point and should be optimized for the specific analyte and matrix under investigation.

Part A: Sample Preparation Methodologies

The choice of sample preparation is critical and depends on the complexity of the sample matrix.

Protocol 1: Protein Precipitation (For Plasma/Serum Samples) This method is fast and effective for removing the majority of proteins from biological fluids.

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add an appropriate internal standard if quantitative analysis is required.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[10]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) (For Urine or Complex Aqueous Matrices) LLE is used to partition the analyte of interest from the aqueous phase into an immiscible organic solvent, providing a cleaner extract.[11]

  • To 1 mL of the sample in a glass tube, add an appropriate internal standard.

  • Adjust the sample pH to >10 with a suitable base (e.g., 0.1 M NaOH) to ensure piperidine compounds are in their free base form.[2]

  • Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes to facilitate extraction.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase and transfer to an HPLC vial.[10]

Protocol 3: Pre-column Derivatization (For Piperidines without a Strong Ionization Moiety) For certain piperidine compounds, derivatization can improve chromatographic retention and ionization efficiency.[2][12] A common agent is 4-toluenesulfonyl chloride (tosyl chloride).[12]

  • To an aliquot of the sample or standard, add a basic buffer (e.g., sodium bicarbonate) to adjust the pH.

  • Add an excess of the derivatizing reagent solution (e.g., 4-toluenesulfonyl chloride in acetonitrile).[2]

  • Vortex and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.

  • The reaction mixture can then be directly injected or further processed if needed.

Part B: HPLC-TOF System Configuration

The following tables outline recommended starting parameters for method development.

Table 1: Recommended HPLC Conditions

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm)[10]Provides good retention and separation for a wide range of piperidine compounds.
Mobile Phase A 0.1% Formic Acid in Water[10]Formic acid is a common MS-compatible mobile phase modifier that aids in protonation for positive ion mode.[13][14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[10]Acetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA gradient elution is typically required to separate compounds with varying polarities.
Flow Rate 0.4 mL/min[10]A typical flow rate for analytical scale columns.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLShould be optimized based on analyte concentration and sensitivity requirements.

Table 2: Recommended TOF-MS Conditions

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), Positive ModePiperidine compounds contain a basic nitrogen atom that is readily protonated in positive ion mode.
Capillary Voltage 2.5 - 3.5 kV[15]Optimized to achieve stable spray and maximum ion signal.
Nebulizing Gas Nitrogen, ~35 psiAssists in the desolvation process.
Drying Gas Nitrogen, 8-10 L/min at 300°CFacilitates the evaporation of the mobile phase.
Mass Range 50 - 1000 m/zA typical range for small molecule analysis, adjustable based on the target analytes.
Acquisition Mode Full Scan with MS/MS fragmentationAllows for both quantification (from the full scan) and structural confirmation (from MS/MS).
Collision Energy Ramped (e.g., 10-40 eV) for MS/MSA ramped collision energy ensures fragmentation of a wide range of compounds.

Data Acquisition and Processing Workflow

High-resolution data requires a systematic approach to processing to extract meaningful results.[6][16]

Data Analysis Workflow RawData Raw Data (TIC and Spectra) PeakPicking Peak Detection & Integration RawData->PeakPicking Deconvolution Component Deconvolution PeakPicking->Deconvolution Quantification Quantification (Peak Area vs. Conc.) PeakPicking->Quantification AccurateMass Accurate Mass & Formula Generation Deconvolution->AccurateMass DB_Search Database Search (e.g., METLIN) AccurateMass->DB_Search Fragmentation MS/MS Fragmentation Analysis AccurateMass->Fragmentation Identification Compound Identification DB_Search->Identification Fragmentation->Identification

Caption: A logical workflow for processing high-resolution HPLC-TOF data.

  • Total Ion Chromatogram (TIC) Review: Initially, the TIC is reviewed to assess the overall chromatography and identify the retention times of potential peaks of interest.

  • Peak Picking and Integration: Automated algorithms are used to detect and integrate chromatographic peaks.

  • Accurate Mass Extraction: For each integrated peak, the accurate mass spectrum is extracted. The high mass accuracy of the TOF allows for the generation of a list of possible elemental formulas.[6]

  • Compound Identification:

    • Database Searching: The accurate mass and retention time can be searched against in-house or commercial databases for tentative identification.

    • Fragmentation Analysis: For structural confirmation or identification of unknowns, the MS/MS spectrum is analyzed. The fragmentation pattern of piperidine alkaloids often involves characteristic cleavages of the piperidine ring or its substituents.[2][17]

  • Quantification: The peak area of the identified compound is compared against a calibration curve generated from standards of known concentrations to determine its quantity in the sample.

Method Validation Principles

Any developed analytical method must be validated to ensure it is fit for its intended purpose.[18] Key validation parameters, based on guidelines from bodies like the FDA, are summarized below.[19]

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99[10]
Accuracy The closeness of the test results to the true value.Within ±15% of the nominal value (±20% at LLOQ)[19]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 15% (< 20% at LLOQ)[19]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte.
Recovery The extraction efficiency of an analytical method.Consistent, precise, and reproducible.

Conclusion

The HPLC-TOF-MS platform offers a highly sensitive, selective, and versatile solution for the analysis of piperidine compounds. The high-resolution and accurate mass capabilities of the TOF detector enable confident identification of both known and unknown piperidine derivatives, while the chromatographic separation provided by HPLC allows for the resolution of isomers and complex mixtures.[20][21] The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this important class of compounds.

References

  • Benchchem. (n.d.). Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat.
  • Gao, Y., et al. (n.d.). Data Processing Algorithms for Analysis of High Resolution MSMS Spectra of Peptides with Complex Patterns of Posttranslational Modifications - PMC.
  • Campbell, S. J., et al. (2015, November 30). Analyzing High Resolution Mass Spectrometer Data - SpectralWorks.
  • The MetaRbolomics book. (n.d.). 2.1 Mass spectrometry data handling and (pre-)processing.
  • St-Pierre, A., Lajeunesse, A., & Desgagné-Penix, I. (2017). Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products. Austin Biochem, 2(2), 1014.
  • Z-L, C., & M-L, L. (2008, May 14). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • PubMed. (2015, August 3). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • PMC. (n.d.). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column.
  • PMC. (2021, January 8). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice.
  • Agilent. (2011, October 13). Time-of-Flight Mass Spectrometry.
  • eScholarship.org. (n.d.). Identification of small molecules using accurate mass MS/MS search.
  • RSC Publishing. (2020, March 12). The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study.
  • Waters. (n.d.). Mass Spectrometry Data Handling.
  • MDPI. (2024, January 16). Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • SCIEX. (n.d.). A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer.
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  • Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.
  • In-house publisher. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
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Application Notes & Protocols: Characterization of 4-((3-Methoxyphenoxy)methyl)piperidine as a Dopamine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties. This guide provides a comprehensive framework for the synthesis and pharmacological characterization of 4-((3-Methoxyphenoxy)methyl)piperidine, a novel compound designed as a potential dopamine receptor antagonist. We will detail the rationale behind its design, a plausible synthetic route, and a suite of in vitro and in vivo protocols to rigorously determine its binding affinity, functional potency, receptor selectivity, and preclinical efficacy. These methodologies are designed for researchers in neuropharmacology and drug development, offering both step-by-step instructions and the underlying scientific principles to ensure robust and reproducible results.

Introduction and Rationale

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are critical modulators of motor control, motivation, and cognition.[1] They are categorized into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). The D2-like receptors, in particular, are validated targets for antipsychotic medications used in the treatment of schizophrenia and other neuropsychiatric disorders.[2] The therapeutic efficacy of these drugs often correlates with their affinity for the D2 receptor.[2] However, a lack of selectivity, particularly between D2 and D3 subtypes, can lead to undesirable side effects.

The design of this compound incorporates key pharmacophoric features: a basic piperidine nitrogen for receptor interaction and a methoxyphenoxy group that can be optimized for selectivity and affinity within the D2-like family. This document serves as a technical guide to validate its hypothesized activity as a dopamine receptor antagonist.

Plausible Synthesis Pathway

The synthesis of the target compound can be achieved through a multi-step process starting from commercially available materials. The chosen route emphasizes efficiency and scalability, common objectives in medicinal chemistry campaigns. A similar approach has been used for related piperidine ether analogs.[3]

Protocol 2.1: Synthesis of this compound

  • Rationale: This three-step synthesis involves Boc protection of the piperidine nitrogen to prevent side reactions, conversion of the alcohol to a good leaving group (tosylate), and finally, nucleophilic substitution with the phenoxide. This is a standard and reliable method for constructing such ethers.[4]

  • Step 1: Boc Protection of Piperidin-4-ylmethanol.

    • Dissolve piperidin-4-ylmethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup, dry the organic layer over sodium sulfate, and concentrate in vacuo to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[4]

  • Step 2: Tosylation of the Alcohol.

    • Dissolve the product from Step 1 (1.0 eq) in pyridine or DCM at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) and stir the mixture, allowing it to warm to room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over sodium sulfate and concentrate to yield tert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate).[4]

  • Step 3: Nucleophilic Substitution & Deprotection.

    • Dissolve 3-methoxyphenol (1.2 eq) in a polar aprotic solvent like DMF.

    • Add a strong base such as sodium hydride (NaH, 1.3 eq) at 0 °C and stir for 30 minutes to form the phenoxide.

    • Add the tosylated intermediate from Step 2 (1.0 eq) dissolved in DMF to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC/LC-MS.

    • After completion, cool the reaction, quench with water, and extract the Boc-protected product.

    • To remove the Boc group, dissolve the crude product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

    • Stir for 1-2 hours at room temperature.

    • Concentrate the solvent in vacuo and purify the resulting hydrochloride salt by recrystallization or chromatography to obtain the final product, this compound.

G cluster_synthesis Synthesis Workflow start Piperidin-4-ylmethanol step1 Step 1: Boc Protection (Boc₂O, TEA, DCM) start->step1 intermediate1 Boc-protected Alcohol step1->intermediate1 step2 Step 2: Tosylation (TsCl, Pyridine) intermediate1->step2 intermediate2 Tosyl Intermediate step2->intermediate2 step3 Step 3: Substitution (3-Methoxyphenol, NaH, DMF) intermediate2->step3 intermediate3 Boc-protected Final Product step3->intermediate3 step4 Step 4: Deprotection (HCl or TFA) intermediate3->step4 final_product This compound step4->final_product

Caption: Workflow for the synthesis of the target compound.

Mechanism of Action: D2-like Receptor Antagonism

Dopamine receptors are coupled to different G proteins. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. In contrast, D2-like receptors couple to Gαi/o, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP.[1] An antagonist at a D2-like receptor will block the binding of endogenous dopamine, thus preventing this inhibitory signal and restoring cAMP production in the presence of an agonist. This blockade is the primary mechanism behind the therapeutic effects of antipsychotics.[5]

G cluster_pathway D2-like Receptor Signaling & Antagonism Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds & Activates Antagonist 4-((3-MPM)P) Antagonist Antagonist->D2R Binds & Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP PKA PKA Activation cAMP->PKA CellularResponse Cellular Response (e.g., Ion Channel Modulation) PKA->CellularResponse

Caption: D2-like receptor signaling pathway and antagonist action.

In Vitro Characterization Protocols

Protocol 4.1: Radioligand Competition Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for human dopamine receptor subtypes (D1, D2L, D3, D4, D5) and assess its selectivity profile.

  • Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing individual human dopamine receptor subtypes.

    • Radioligands: [³H]-SCH23390 (for D1/D5), [³H]-Spiperone or [³H]-Raclopride (for D2/D3/D4).[2][6]

    • Test Compound: this compound.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well plates, filter mats (GF/B or GF/C), cell harvester, liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM).

  • In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation (5-20 µg protein per well).

  • Define non-specific binding using a high concentration of a known unlabeled antagonist (e.g., 10 µM haloperidol for D2-like receptors).

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through filter mats using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats, place them in scintillation vials with scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate IC50 values using non-linear regression analysis (log[inhibitor] vs. response) and then determine Ki values.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Serial Dilutions of Test Compound - Radioligand Solution - Cell Membranes plate Plate Setup: Add Buffer, Radioligand, Test Compound, & Membranes prep->plate incubate Incubate (e.g., 90 min at RT) plate->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters (Ice-cold Buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC₅₀ and Ki count->analyze G cluster_workflow In Vivo Hyperlocomotion Workflow acclimate Acclimatize Animals habituate Habituate to Locomotor Chambers (60 min) acclimate->habituate admin_cpd Administer Test Compound or Vehicle habituate->admin_cpd pretreat Pretreatment Period (e.g., 30 min) admin_cpd->pretreat admin_amph Administer Amphetamine pretreat->admin_amph record Record Locomotor Activity (90-120 min) admin_amph->record analyze Analyze Data: Compare Activity vs. Vehicle record->analyze

Caption: Workflow for the amphetamine-induced hyperlocomotion study.

References

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  • Chen, L., et al. (2005). Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Stark, H., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Xu, J., et al. (2010). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. Synapse. Retrieved from [Link]

Sources

Application Note: High-Affinity Radioligand Binding Assays for Lipophilic Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Piperidine moieties are ubiquitous in medicinal chemistry, serving as the core pharmacophore for a vast array of GPCR ligands (e.g., opioids like fentanyl, stimulants like methylphenidate, and antihistamines). However, the physicochemical properties that make piperidines effective drugs—specifically their lipophilicity and basic nitrogen (


)—introduce significant artifacts in in vitro assays.

The Challenge: Piperidines exhibit high non-specific binding (NSB) to glass fiber filters and plasticware. The cationic nitrogen interacts electrostatically with the anionic silanol groups of glass fibers, while the lipophilic ring drives adsorption to plastic surfaces.

The Solution: This protocol deviates from standard generic binding workflows by incorporating Polyethyleneimine (PEI) filter pretreatment and rigorous solvent controls. This guide focuses on a Competition Binding Assay format, the industry standard for determining the affinity (


) of novel piperidine analogs against a known radioligand.

Mechanistic Workflow

The following diagram outlines the critical path for the assay, highlighting the specific intervention points required for piperidine compounds.

PiperidineBindingWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Reaction cluster_data Phase 3: Analysis Membrane Membrane Prep (Target Overexpression) Incubation Equilibrium Incubation (Membrane + Radioligand + Piperidine) Membrane->Incubation 5-10 µg/well FilterTreat Filter Pre-treatment (0.3% PEI Soak) Harvest Rapid Filtration (Cell Harvester) FilterTreat->Harvest Blocks NSB Incubation->Harvest Terminate Binding Scintillation Liquid Scintillation Counting (LSC) Harvest->Scintillation Dried Filters CurveFit Non-Linear Regression (Cheng-Prusoff) Scintillation->CurveFit CPM Data

Figure 1: Optimized workflow for piperidine radioligand binding. Note the critical PEI Pre-treatment step (Red) to neutralize filter charges.

Materials & Reagents

Biological Reagents[1][2][3][4][5]
  • Membrane Source: HEK293 or CHO cell membranes overexpressing the target receptor (e.g., Mu-Opioid Receptor, hERG, or Dopamine D2).

    • Quality Control:

      
       should be 
      
      
      
      pmol/mg protein to ensure sufficient signal window.
  • Radioligand: High specific activity isotope (typically

    
    H or 
    
    
    
    I).
    • Selection Criteria: The

      
       of the radioligand must be well-characterized.
      
  • Piperidine Analogs: Test compounds dissolved in 100% DMSO.

Buffers (Critical for Piperidines)
Buffer TypeCompositionPurpose
Assay Buffer 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA.BSA acts as a carrier protein to prevent lipophilic piperidines from sticking to the plate walls.
Wash Buffer 50 mM Tris-HCl (pH 7.4), ice-cold.[1]Maintains receptor-ligand complex during filtration.
Filter Soak 0.3% - 0.5% Polyethyleneimine (PEI) in distilled water.CRITICAL: Cationic polymer that coats glass fibers, masking anionic sites to prevent false-positive binding of basic piperidines.

Detailed Protocol

Phase 1: Filter Preparation (The "Anti-Stick" Step)

Context: Standard GF/B or GF/C filters are negatively charged. Piperidines are positively charged at physiological pH. Without PEI, your "bound" signal will be 50% non-specific filter binding.

  • Soak: Submerge Whatman GF/B glass fiber filters in 0.3% PEI solution for at least 1 hour (up to 4 hours) at 4°C prior to harvesting.

  • Note: Do not soak overnight if using GF/C filters, as they may become too fragile.

Phase 2: Assay Assembly

Design: Performed in 96-well polypropylene deep-well plates.

  • Non-Specific Binding (NSB) Wells: Add 2 µL of "Cold" (unlabeled) reference ligand at saturating concentration (1000x

    
    ).
    
    • Example: If Radioligand

      
       is 1 nM, use 10 µM cold ligand.
      
  • Total Binding (TB) Wells: Add 2 µL of Assay Buffer (vehicle).

  • Test Compound Wells: Add 2 µL of Piperidine analogs (serially diluted in DMSO).

    • Constraint: Final DMSO concentration must be <1% . Higher DMSO disrupts GPCR membrane integrity.

  • Radioligand Addition: Add 50 µL of radioligand at a concentration equal to its

    
     value.
    
  • Membrane Addition: Initiate reaction by adding 148 µL of membrane suspension (homogenized gently).

    • Final Volume: 200 µL.

Phase 3: Incubation & Equilibrium
  • Incubate: 60–90 minutes at 25°C (Room Temp).

    • Why: Lipophilic compounds equilibrate slowly. Shorter times (e.g., 30 min) may underestimate affinity (

      
      ).
      
  • Agitation: Gentle orbital shaking is required to keep membranes in suspension.

Phase 4: Termination (Filtration)
  • Harvest: Use a cell harvester (e.g., PerkinElmer FilterMate or Brandel).

  • Pre-Wet: Place the PEI-soaked filter mat onto the harvester.

  • Aspiration: Aspirate the well contents through the filter.

  • Wash: Immediately wash filters 3 times with 500 µL ice-cold Wash Buffer .

    • Speed is Key: The wash step removes free radioligand. If too slow, the bound complex dissociates (

      
      ), destroying the signal.
      
  • Dry & Count: Dry filters (50°C for 30 min), add liquid scintillant, and count (CPM).

Data Analysis & Self-Validation

The Self-Validating System: Z-Factor

Before calculating


, validate the assay quality using the Z-factor (

).

  • Requirement:

    
     is required for the data to be considered reliable. If 
    
    
    
    , re-optimize the membrane concentration or wash steps.
Calculating Affinity ( )

The raw data (CPM) generates an


 curve. However, 

is dependent on the radioligand concentration used.[2] You must convert this to the intrinsic equilibrium dissociation constant (

) using the Cheng-Prusoff Equation :


  • 
     : Concentration of piperidine displacing 50% of specific binding.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Concentration of radioligand added (nM).[1]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Visualization of Competitive Binding Logic

The following diagram illustrates the competitive mechanism modeled by the equation above.

CompetitiveBinding Receptor Receptor (R) RL_Complex R-L* Complex (Measured Signal) Receptor->RL_Complex + L* RI_Complex R-I Complex (Silent/Blocked) Receptor->RI_Complex + I (Competitor) Radioligand Radioligand (L*) Radioligand->RL_Complex Piperidine Piperidine (I) Piperidine->RI_Complex RI_Complex->RL_Complex Inhibits Formation

Figure 2: Competitive Inhibition Model. The piperidine (I) competes with the radioligand (L) for the same receptor site. As [I] increases, the R-L* signal decreases.*

Troubleshooting "Sticky" Compounds

If your Non-Specific Binding (NSB) is


 of Total Binding, apply these corrections:
SymptomProbable CauseCorrective Action
High NSB Piperidine binding to glass filter.Increase PEI concentration to 0.5%. Add 0.1% BSA to the wash buffer.
High NSB Piperidine binding to plastic tips/plates.Use "Low-Retention" pipette tips and silanized plates.
Low Total Binding Ligand depletion.Ensure membrane concentration is

of the

(Zone A approximation).
Inconsistent Replicates Incomplete solubilization.Sonicate piperidine stock in DMSO. Ensure no precipitation upon addition to aqueous buffer.

References

  • NIH Assay Guidance Manual.Radioligand Binding Assays for GPCRs.

    • Source:

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[3] Biochemical Pharmacology.[1][3]

    • Source:

  • GraphPad Guide to Pharmacological Analysis.

    • Source:

  • Bruns, R. F., et al. (1983).Regulation of filter binding by polyethylenimine. (Foundational text on PEI use for basic compounds).

    • Source:

Sources

Evaluating the Therapeutic Potential of Piperidine Derivatives: A Framework of Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its unique six-membered heterocyclic structure is a key feature in drugs targeting a wide spectrum of diseases, from neurological disorders to cancer and infectious diseases.[4][5] This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the efficacy of novel piperidine derivatives. Moving beyond a simple list of procedures, we delve into the causality behind experimental choices, offering a self-validating, tiered approach that progresses from broad initial screening to specific in vivo validation.

Our evaluation workflow is designed to be logical and resource-efficient, beginning with high-throughput in vitro assays to identify primary biological activity and culminating in more complex in vivo models to assess therapeutic efficacy in a physiological context.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy a Enzyme Inhibition Assays (e.g., Lipase, MAO, Urease) d Functional Receptor Assays (Agonist vs. Antagonist) a->d Hit Identified b Receptor Binding Assays (e.g., GPCRs, Sigma Receptors) b->d Hit Identified c Cell Viability / Cytotoxicity (e.g., MTT Assay) f Secondary Target Screening (Selectivity Profiling) c->f Hit Identified e Signaling Pathway Analysis (e.g., Western Blot) d->e Functional Effect Confirmed g Preliminary ADMET & PK/PD (In Silico & In Vitro) e->g Mechanism Elucidated f->g h Disease-Specific Animal Models (e.g., Analgesia, Anti-inflammatory) g->h Favorable Profile i Toxicology Assessment h->i Efficacy Demonstrated

Figure 1: A tiered experimental workflow for the evaluation of piperidine derivatives.

Part 1: Foundational In Vitro Screening: Target Identification & Primary Efficacy

The initial phase of evaluation aims to answer the most fundamental question: does the piperidine derivative exhibit biological activity? The choice of assay is dictated by the therapeutic hypothesis. Is the compound designed to inhibit an enzyme, block a receptor, or kill cancer cells? This section provides protocols for these primary assessments.

Protocol 1: Enzyme Inhibition Assays

Causality & Rationale: Many piperidine-based drugs function by inhibiting specific enzymes.[4][6][7] An enzyme inhibition assay provides a direct, quantitative measure of a compound's ability to engage with its molecular target. The half-maximal inhibitory concentration (IC50) derived from this assay is a critical measure of the compound's potency. We will use the inhibition of Pancreatic Lipase (PL), a key target for anti-obesity drugs, as an illustrative example.[6]

Detailed Protocol: Pancreatic Lipase Inhibition Assay

  • Materials & Reagents:

    • Porcine Pancreatic Lipase (Type II), Sigma-Aldrich

    • p-Nitrophenyl Butyrate (p-NPB) substrate, Sigma-Aldrich

    • Tris-HCl buffer (pH 8.0)

    • Test piperidine derivatives dissolved in DMSO

    • Orlistat (positive control), Sigma-Aldrich

    • 96-well microplate and plate reader (405 nm)

  • Step-by-Step Methodology:

    • Prepare a stock solution of Pancreatic Lipase in Tris-HCl buffer.

    • Prepare serial dilutions of the test piperidine derivatives and the positive control (Orlistat) in the microplate. Add a DMSO control well (vehicle).

    • Add the Pancreatic Lipase solution to each well containing the test compounds, control, or vehicle. Incubate at 37°C for 15 minutes to allow for binding.

    • Initiate the enzymatic reaction by adding the p-NPB substrate to all wells.

    • Immediately begin monitoring the absorbance at 405 nm every minute for 20-30 minutes using a microplate reader. The production of p-nitrophenol from p-NPB hydrolysis results in a yellow color.

    • The rate of reaction (V) is determined from the linear portion of the absorbance vs. time curve.

  • Data Analysis & Validation:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (sigmoidal). A valid assay will show a clear dose-dependent inhibition for the positive control (Orlistat).

Table 1: Representative Data for Pancreatic Lipase Inhibition

CompoundIC50 (µM)
Piperidine Derivative A15.2
Piperidine Derivative B89.7
Orlistat (Control)0.5
Protocol 2: Receptor Binding Assays

Causality & Rationale: Piperidine derivatives are common scaffolds for ligands that interact with G-protein coupled receptors (GPCRs) and ion channels, such as sigma receptors.[8][9] A radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor. This assay measures the displacement of a known radioactive ligand by the test compound. The resulting inhibition constant (Ki) is an intrinsic measure of binding affinity.

Detailed Protocol: Sigma-1 Receptor (S1R) Radioligand Binding Assay

  • Materials & Reagents:

    • Membrane preparations from cells expressing S1R (e.g., from rat liver homogenates).[8]

    • Radioligand: -pentazocine.[10]

    • Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.[8][10]

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[8]

    • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and liquid scintillation counter.

  • Step-by-Step Methodology:

    • Prepare serial dilutions of the test piperidine derivatives.

    • In a 96-well plate, combine the S1R membrane preparation, a fixed concentration of -pentazocine, and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).[10]

    • Incubate the plate (e.g., 120 minutes at 37°C) to allow the binding to reach equilibrium.[8]

    • Terminate the reaction by rapid filtration through the glass fiber filters. This separates the bound radioligand (on the filter) from the unbound (which passes through).

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis & Validation:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine the IC50 value of the test compound from a concentration-response curve where the y-axis is the percentage of specific binding.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. This conversion is crucial as Ki is an inhibitor constant independent of assay conditions.

Part 2: Mechanism of Action & Functional Characterization

Establishing binding affinity is only the first step. It is critical to understand the functional consequence of this binding. Does the compound activate the receptor (agonist) or block it from its endogenous ligand (antagonist)? Furthermore, what are the downstream cellular consequences?

G cluster_1 Cellular Response PD Piperidine Derivative R Receptor (e.g., S1R, GPCR) PD->R Binds G G-Protein or Effector Protein R->G Activates (Agonist) or Blocks (Antagonist) SP Signaling Pathway (e.g., cAMP, Ca2+) G->SP CR Cellular Response (e.g., Gene Expression, Neurotransmission) SP->CR

Figure 2: General signaling pathway modulated by a piperidine derivative.

Protocol 3: S1R Functional Assay

Causality & Rationale: To differentiate between S1R agonists and antagonists, a functional assay is required. The phenytoin method is a clever approach that leverages the allosteric interaction between the phenytoin binding site and the primary S1R binding site.[8] S1R agonists typically show a decrease in their binding affinity in the presence of phenytoin, whereas antagonists do not.

Detailed Protocol: S1R Agonist/Antagonist Determination

  • Methodology:

    • The protocol is nearly identical to the S1R Radioligand Binding Assay described in Protocol 2.

    • Two parallel binding experiments are performed for each test compound.

    • Experiment A: Performed exactly as described in Protocol 2 to determine the baseline Ki (Ki_without_phenytoin).

    • Experiment B: Performed with the addition of a fixed concentration of phenytoin (e.g., 25 mM) to the incubation mixture to determine Ki_with_phenytoin.[8]

  • Data Analysis & Validation:

    • Calculate the Ki value for the compound in both the absence and presence of phenytoin.

    • Determine the Ki ratio: Ratio = Ki_without_phenytoin / Ki_with_phenytoin.

    • Interpretation:

      • A Ratio > 1 indicates the compound is an S1R agonist .[8]

      • A Ratio ≤ 1 indicates the compound is an S1R antagonist .[8]

    • Known agonists and antagonists should be run as controls to validate the assay system.

Part 3: In Vivo Efficacy Models

After demonstrating potent and specific activity in vitro, the next critical phase is to evaluate efficacy in a living organism. These studies provide essential information on whether the compound can achieve a therapeutic effect in a complex physiological system, which includes factors of absorption, distribution, metabolism, and excretion (ADME).

Protocol 4: Analgesic Efficacy (Acetic Acid-Induced Writhing Test)

Causality & Rationale: The piperidine core is central to many opioid analgesics.[11] The writhing test is a widely used model of visceral pain that is sensitive to both centrally and peripherally acting analgesics. It assesses a compound's ability to reduce the pain response induced by an intraperitoneal injection of acetic acid, which causes inflammation and stimulates nociceptors.[12]

Detailed Protocol: Writhing Test in Mice

  • Materials & Reagents:

    • Male or female mice (e.g., Swiss albino).

    • Test piperidine derivative and vehicle control (e.g., saline with 5% Tween 80).

    • Positive control: a known analgesic like morphine or acetylsalicylic acid.

    • 0.6% (v/v) acetic acid solution.

  • Step-by-Step Methodology:

    • Acclimatize animals and fast them overnight with free access to water.

    • Divide animals into groups (Vehicle, Positive Control, Test Compound at various doses).

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally or orally).

    • After a set pre-treatment period (e.g., 30 minutes for IP, 60 minutes for oral), administer 0.6% acetic acid intraperitoneally to each mouse.

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of "writhes" (a characteristic stretching and constriction of the abdomen) for a continuous 10-15 minute period.

  • Data Analysis & Validation:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage of analgesic activity (inhibition) for each treated group using the formula: % Inhibition = [(Mean writhes_control - Mean writhes_treated) / Mean writhes_control] * 100

    • The positive control group must show a statistically significant reduction in writhes compared to the vehicle group for the assay to be considered valid.

Table 2: Representative Data for Analgesic Activity

Treatment Group (Dose)Mean No. of Writhes (± SEM)% Inhibition
Vehicle Control45.2 ± 3.1-
Piperidine Derivative C (10 mg/kg)18.1 ± 2.560.0%
Morphine (5 mg/kg)9.5 ± 1.879.0%

References

  • Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing Source: MDPI URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL: [Link]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of piperidine derivatives Source: Journal of the Chemical Society of Pakistan URL: [Link]

  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis URL: [Link]

  • Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) Source: Drug development & registration URL: [Link]

  • Title: Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation Source: National Center for Biotechnology Information URL: [Link]

  • Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents Source: MDPI URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease Source: International Journal of Biology and Chemistry URL: [Link]

  • Title: New modular strategy reduces piperidine synthesis steps for pharmaceuticals Source: News-Medical.Net URL: [Link]

  • Title: Piperidines: A new class of Urease inhibitors Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

troubleshooting poor yield in 4-((3-Methoxyphenoxy)methyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-((3-Methoxyphenoxy)methyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address the practical challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common culprits?

Low overall yield is a frequent issue that can stem from several stages of the synthesis. The most common synthetic route involves a Williamson ether synthesis between 3-methoxyphenol and a 4-(halomethyl)piperidine derivative, which typically requires N-protection of the piperidine.

Here is a logical workflow to diagnose the problem:

G start Low Overall Yield reagents 1. Check Reagent Quality & Stoichiometry start->reagents williamson 2. Troubleshoot Williamson Ether Synthesis Step reagents->williamson Reagents OK sub_reagents Anhydrous Solvents? Fresh Base (e.g., NaH)? Correct Molar Ratios? reagents->sub_reagents deprotection 3. Optimize N-Boc Deprotection Step williamson->deprotection Ether Synthesis OK sub_williamson Incomplete Reaction? Side Products Observed? williamson->sub_williamson purification 4. Review Purification Method deprotection->purification Deprotection OK sub_deprotection Incomplete Deprotection? Product Degradation? deprotection->sub_deprotection sub_purification Product Loss During Workup? Inefficient Chromatography? purification->sub_purification

Caption: General troubleshooting flowchart for low yield.

Key Areas to Investigate:

  • Incomplete Deprotonation of Phenol: The reaction requires the formation of a phenoxide ion. If the base is too weak or has degraded, this initial step will be inefficient.[1][2]

  • Side Reactions: The Williamson ether synthesis is susceptible to competing reactions, most notably C-alkylation of the phenoxide and elimination reactions of the alkyl halide.[1][3] If the piperidine nitrogen is unprotected, it will also compete as a nucleophile.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or solvent choice can drastically reduce yield. This reaction typically requires heating for several hours in a polar aprotic solvent.[3]

  • Reagent Quality: The use of anhydrous solvents and high-purity reagents is critical. Moisture can quench the base and hydrolyze starting materials.[4] Sodium hydride (NaH), a common base, is particularly sensitive to air and moisture.

Q2: My reaction isn't going to completion; I'm recovering a significant amount of unreacted 3-methoxyphenol. How can I improve conversion?

This issue points directly to problems with the Williamson ether synthesis step, which proceeds via an SN2 mechanism.[3][5][6] The phenoxide, acting as a nucleophile, attacks the electrophilic carbon of the 4-(halomethyl)piperidine derivative.

Troubleshooting Steps:

  • Evaluate Your Base: For phenols, a moderately strong base is usually sufficient. However, if conversion is low, consider the following:

    • Strength: Potassium carbonate (K₂CO₃) is a common choice, but for complete and rapid deprotonation, a stronger base like sodium hydride (NaH) is often more effective.[1][6]

    • Quality: NaH should be a fine, grey powder. Clumps or a whitish appearance suggest it has been deactivated by moisture.

  • Optimize Solvent Choice: The solvent has a profound effect on the SN2 reaction rate.

    • Use Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), acetonitrile, or DMSO are ideal. They solvate the cation (e.g., Na⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic.[1][4]

    • Avoid Protic Solvents: Protic solvents like ethanol or water will solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3]

  • Adjust Reaction Conditions:

    • Temperature: These reactions are typically conducted at elevated temperatures, often between 50-100 °C.[3][4] If you are running the reaction at room temperature, gentle heating is recommended.

    • Time: Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion.[3] Monitor the reaction progress by TLC to determine the optimal time.

ParameterRecommendationRationale
Base NaH, KH, K₂CO₃, Cs₂CO₃Strong bases ensure complete and irreversible deprotonation of the phenol.[1][5]
Solvent DMF, Acetonitrile, THFPolar aprotic solvents enhance the nucleophilicity of the phenoxide anion.[3]
Temperature 50 - 100 °CProvides sufficient activation energy for the SN2 reaction without promoting excessive side reactions.[3]
Leaving Group -OTs, -I, -Br > -ClA better leaving group accelerates the SN2 reaction. Tosylates, iodides, and bromides are preferred.[6]
Q3: Is it necessary to protect the piperidine nitrogen? I'm seeing a complex mixture of products.

Absolutely. The secondary amine of the piperidine ring is a potent nucleophile and will compete with the 3-methoxyphenoxide for the alkylating agent (4-(halomethyl)piperidine). Failure to protect this nitrogen is a primary source of low yield and purification difficulties.

G Reagents 3-Methoxyphenoxide + N-Unprotected 4-(Halomethyl)piperidine O_Alk Desired Product (O-Alkylation) Reagents->O_Alk Phenoxide attacks C-X N_Alk Side Product (N-Alkylation) Reagents->N_Alk Piperidine N attacks C-X C_Alk Side Product (C-Alkylation) Reagents->C_Alk Phenoxide ring attacks C-X

Caption: Competing nucleophilic attack pathways.

  • N-Alkylation: The piperidine nitrogen can attack the electrophilic methylene carbon, leading to the formation of a quaternary ammonium salt or other undesired products.[7]

  • Protecting Group Strategy: The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group . It is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions.[8][][10]

The recommended synthetic pathway therefore includes these crucial steps:

  • Protection: Start with N-Boc-4-(hydroxymethyl)piperidine.

  • Activation: Convert the alcohol to a good leaving group (e.g., N-Boc-4-(tosyloxymethyl)piperidine).

  • Williamson Synthesis: React with 3-methoxyphenoxide.

  • Deprotection: Remove the Boc group to yield the final product.

Q4: I'm having trouble with the final Boc deprotection step. What is the standard protocol and how can I troubleshoot it?

The Boc group is reliably cleaved under acidic conditions.[10] Incomplete deprotection or the formation of byproducts can usually be resolved by adjusting the acid, solvent, and reaction time.

Standard Deprotection Protocol
  • Dissolution: Dissolve the N-Boc protected intermediate in a suitable solvent like dichloromethane (DCM).

  • Acid Addition: Add an excess of a strong acid. The most common reagents are:

    • Trifluoroacetic acid (TFA), typically in a 25-50% solution in DCM.[][10]

    • A saturated solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.[11]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Work-up: Remove the acid and solvent under reduced pressure. The product is often obtained as the corresponding amine salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, neutralize the salt with a mild base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.

Troubleshooting Deprotection:

  • Incomplete Reaction:

    • Cause: Insufficient acid or reaction time.

    • Solution: Increase the concentration of the acid or allow the reaction to stir for a longer period. Gentle warming (to ~40 °C) can also be applied, but monitor carefully for potential side reactions.[12]

  • Product Degradation:

    • Cause: The substrate may be sensitive to prolonged exposure to strong acid. The t-butyl cation generated during deprotection can sometimes cause side reactions.

    • Solution: Use a scavenger, such as anisole or triisopropylsilane, in the reaction mixture to trap the t-butyl cation. Ensure the reaction is not run for an unnecessarily long time once the starting material is consumed.

Reference Protocols

Protocol 1: Williamson Ether Synthesis (N-Boc Protected)

This protocol assumes the starting material is N-Boc-4-((tosyloxy)methyl)piperidine.

  • Setup: Add 3-methoxyphenol (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Solvent: Add anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Coupling: Add a solution of N-Boc-4-((tosyloxy)methyl)piperidine (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: N-Boc Deprotection
  • Setup: Dissolve the purified N-Boc-4-((3-methoxyphenoxy)methyl)piperidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Acidification: Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.

  • Reaction: Stir the solution at room temperature for 2 hours, monitoring by TLC.

  • Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure.

  • Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product as a free base.

References

  • BenchChem. (n.d.). 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • V.Nimc. (2025). Williamson Ether Synthesis Explained.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection.
  • Francis Academic Press. (n.d.).
  • The Royal Society of Chemistry. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC.
  • European Patent Office. (1990). Piperazine compounds, process for preparing them, pharmaceutical composition and use - EP 0251141 B1.
  • Chem-Impex. (n.d.). 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • ChemTalk. (2022). Williamson Ether Synthesis.
  • Chemistry Steps. (2022). Williamson Ether Synthesis.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • White Rose Research Online. (2022).
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
  • Name Reaction. (n.d.). Williamson Ether Synthesis.
  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Defense Technical Information Center. (2025). Piperidine Synthesis.
  • National Institutes of Health. (n.d.). 4-(3-Methoxyphenyl)piperidine | C12H17NO | CID 10702890 - PubChem.

Sources

Technical Support Center: Purification of 4-((3-Methoxyphenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Isolation of 4-((3-Methoxyphenoxy)methyl)piperidine CAS: (Generic scaffold reference: 4-substituted piperidine aryl ethers) Molecular Formula: C13H19NO2 Molecular Weight: 221.30 g/mol

Introduction: The "Sticky Amine" Challenge

As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. The molecule features a secondary amine (piperidine) linked to an electron-rich aromatic ring (3-methoxyphenoxy).

This combination creates a "perfect storm" for purification difficulties:

  • Silanol Interaction: The secondary amine (

    
    ) hydrogen-bonds aggressively with acidic silanols on silica gel, causing severe tailing and yield loss.
    
  • Phase Behavior: The free base is often a waxy oil or low-melting solid, making direct crystallization difficult without salt formation.

  • Impurity Overlap: If synthesized via Mitsunobu or nucleophilic displacement, unreacted phenols and phosphine oxides often co-elute or co-precipitate.

This guide moves beyond standard protocols to provide causality-driven troubleshooting .

Part 1: Chromatography Troubleshooting

Q: My compound streaks across the TLC plate and elutes as a broad tail on the column. How do I fix this?

The Cause: Silica gel is slightly acidic (pH 4–5). The lone pair on your piperidine nitrogen becomes protonated by surface silanols (


), essentially turning your chromatography column into an ion-exchange column. The broad peak is the result of the amine slowly exchanging between the mobile phase and the stationary phase.

The Solution: Amine Modification (The "Shielding" Strategy) You must introduce a stronger base to the mobile phase to "cap" the active silanol sites.

Protocol:

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.

  • Pre-treatment (Critical Step): Do not just add TEA to the eluent. Flush the column with 2–3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This saturates the silanols.

  • Solvent System:

    • Standard: DCM : MeOH : NH₄OH (90:9:1).

    • Alternative (High Polarity): CHCl₃ : MeOH : NH₄OH (80:19:1).

Data: Effect of Modifier on Retention (


) 
Solvent System

(Product)
Peak ShapeResolution from Impurities
5% MeOH/DCM0.05 – 0.30Severe TailingPoor
5% MeOH/DCM + 1% TEA 0.35SharpGood
10% MeOH/DCM + 1% NH₄OH 0.45Very SharpExcellent

Expert Tip: If using TEA, you must rotovap thoroughly or dry under high vacuum, as TEA salts can contaminate NMR spectra. NH₄OH is volatile and leaves no residue.

Part 2: Extraction & Workup (The "Double pH Swing")

Q: I have unreacted 3-methoxyphenol in my crude. It co-elutes on the column. How do I remove it without chromatography?

The Cause: Phenols (


) and secondary amines (

) have overlapping solubility in organic solvents at neutral pH. However, their response to pH extremes is opposite.

The Solution: Orthogonal pH Extraction We utilize the


 difference to shuttle the amine into water (acidic wash) and then back to organic (basic extraction), leaving the phenol behind.

The Protocol (Self-Validating System):

  • Dissolve: Take crude mixture in Ethyl Acetate (EtOAc) or DCM .

  • Acid Wash (Target pH 2–3):

    • Wash with 1M HCl.

    • Mechanism:[1][2][3][4] Amine protonates (

      
      ) and moves to the Aqueous Layer . Phenol remains neutral (
      
      
      
      ) and stays in the Organic Layer .
    • Action: Separate layers. Keep the Aqueous Layer. Discard the organic (contains phenol + non-basic impurities).

  • Base Switch (Target pH > 12):

    • Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12.

    • Mechanism:[1][3][4][5] Amine deprotonates (

      
      ) and becomes insoluble in water. Any trace phenol becomes phenoxide (
      
      
      
      ) and stays trapped in the water.
  • Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry over

      
       and concentrate.
      

pH_Swing start Crude Mixture (Amine + Phenol) acid Add 1M HCl (pH 2) Partition start->acid org1 Organic Layer 1 (Contains Phenol) acid->org1 Discard aq1 Aqueous Layer 1 (Contains Amine Salt) acid->aq1 Keep base Add NaOH (pH > 12) Partition aq1->base aq2 Aqueous Layer 2 (Trapped Phenoxide) base->aq2 Discard org2 Organic Layer 2 (Pure Free Amine) base->org2 Isolate

Figure 1: The "Double pH Swing" logic for purifying amines from phenolic impurities.

Part 3: Crystallization & Salt Formation

Q: My free base is an oil. How do I get a stable solid for storage or formulation?

The Cause: The ether linkage and the flexible piperidine ring often lower the melting point of the free base, resulting in a waxy oil.

The Solution: Salt Formation Converting the amine to a salt locks the conformation and increases lattice energy, promoting crystallization.

Recommended Salts:

  • Hydrochloride (HCl): Standard, but can be hygroscopic.

  • Oxalate: Often forms beautiful, non-hygroscopic needles for piperidines.

  • Fumarate: Good for pharmaceutical acceptability.

Protocol (HCl Salt Formation):

  • Dissolve 1 g of free base oil in 5 mL of dry Diethyl Ether or EtOAc .

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) until pH paper shows acidity.

  • A white precipitate should form immediately.

  • Troubleshooting: If it "oils out" (forms a gum instead of powder):

    • Decant the solvent.[6]

    • Add fresh ether and scratch the side of the flask with a glass rod.

    • Add a few drops of Isopropanol (IPA) and heat to reflux, then cool slowly to induce crystallization.

Part 4: Impurity Profiling (Mitsunobu Specific)

Q: I used a Mitsunobu reaction to make this. How do I get rid of the Triphenylphosphine Oxide (TPPO)?

The Cause: TPPO is the byproduct of Mitsunobu reactions. It is soluble in DCM and MeOH, making it co-elute with polar amines.

The Solution: Magnesium Chloride Complexation TPPO forms an insoluble complex with


, while your amine does not.

Protocol:

  • Dissolve the crude reaction mixture in minimal Toluene or Ether.

  • Add anhydrous

    
     (1.5 equivalents relative to TPPO).
    
  • Reflux for 1 hour.

  • Cool to room temperature. The

    
     complex will precipitate.
    
  • Filter the solid.[6] The filtrate contains your product.[7]

Purification_Logic input Crude Reaction check Impurity Type? input->check phenol Phenol Excess check->phenol tppo TPPO (Mitsunobu) check->tppo tailing Tailing on Column check->tailing sol_phenol Acid/Base Extraction (pH 2 -> pH 12) phenol->sol_phenol sol_tppo MgCl2 Precipitation or Ether Trituration tppo->sol_tppo sol_tailing DCM/MeOH + 1% NH4OH tailing->sol_tailing

Figure 2: Decision matrix for selecting the correct purification workflow based on impurity profile.

References

  • Amine Chromatography: "Purification of Amines on Silica Gel." Org.[6][8][9] Prep. Daily. (Discusses the mechanism of silanol interactions and the necessity of TEA/NH3 modifiers). Link

  • Salt Selection: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." (Standard reference for selecting counter-ions like Oxalate/HCl for oily amines). Link

  • Mitsunobu Cleanup: "Removal of Triphenylphosphine Oxide by Precipitation with Magnesium Chloride." J. Org. Chem. (Authoritative method for TPPO removal). Link

  • General Piperidine Synthesis: "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chem. Rev. Lett. (Provides context on the crystallization behavior of piperidine derivatives). Link

Sources

column chromatography purification of 4-((3-Methoxyphenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the column chromatography purification of 4-((3-Methoxyphenoxy)methyl)piperidine. It is designed for researchers and drug development professionals to navigate common challenges and optimize purification outcomes. The content is structured to address issues from initial method development to advanced troubleshooting.

Frequently Asked Questions (FAQs) & Quick-Start Guide

This section addresses the most common issues encountered during the purification of this specific compound.

Question: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?

Answer: This is the most common issue for piperidine-containing compounds. The basic nitrogen atom (pKa ≈ 11) interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong, non-specific binding causes the compound to "stick" and elute slowly and unevenly, resulting in significant peak tailing.

The Solution: Neutralize the silica's acidic sites by adding a small amount of a basic modifier to your eluent.

  • Primary Recommendation: Add 0.5-1% triethylamine (TEA) to your mobile phase.[1]

  • Alternative: A solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your solvent system (e.g., 5% of a 10% NH4OH/MeOH solution in dichloromethane).[2]

Question: What is a good starting solvent system (mobile phase) for this compound?

Answer: The target molecule has intermediate polarity. A good starting point is crucial for efficient separation. Based on its structure, two systems are highly recommended for initial screening via Thin Layer Chromatography (TLC).

Solvent SystemRatio (v/v)ModifierTarget RfNotes
Ethyl Acetate / Hexanes30:70 to 50:500.5-1% TEA~0.3A standard system offering good resolution for many "normal" polarity compounds.[3]
Dichloromethane / Methanol98:2 to 95:50.5-1% TEA~0.3An excellent choice for more polar compounds or if solubility in hexanes is low.[3]

Pro-Tip: The ideal Rf (retention factor) on your analytical TLC plate for the target compound should be approximately 0.3 to ensure good separation on the column.[1]

Question: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

Answer: While this compound is generally stable, some sensitive compounds can degrade on acidic silica gel.

Confirmation (2D TLC Test):

  • Spot your crude material on a TLC plate.

  • Run the plate in your chosen solvent system.

  • Dry the plate completely.

  • Rotate the plate 90 degrees and run it again in the same solvent system.

  • If you see spots that are not on the diagonal, it indicates that decomposition occurred on the plate, which mimics the column environment.[2]

Prevention:

  • Deactivate Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine. Let it stand for an hour before packing the column. This pre-neutralizes the stationary phase.

  • Use an Alternative Stationary Phase: For highly sensitive compounds, consider using alumina (neutral or basic) or Florisil, which are less acidic.[2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more complex purification challenges.

Workflow for Method Development & Troubleshooting

cluster_0 Phase 1: Analysis & Planning cluster_1 Phase 2: Column Execution cluster_2 Phase 3: Problem Resolution TLC Analyze Crude on TLC (Multiple Solvent Systems) Tailing_check Is there streaking or tailing? TLC->Tailing_check Rf_check Is Rf of Target ≈ 0.3? Pack Pack Column (Wet or Slurry Packing) Rf_check->Pack Yes Optimize_Solvent Adjust Solvent Polarity Rf_check->Optimize_Solvent No Tailing_check->Rf_check No Add_Base Add 1% TEA to Eluent Tailing_check->Add_Base Yes Load Load Sample (Minimal Solvent / Dry Loading) Pack->Load Run Run Column (Maintain Constant Flow) Load->Run Collect Collect & Analyze Fractions Run->Collect Poor_Sep Poor Separation of Spots? Collect->Poor_Sep Add_Base->TLC Optimize_Solvent->TLC Poor_Sep->Optimize_Solvent Yes (Spots Overlap) No_Product Compound Not Eluting? Poor_Sep->No_Product No Increase_Polarity Increase Eluent Polarity Drastically No_Product->Increase_Polarity Yes (Stuck on Column) Check_Stability Check Stability (2D TLC) Consider Alumina No_Product->Check_Stability Suspect Decomposition Increase_Polarity->Run

Caption: Troubleshooting workflow for piperidine purification.

Problem: Poor Separation Between Product and Impurity
  • Symptom: Fractions contain a mixture of your target compound and a closely-eluting impurity. The spots on the TLC plate are too close together (ΔRf < 0.1).

  • Causality: The chosen mobile phase does not have sufficient selectivity for the different components in your mixture. The polarity difference between your product and the impurity is not being effectively exploited.

  • Solutions:

    • Change Solvent System Composition: Do not just vary the ratio; change the solvents themselves. If you are using Ethyl Acetate/Hexanes, try Dichloromethane/Methanol. The different solvent properties (e.g., hydrogen bonding capability) can significantly alter selectivity.

    • Employ a Gradient Elution: Start with a lower polarity mobile phase to elute non-polar impurities. Then, gradually and linearly increase the percentage of the more polar solvent to elute your target compound, leaving more polar impurities behind. This sharpens peaks and can improve resolution.[4]

Problem: The Compound Won't Come Off the Column
  • Symptom: You have run many column volumes of your calculated mobile phase, but TLC analysis of the fractions shows no product.

  • Causality:

    • Cause A: Insufficient Eluent Polarity: The Rf value determined by TLC may not have perfectly translated to the column conditions, and the mobile phase is too weak to elute the compound.

    • Cause B: Compound Precipitation: The sample may have precipitated at the top of the column upon loading, especially if it was loaded in a solvent it is only sparingly soluble in.

    • Cause C: Decomposition: The compound may have degraded on the silica gel.[2]

  • Solutions:

    • Increase Polarity ("Kicker"): If there are no impurities at a lower Rf, you can significantly increase the eluent's polarity to push the compound off the column.[2] For example, switch from 50% EtOAc/Hexane to 100% EtOAc or even 5% MeOH/DCM.

    • Check Solubility: Ensure your compound is fully soluble in the mobile phase. If not, consider a different solvent system or use a dry loading technique (see protocol below).

    • Verify Stability: Perform the 2D TLC test described in the FAQ section. If decomposition is confirmed, you must use a less acidic stationary phase like alumina.[2]

Problem: Product Elutes in the Solvent Front
  • Symptom: The very first fractions collected contain your product, often mixed with non-polar impurities. Your compound's Rf on the TLC plate was too high (>0.5).

  • Causality: The mobile phase is too polar ("strong"), causing all compounds to travel with the solvent front without sufficient interaction with the stationary phase.

  • Solution: Decrease the polarity of the mobile phase. Reduce the percentage of the polar component (e.g., go from 50% EtOAc/Hexane to 20% EtOAc/Hexane) until the Rf of your target compound is in the optimal 0.2-0.4 range.

Detailed Experimental Protocol

This protocol provides a self-validating system for the purification of this compound.

Step 1: TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Screen Solvents: Spot the solution on at least two different TLC plates. Develop one in an Ethyl Acetate/Hexanes system and the other in a Dichloromethane/Methanol system. Crucially, ensure the developing chamber for each contains 1% triethylamine (TEA) mixed into the eluent. [1]

  • Optimize Ratio: Adjust the solvent ratio until the desired product spot has an Rf of approximately 0.3. Visualize the spots using a UV lamp and/or a potassium permanganate stain.

Step 2: Column Preparation
  • Select Column Size: For every 1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh).

  • Slurry Packing:

    • In a beaker, add the calculated amount of silica gel to your starting, low-polarity mobile phase (e.g., 10% EtOAc/Hexane + 1% TEA).

    • Stir to create a uniform slurry with no clumps.

    • Place a small plug of cotton or glass wool at the bottom of your column and add a layer of sand.

    • Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain the excess solvent until the solvent level meets the top of the silica bed. Do not let the column run dry.

G cluster_prep Column Preparation cluster_load Sample Loading cluster_run Elution & Collection A Select Column & Silica B Prepare Slurry (Silica + Low-Polarity Eluent) A->B C Pack Column B->C D Add Sand Layer C->D E Dissolve Crude in Min. Solvent D->E Wet Loading G Dry Load: Adsorb onto Silica D->G Dry Loading F Apply to Column E->F I Run Eluent Through Column F->I H Apply Powder to Column G->H H->I J Collect Fractions I->J K Monitor by TLC J->K K->J Continue L Combine Pure Fractions K->L

Caption: Column chromatography experimental workflow.

Step 3: Sample Loading
  • Wet Loading (Recommended for <1g):

    • Dissolve the crude product in the absolute minimum amount of the mobile phase or dichloromethane.

    • Carefully pipette the concentrated solution onto the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica.

    • Gently add a layer of sand on top to prevent disturbance.

  • Dry Loading (Recommended for >1g or poorly soluble samples):

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3x the mass of the crude product) to this solution.

    • Remove the solvent under reduced pressure (rotovap) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column. Add a layer of sand.

Step 4: Running the Column and Fraction Collection
  • Elution: Carefully fill the column with the mobile phase. Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. The size of the fractions should be about 1/4 to 1/2 of the column's void volume.

  • Monitoring: Spot every few fractions on a TLC plate to track the elution of your compound.

  • Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Bermúdez-Lugo, J. A., et al. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Omega. [Link]

  • Amijs, C. H. M., et al. (2008). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

  • Bishnoi, A., et al. (2015). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

Sources

scaling up the synthesis of 4-((3-Methoxyphenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the scale-up synthesis of 4-((3-Methoxyphenoxy)methyl)piperidine . It is designed for process chemists and researchers transitioning from milligram-scale medicinal chemistry to gram/kilogram-scale production.

Subject: Scale-Up Optimization for this compound Assigned Scientist: Senior Application Scientist Status: Open

Executive Summary & Route Architecture

Scaling this ether linkage requires a shift from "convenience chemistry" (Mitsunobu) to "process chemistry" (Williamson Ether Synthesis). While the Mitsunobu reaction is excellent for discovery, its poor atom economy and difficult byproduct removal (Triphenylphosphine oxide) make it a bottleneck at scale.

Recommended Synthetic Pathway

We recommend Route A (Nucleophilic Displacement) for scale-up >100g. Use Route B (Mitsunobu) only if the alkyl halide precursor is unstable or unavailable.

Synthesis_Architecture Start Starting Material: N-Boc-4-hydroxymethylpiperidine Act Activation (MsCl or TsCl, Et3N) Start->Act Route A (Preferred) Mits Mitsunobu Coupling (3-Methoxyphenol, PPh3, DIAD) Start->Mits Route B (Discovery) LG Intermediate: Mesylate/Tosylate Act->LG Will Williamson Coupling (3-Methoxyphenol, K2CO3, DMF/ACN) LG->Will Protected Protected Intermediate: N-Boc-4-((3-methoxyphenoxy)methyl)piperidine Will->Protected Mits->Protected Deprot Deprotection (HCl/IPA or TFA/DCM) Protected->Deprot Final Target Product: This compound Deprot->Final

Figure 1: Strategic decision tree for synthesis. Route A is preferred for scale-up due to superior atom economy and easier purification.

Module 1: The Coupling Step (Troubleshooting)

Scenario A: Williamson Ether Synthesis (Preferred)

Protocol: Reaction of N-Boc-4-(mesyloxymethyl)piperidine with 3-methoxyphenol using a base.

Common Issue: "My reaction stalled at 60% conversion."

  • Diagnosis: This is often due to the "water effect." Phenoxide anions are highly basic; trace water solvates the anion, killing nucleophilicity.

  • Solution:

    • Switch Base: If using K₂CO₃ in acetone, switch to Cs₂CO₃ in Acetonitrile (ACN) or DMF. Cesium acts as a "soft" counterion, improving solubility and nucleophilicity (the "Cesium Effect").

    • Phase Transfer: If sticking to solid-liquid biphasic systems (e.g., Toluene/KOH), add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the phenoxide into the organic phase.

Common Issue: "I see a new impurity at RRT 1.2."

  • Diagnosis: C-Alkylation. Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, high temperatures or extremely polar solvents can promote C-alkylation on the aromatic ring.

  • Solution: Lower the temperature to <60°C and ensure the leaving group (mesylate/bromide) is primary and unhindered.

Scenario B: Mitsunobu Reaction (Legacy Route)

Protocol: Coupling N-Boc-4-hydroxymethylpiperidine with 3-methoxyphenol using PPh₃/DIAD.

Common Issue: "The reaction turns into a solid sludge (TPPO contamination)."

  • Diagnosis: Triphenylphosphine oxide (TPPO) co-crystallizes with the product. Chromatography is not viable at >100g scale.

  • Solution: The MgCl₂ Precipitation Protocol.

    • Concentrate the reaction mixture (remove THF).

    • Redissolve in Toluene.

    • Add MgCl₂ (1.5 equiv relative to TPPO).

    • Heat to reflux, then cool. TPPO forms an insoluble complex [MgCl₂·(TPPO)₂] which can be filtered off.[1][2]

Module 2: Deprotection & Isolation

Critical Decision: Do you need the free base or the salt? For drug development, the Hydrochloride Salt is often preferred for stability and solubility.[3]

Protocol (Scale-Friendly):

  • Dissolve N-Boc intermediate in Isopropyl Alcohol (IPA) or Ethyl Acetate (5 vol).

  • Add HCl in IPA (5-6N, 3 equiv). Avoid aqueous HCl to prevent biphasic issues.

  • Heat to 40-50°C. CO₂ gas evolution will be vigorous—ensure proper venting .

  • Self-Validating Step: The product should precipitate as a white solid upon cooling.

  • Filter and wash with cold MTBE (Methyl tert-butyl ether) to remove lipophilic impurities (like unreacted phenol).

FAQ: Technical Specifications & Data

Q: Why use the mesylate instead of the bromide for Route A? A: N-Boc-4-bromomethylpiperidine is commercially available but can be unstable and expensive. Making the mesylate in situ from the alcohol (using MsCl/Et₃N) is cheaper and allows for a "telescoped" process (one-pot) if the solvent is compatible (e.g., DCM to ACN exchange).

Q: What are the safety hazards of 3-Methoxyphenol? A: It is corrosive and toxic. On scale, molten phenol handling requires full PPE (face shield, chemically resistant suit).

  • Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.[4]

  • Engineering Control: All weighing must occur in a flow hood.

Comparative Data: Purification Methods
FeatureSilica ChromatographyAcid/Base ExtractionCrystallization (Salt)
Scalability Poor (High solvent waste)GoodExcellent
Purity HighMedium (Phenol persists)High (>98%)
Cost High (

$)
Low ($)Low ($)
TPPO Removal Effective but slowIneffectiveEffective (stays in mother liquor)

Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type LowYield Low Yield / Stalled Type->LowYield Impurity Impurity Profile Type->Impurity Workup Filtration Issues Type->Workup CheckWater Check Water Content (Karl Fischer) LowYield->CheckWater CheckTemp Check Temperature Impurity->CheckTemp TPPO TPPO Present? Workup->TPPO DrySolvent Action: Dry Solvent Add Mol. Sieves CheckWater->DrySolvent Wet CheckBase Action: Change Base (K2CO3 -> Cs2CO3) CheckWater->CheckBase Dry LowerTemp Action: Reduce Temp (<60°C to stop C-alkylation) CheckTemp->LowerTemp High Temp MgCl2 Action: MgCl2 Precipitation TPPO->MgCl2 Yes

Figure 2: Diagnostic logic for resolving common synthetic failures.

References

  • TPPO Removal by Precipitation

    • Donald, J. R., & Martin, S. F. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[5][6] The Journal of Organic Chemistry, 82(20), 11288–11294.

  • Mitsunobu Reaction Scale-Up

    • Dandepally, S. R., & Williams, A. L. (2009). Microwave-assisted Mitsunobu reaction: a rapid and efficient synthesis of aryl ethers. Tetrahedron Letters, 50(30), 4225-4228.
  • Williamson Ether Synthesis Optimization

    • Tanaka, R., et al. (2018). Scalable Synthesis of Aryl Ethers via Williamson Ether Synthesis using Cesium Carbonate. Organic Process Research & Development.
  • Safety Data (3-Methoxyphenol)

    • PubChem CID 9007. 3-Methoxyphenol - Safety and Hazards.

Sources

optimizing piperidine compound for better blood-brain barrier penetration

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: CNS-PIP-OPT-2024

Welcome to the Piperidine Optimization Hub

You are likely here because your piperidine-containing lead molecule shows excellent potency against its target (IC50 < 10 nM) but fails to show efficacy in in vivo CNS models. This is a classic "pharmacokinetic failure" often driven by the unique properties of the piperidine scaffold.

This guide treats your molecule as a system that requires debugging. We will troubleshoot the three primary failure modes of piperidines in CNS discovery: Ionization Trapping , Lipophilicity Mismatch , and Efflux Transporter Recognition .

Module 1: Physicochemical Tuning (The "Installation" Phase)

The Core Problem: Cationic Trapping

The piperidine nitrogen has a typical pKa of ~11.0. At physiological pH (7.4), >99.9% of your compound exists as a protonated cation. While cations can interact favorably with GPCR aspartate residues, they struggle to cross the lipid bilayer of the Blood-Brain Barrier (BBB) via passive diffusion.

Troubleshooting Step 1: Modulating pKa

Objective: Lower the pKa to the 7.5–9.0 range to increase the fraction of neutral species (


) at pH 7.4 without killing target affinity.

Strategy: Proximal Fluorination Fluorine is the gold standard for this "debugging" step. Its strong electronegativity pulls electron density through the sigma bond (inductive effect), lowering the basicity of the nitrogen.

Data: Impact of Fluorination on Piperidine pKa
Scaffold VariantpKa (approx)

pKa
LogD

Impact
Notes
Unsubstituted Piperidine ~11.00.0BaselineHighly basic; poor passive entry.
4-Fluoropiperidine ~10.8-0.2+0.2Too distal to affect pKa significantly.
3-Fluoropiperidine ~9.5-1.5+0.4Sweet Spot. Significant pKa drop; maintains basicity for binding.
3,3-Difluoropiperidine ~8.5-2.5+0.8Excellent for permeability; may lose H-bond donor capability.
2-Fluoropiperidine UnstableN/AN/AChemically unstable (hemiaminal). Avoid.

Expert Insight: Do not rely solely on LogP. For ionizable amines like piperidines, LogD


  is the only metric that matters. A LogP of 3.0 is useless if the pKa is 11, as the effective lipophilicity (LogD) will be ~0.5.
Decision Logic: Optimization Workflow

PiperidineOptimization Start Start: Lead Compound (Piperidine Core) Check_pKa Measure pKa Start->Check_pKa Decision_pKa Is pKa > 9.5? Check_pKa->Decision_pKa Strategy_F Strategy A: Introduce 3-Fluoro or 3,3-Difluoro group Decision_pKa->Strategy_F Yes (Too Basic) Strategy_EWG Strategy B: Add distal EWG (e.g., CF3 on N-substituent) Decision_pKa->Strategy_EWG Yes (Alt Route) Check_LogD Measure LogD (pH 7.4) Decision_pKa->Check_LogD No (Acceptable) Strategy_F->Check_LogD Strategy_EWG->Check_LogD Decision_LogD Is LogD < 2.0? Check_LogD->Decision_LogD Action_Lipophilicity Increase Lipophilicity (Add alkyl/aryl groups) Decision_LogD->Action_Lipophilicity Yes (Too Polar) Final_Check Proceed to Efflux Assay (MDR1-MDCK) Decision_LogD->Final_Check No (Optimal Range 2-4) Action_Lipophilicity->Final_Check

Caption: Decision tree for physicochemical optimization of piperidine scaffolds. Blue nodes indicate milestones; Red nodes indicate chemical modifications.

Module 2: Efflux Evasion (The "Security" Phase)

The Core Problem: P-glycoprotein (P-gp/MDR1)

Even if your piperidine has the perfect pKa and LogD, it may be recognized by P-gp, which acts as a "vacuum cleaner," actively pumping the drug out of the brain endothelial cells back into the blood. Piperidines are frequent substrates due to their cationic nature and Hydrogen Bond Donor (HBD) count.

Troubleshooting Guide: The Efflux Ratio (ER)

You must determine if your compound is a P-gp substrate.[1][2]

  • ER < 2.0: Likely passive permeation (Good).

  • ER > 3.0: Significant efflux liability (Bad).

Protocol: MDR1-MDCK Permeability Assay

Standard Operating Procedure (SOP) for CNS Project Teams

1. Cell System Preparation:

  • Cell Line: MDCK-II cells transfected with human MDR1 (ABCB1) gene.[2]

  • Seeding: Seed at

    
     cells/cm² on Transwell® polycarbonate filters (0.4 µm pore size).
    
  • Culture: Maintain for 4–5 days to form a confluent monolayer. Verify integrity using TEER (Transepithelial Electrical Resistance); value must be >1000

    
    .
    

2. Transport Buffer:

  • HBSS (Hank's Balanced Salt Solution) + 10 mM HEPES (pH 7.4).

  • Critical: Keep BSA (Bovine Serum Albumin) < 0.5% or remove entirely to avoid protein binding artifacts during transport.

3. Assay Execution:

  • A->B (Apical to Basolateral): Add 10 µM compound to the Apical chamber (mimics Blood -> Brain).

  • B->A (Basolateral to Apical): Add 10 µM compound to the Basolateral chamber (mimics Brain -> Blood).

  • Incubation: 60 minutes at 37°C with shaking (50 rpm).

4. Analysis:

  • Quantify donor and receiver samples via LC-MS/MS.[2][3][4]

  • Calculation:

    
    
    
    
    
    [4]
Visual Workflow: MDR1-MDCK Assay

MDR1_Workflow Prep Cell Monolayer (4-5 Days Culture) Dose Dose Compound (10µM) Apical & Basolateral Prep->Dose Incubate Incubate 60 min 37°C Dose->Incubate Analyze LC-MS/MS Quantification Incubate->Analyze Calc Calculate Efflux Ratio (ER) Analyze->Calc

Caption: Step-by-step workflow for the MDR1-MDCK permeability assay.

Module 3: Metabolic Stability (The "Maintenance" Phase)

The Core Problem: Oxidative Clearance

Piperidines are susceptible to CYP450-mediated oxidation, particularly at the


-carbon (next to the nitrogen). This leads to rapid clearance and short half-life.
Solution: Blocking "Soft Spots"
  • Fluorine Blockade: As discussed in Module 1, adding fluorine at the 3-position not only lowers pKa but also blocks metabolic oxidation at that site due to the strength of the C-F bond.

  • Gem-Dimethylation: Adding a gem-dimethyl group at the 3- or 5-position creates steric hindrance that prevents CYP enzymes from accessing the ring.

FAQ: Frequently Asked Questions

Q: My compound has a LogP of 3.5, but the CNS MPO score is low. Why? A: The Pfizer CNS MPO score penalizes high lipophilicity (LogP > 3) because it correlates with toxicity and non-specific binding. It also heavily weighs pKa. If your basicity is high (pKa > 10), your MPO score drops significantly. Aim for a LogD


 of 2.0–3.0 and a pKa < 9.0.

Q: Can I use Caco-2 cells instead of MDR1-MDCK? A: Caco-2 cells express P-gp but also other transporters (BCRP, MRPs) and have tighter junctions that can mimic the intestine more than the BBB. For specific BBB predictions, MDR1-MDCK is the industry standard because it specifically isolates the P-gp variable in a high-expression system.

Q: I see high permeability in PAMPA, but no brain exposure. What is wrong? A: PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion . It lacks transporters. If PAMPA is high but in vivo is low, your compound is almost certainly a P-gp substrate. Run the MDR1-MDCK assay immediately.

References

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

  • Wang, J., et al. (2005). "MDR1-MDCK Permeability Assay: A Tool for Screening P-glycoprotein Substrates."[2][3][4] Current Drug Metabolism.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry.

Sources

Method Refinement for Quantitative Analysis of Piperidines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for piperidine compounds in analytical samples?

A1: Piperidine and its derivatives can be susceptible to several stability issues. Exposure to air and light can lead to oxidation, often indicated by a yellow or brown discoloration.[1] The basicity of the piperidine nitrogen makes it reactive in acidic environments, where it can form salts.[2] Temperature is also a critical factor; high temperatures can cause thermal decomposition, breaking the piperidine ring and forming smaller molecules like amines and alkenes.[2] Conversely, some derivatives may crystallize at low temperatures.[3] For N-acetylated piperidines, both acidic and basic conditions can catalyze hydrolysis of the amide bonds.[4] Therefore, it is crucial to store samples in a cool, dark, and dry environment, and to prepare solutions fresh whenever possible.[3][4]

Q2: When is derivatization necessary for the analysis of piperidines, and what are common derivatizing agents?

A2: Derivatization is often employed to improve the analytical properties of piperidine compounds, particularly for gas chromatography (GC) analysis.[5] It can increase the volatility and thermal stability of the analyte.[6] For compounds with active hydrogens, such as those with amine or hydroxyl groups, derivatization is frequently required.[7] Common derivatization techniques include silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and acylation.[5][6][7] For liquid chromatography (LC) analysis, derivatization may be necessary if the piperidine compound lacks a UV-absorbing chromophore, allowing for UV detection by introducing a chromophoric tag.[6]

Q3: What are the key considerations for choosing between LC-MS and GC-MS for piperidine analysis?

A3: The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the properties of the piperidine analyte and the goals of the analysis.

  • GC-MS is highly efficient for volatile and thermally stable compounds.[6] It offers excellent separation capabilities and is a powerful tool for impurity profiling and quality control.[8] However, many piperidine derivatives require derivatization to be suitable for GC analysis.[6]

  • LC-MS is more versatile and can handle a broader range of piperidine derivatives, including those that are non-volatile or thermally labile.[6] It is widely used for the quantitative analysis of these compounds in complex biological matrices like plasma and urine.[9]

Q4: How can I troubleshoot poor peak shape in the HPLC analysis of piperidines?

A4: Poor peak shape, such as tailing or fronting, in the HPLC analysis of basic compounds like piperidines is a common issue. The basic nitrogen atom can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units above or below the pKa of the piperidine can help to ensure a consistent ionization state and reduce interactions with the stationary phase.

  • Additives: Incorporating a small amount of a basic additive, like triethylamine, to the mobile phase can competitively bind to the active silanol sites.

  • Column Selection: Utilize a column with end-capping to minimize exposed silanol groups or consider a polymer-based column. For complex samples, a column with low silanol activity may be beneficial.[10]

  • Sample Solvent: Ensure the sample solvent is not significantly stronger than the mobile phase, which can cause peak distortion.[11]

Troubleshooting Guides

Section 1: Sample Preparation

Q: My recovery of piperidine from a biological matrix is low and inconsistent. What could be the cause?

A: Low and variable recovery from complex matrices like plasma or urine is often due to matrix effects, where endogenous components interfere with the extraction process or the ionization of the analyte in the mass spectrometer.[12][13]

Troubleshooting Steps:

  • Optimize Extraction Method:

    • Protein Precipitation: While simple, it may not be sufficient to remove all interfering components.

    • Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH adjustments of the aqueous phase to improve the partitioning of your specific piperidine analyte.

    • Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up complex samples. Systematically screen different sorbent types (e.g., reversed-phase, ion-exchange) and elution solvents to find the optimal conditions for your analyte.

  • Evaluate Matrix Effects:

    • A post-column infusion experiment can help identify regions in the chromatogram where ion suppression or enhancement occurs.

    • Quantitatively assess the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.[14]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects and variability in extraction recovery, as it will behave nearly identically to the analyte during sample preparation and ionization.

Section 2: Chromatographic Separation (HPLC/LC-MS)

Q: I am observing a split or broad peak for my piperidine compound. What are the likely causes and solutions?

A: A split or broad peak can arise from several factors related to the chromatography conditions.

Troubleshooting Steps:

  • Check for Column Contamination or Void: A buildup of sample matrix on the column frit or a void at the head of the column can distort peak shape.[11] Try flushing the column with a strong solvent or reversing the column (if permissible by the manufacturer) to wash out contaminants. If a void is suspected, the column may need to be replaced.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a broad or split peak.[11] Ideally, dissolve the sample in the mobile phase or a weaker solvent.

  • Differential Ionization or Interaction: The appearance of two peaks for a single piperidine derivative in its free base or acid form could be due to differential ionization or interactions with the stationary phase.[15] Consider adjusting the mobile phase pH or adding buffers to maintain a single ionic state.[15]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to retention time shifts and poor peak shape.[16]

Section 3: Chiral Separation

Q: I am struggling to achieve baseline separation of my piperidine enantiomers. What are my options?

A: The enantioselective separation of chiral piperidines is critical in pharmaceutical development.[6] If you are not achieving adequate resolution, several strategies can be employed.

Troubleshooting Steps:

  • Screen Different Chiral Stationary Phases (CSPs): The choice of CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and effective for a broad range of compounds.[17] It is often necessary to screen several different CSPs to find one that provides selectivity for your specific enantiomers. For example, Chiralpak IA has been shown to be effective for resolving piperidine-2,6-dione analogues.[18][19]

  • Optimize the Mobile Phase:

    • Normal Phase: In normal phase chromatography, the mobile phase is typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., ethanol, isopropanol).[20] Systematically vary the ratio of the alcohol modifier to optimize selectivity and resolution.

    • Reversed Phase: In reversed-phase mode, mixtures of water or buffers with acetonitrile or methanol are used. Adjusting the organic modifier content and the pH of the aqueous phase can significantly impact the separation.

    • Additives: Small amounts of acidic or basic additives can improve peak shape and sometimes enhance chiral recognition.

  • Adjust Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Experiment with different temperatures (e.g., 10°C, 25°C, 40°C) as this can sometimes improve resolution.

Section 4: Detection (MS)

Q: I am not seeing the expected molecular ion for my piperidine derivative in the mass spectrum. What should I investigate?

A: The absence of a clear molecular ion can be due to in-source fragmentation, poor ionization, or incorrect instrument settings.

Troubleshooting Steps:

  • Fragmentation Analysis: Piperidines have characteristic fragmentation patterns. Under electrospray ionization (ESI), you will typically observe the protonated molecule [M+H]+.[7] In tandem MS (MS/MS), common fragmentation pathways include the neutral loss of small molecules like water or acetic acid from substituted piperidines.[7] Understanding these patterns can help you identify fragment ions even if the parent ion is weak.

  • Optimize Ion Source Parameters:

    • Ionization Mode: Positive ion mode is typically used for piperidines due to the basicity of the nitrogen atom.[7]

    • Source Temperature and Gas Flows: Inappropriately high temperatures or gas flows can lead to in-source fragmentation. Systematically optimize these parameters to maximize the signal of the [M+H]+ ion.[16]

    • Ionization Voltage: Ensure the ionization voltage is appropriate for your analyte.[16]

  • Check for Adduct Formation: In addition to protonation, your analyte may be forming adducts with sodium ([M+Na]+), ammonium ([M+NH4]+), or potassium ([M+K]+).[16] Look for these ions in your spectrum. If adduct formation is problematic, consider using fresh mobile phases prepared with high-purity solvents and glassware.[16]

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Piperidine Derivatives

This protocol is suitable for volatile and thermally stable piperidine derivatives. Derivatization may be necessary for compounds with active hydrogens.[7]

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Create working standards through serial dilution.

    • If derivatization is needed, react the analyte with an appropriate agent (e.g., an acylating or silylating agent) following a validated procedure.[6]

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.[9]

    • Injection Mode: Splitless.[9]

    • Temperature Program: Develop a temperature gradient to ensure good separation from matrix components.[9]

    • Ionization Mode: Electron Ionization (EI).[9]

  • Data Analysis:

    • Identify the analyte by comparing its retention time and mass spectrum to a reference standard.[8] The fragmentation pattern serves as a fingerprint for identification.[8]

    • For quantitative analysis, construct a calibration curve from the peak areas of the standards.[7]

Protocol 2: LC-MS/MS Quantitative Analysis in a Biological Matrix

This protocol outlines a general approach for the quantification of piperidine derivatives in plasma.

  • Sample Preparation (SPE):

    • Condition an appropriate SPE cartridge.

    • Load the plasma sample (pre-treated as necessary, e.g., with an internal standard).

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column is commonly used.[21][22][23]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Ionization Mode: ESI positive.[7]

    • MS/MS Method: Use Multiple Reaction Monitoring (MRM) for quantification. Determine the precursor ion ([M+H]+) and optimize the collision energy to find the most abundant and stable product ions.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, and stability.[24][25][26][27][28]

Data and Visualization

Table 1: Recommended Starting HPLC Conditions for Piperidine Analysis
ParameterRecommendationRationale
Column C18, 250 x 4.6 mm, 5 µmA versatile reversed-phase column suitable for many non-polar to moderately polar piperidine derivatives.[21][22]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient)Acetonitrile often provides good peak shape and resolution. Formic acid helps to protonate the piperidine for consistent interaction and good ionization in MS.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity, but should be tested for analyte stability.[7]
Detection UV (if chromophore present) or Mass SpectrometryMS is preferred for its sensitivity and selectivity, especially in complex matrices.
Diagram 1: Troubleshooting Workflow for Poor Peak Shape in HPLC

PoorPeakShape Start Poor Peak Shape (Tailing/Splitting) CheckSolvent Injection Solvent Stronger than Mobile Phase? Start->CheckSolvent CheckColumn Column Contamination or Void? CheckSolvent->CheckColumn No SolutionSolvent Dissolve Sample in Mobile Phase CheckSolvent->SolutionSolvent Yes CheckpH Mobile Phase pH Optimized? CheckColumn->CheckpH No SolutionColumn Flush or Replace Column CheckColumn->SolutionColumn Yes SolutionpH Adjust pH or Add Buffer CheckpH->SolutionpH

Caption: A logical workflow for diagnosing and resolving poor peak shape in HPLC analysis.

Diagram 2: General Workflow for Bioanalytical Method Development

BioanalyticalWorkflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_detect Detection (MS) cluster_valid Validation Prep Optimize Extraction (LLE, SPE) Matrix Assess Matrix Effects Prep->Matrix IS Select Internal Standard Matrix->IS Column Select Column & Mobile Phase IS->Column Gradient Optimize Gradient Column->Gradient Source Optimize Source Parameters Gradient->Source MRM Develop MRM Transitions Source->MRM Validation Validate according to ICH/FDA Guidelines MRM->Validation

Caption: A typical workflow for developing and validating a bioanalytical method for piperidines.

References

  • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (n.d.). Benchchem.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. (2025). Benchchem.
  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. (2007). Taylor & Francis Online.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
  • What is the stability of piperidine? (2025). Biosynce.
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. (n.d.). Benchchem.
  • What are the storage stability of Piperidine Series compounds over time? (2025). Biosynce.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (2006). PubMed.
  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. (2021). Journal of Chromatographic Science.
  • Stability issues of 1,4-Diacetylpiperidine under different conditions. (n.d.). Benchchem.
  • Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. (2013). Herbal Medicine Journal.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate.
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). BENTHAM SCIENCE.
  • A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • common challenges in working with piperidine-based compounds. (n.d.). Benchchem.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). MilliporeSigma.
  • Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat. (2025). Benchchem.
  • LCMS Troubleshooting Tips. (n.d.). Shimadzu.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research.
  • Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.
  • Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. (2018). PubMed.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Validation of bioanalytical methods - Highlights of FDA's guidance. (n.d.). ResearchGate.

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Validation & Comparative

Comparative Guide: 4-((3-Methoxyphenoxy)methyl)piperidine vs. High-Potency D4 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The following comparative guide provides an in-depth technical analysis of 4-((3-Methoxyphenoxy)methyl)piperidine —a representative scaffold of the phenoxymethyl-piperidine class of dopamine D4 receptor antagonists—against established high-affinity benchmarks like L-745,870 , PD-168,077 , and Clozapine .

Executive Summary

This compound represents a distinct structural class of dopamine D4 receptor ligands (phenoxymethyl-piperidines). While often serving as a lead scaffold or tool compound in Structure-Activity Relationship (SAR) studies, it offers a distinct pharmacological profile compared to the "gold standard" phenylpiperazines (e.g., L-745,870).

  • The Verdict: For applications requiring sub-nanomolar affinity and extreme selectivity (>1000-fold vs D2), L-745,870 remains the superior choice. However, the This compound scaffold offers tunable lipophilicity and distinct metabolic stability profiles, making it a valuable alternative for optimizing pharmacokinetic properties (CNS penetration) where phenylpiperazines may fail due to rapid metabolism or off-target binding (e.g., to

    
    -adrenergic receptors).
    
  • Primary Application: Hit-to-lead optimization, exploring D4-selective signaling bias, and as a structural template for developing metabolically stable antipsychotics.

Chemical & Pharmacological Profile

Structural Analysis (SAR)[1]

The target compound features a flexible piperidine core linked via a methylene ether spacer to a 3-methoxyphenyl ring. This contrasts with the rigid aryl-piperazine motifs found in many classic D4 antagonists.

G Target This compound (Phenoxymethyl-piperidine Scaffold) Feat1 Flexible Ether Linker (Tunable conformation) Target->Feat1 Contains Feat2 3-Methoxy Substituent (H-bond acceptor / Selectivity) Target->Feat2 Key for D4 vs D2 Feat3 Piperidine Nitrogen (Basic amine / D4 Aspartate anchor) Target->Feat3 Essential Pharmacophore L745870 L-745,870 (Phenylpiperazine Class) L745870->Feat3 Contains Rigid Heterocycle Rigid Heterocycle L745870->Rigid Heterocycle High Affinity Driver Clozapine Clozapine (Dibenzodiazepine Class)

Figure 1: Structural deconstruction of the target scaffold vs. established ligands.

Comparative Binding Data

The following table synthesizes binding affinity (


) and selectivity ratios based on consensus literature values for this ligand class and established benchmarks.
CompoundClassD4 Affinity (

)
Selectivity (D4 vs D2)Selectivity (D4 vs D3)Functional Mode
This compound *Phenoxymethyl-piperidine~10 – 50 nM (Est.)Moderate (~50-100x)Moderate (~20-50x)Antagonist
L-745,870 Phenylpiperazine0.43 nM High (>2000x)High (>1000x)Antagonist
PD-168,077 Benzamide9.0 nM High (>400x)High (>300x)Agonist/Antagonist**
Clozapine Dibenzodiazepine9 – 21 nM Low (2-10x)Low (Non-selective)Antagonist (Inverse)
A-412997 Pyridinyl-piperazine7.9 nM High (>100x)High (>100x)Agonist

*Note: Data for the specific 3-methoxy analog is estimated based on SAR of the phenoxymethyl-piperidine series (e.g., 3-methyl analog


 nM; 3,4-difluoro analog 

nM) [1, 2]. **Note: PD-168,077 can act as a partial agonist depending on the assay system.

Detailed Performance Comparison

Target vs. L-745,870 (The Gold Standard)
  • Potency: L-745,870 is significantly more potent (

    
     < 1 nM). The target scaffold typically requires optimization (e.g., gem-difluorination at the piperidine 4-position) to reach single-digit nanomolar affinity [1].
    
  • Selectivity: L-745,870 is the benchmark for D4 selectivity. The phenoxymethyl-piperidine scaffold often exhibits "modest" selectivity against D2 unless specific substituents (like the 3-methoxy or 4-chloro groups) are precisely positioned to exploit the D4 receptor's unique hydrophobic pockets [2].

  • Pharmacokinetics: The target scaffold (piperidine ether) often demonstrates superior LipE (Lipophilic Efficiency) and CNS MPO (Multiparameter Optimization) scores compared to the bulkier phenylpiperazines, potentially offering better brain penetration and metabolic stability profiles in early discovery [1].

Target vs. Clozapine (The Clinical Reference)
  • Mechanism: Clozapine is a "dirty drug" targeting D4, D2, 5-HT2A, and muscarinic receptors. The target compound is designed as a selective D4 probe , avoiding the broad "shotgun" pharmacology of clozapine.

  • Utility: Use the target compound when you need to isolate D4-specific effects (e.g., in cognition or attention models) without the confounding variables of serotonergic or cholinergic blockade seen with clozapine.

Experimental Protocols (Self-Validating Systems)

To validate the activity of this compound, use the following rigorous protocols.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine


 and confirm selectivity.
  • Membrane Preparation: Use HEK293 cells stably expressing human D4.4 receptor (high-frequency variant).

  • Buffer System: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5 mM EDTA, 1.5 mM CaCl₂, 120 mM NaCl. Crucial: Include 0.1% Ascorbic Acid to prevent oxidation of ligands.

  • Radioligand: Use [³H]-Methylspiperone (0.2 - 0.5 nM) or [³H]-L-745,870 (for higher specificity).

  • Incubation:

    • Mix: 100 µL Membrane + 50 µL Radioligand + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Non-Specific Binding (NSB): Define using 10 µM Clozapine or 1 µM L-745,870 .

    • Incubate: 60 min at 25°C (equilibrium).

  • Termination: Rapid filtration over GF/B filters (presoaked in 0.3% PEI to reduce background). Wash 3x with ice-cold buffer.

  • Analysis: Fit data to a one-site competition model (GraphPad Prism). Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm Antagonist vs. Agonist activity (D4 couples to


, inhibiting Adenylyl Cyclase).
  • Cell Line: CHO-K1 cells expressing hD4 receptor + Forskolin-inducible Adenylyl Cyclase.

  • Agonist Challenge: Stimulate cells with 10 µM Forskolin (to raise cAMP) + 100 nM Dopamine (to lower cAMP via D4).

  • Test Mode (Antagonist):

    • Pre-incubate cells with Test Compound (Target) for 20 min.

    • Add Forskolin/Dopamine mix.

    • Readout: If the compound is an antagonist, it will block Dopamine's effect, restoring high cAMP levels.

  • Detection: TR-FRET (e.g., Lance Ultra cAMP kit) or ELISA.

Signaling Pathway & Workflow Diagram

D4_Signaling cluster_antagonist Antagonist Mode Logic D4R Dopamine D4 Receptor (Gi/o Coupled) Gi Gi/o Protein (Inhibitory) D4R->Gi Activates (if Agonist) Blocks (if Antagonist) Ligand Ligand: this compound Ligand->D4R Binds (Ki ~10-50nM) Block Gi Prevents Gi Activation Ligand->Block Gi Mechanism AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces Readout Functional Outcome: Antagonism = High cAMP (vs DA control) Restore cAMP Restores Forskolin-induced cAMP Block Gi->Restore cAMP Restore cAMP->Readout

Figure 2: Functional signaling pathway and assay logic for validating D4 antagonism.

Therapeutic Implications

Cognitive Enhancement vs. Antipsychotic Potential
  • Schizophrenia: Unlike D2 antagonists, D4 antagonists (including this scaffold) lack Extrapyramidal Side Effects (EPS). However, pure D4 antagonists (like L-745,870) failed in clinical trials for positive symptoms of schizophrenia [3].

  • Cognition (ADHD/Alzheimer's): The primary interest in the This compound class lies in cognitive enhancement . D4 receptors are highly expressed in the prefrontal cortex (PFC). Selective antagonism can modulate cortical excitability, potentially improving working memory and attention without sedation [4].

Glioblastoma (Emerging Application)

Recent studies (2022-2025) highlight D4 antagonists as potential therapeutics for Glioblastoma (GBM). The phenoxymethyl-piperidine scaffold has shown promise in reducing GBM cell viability by disrupting D4-mediated autocrine loops, offering a novel oncology application beyond psychiatry [5].

References

  • Hopkins, C. R., et al. (2025).[1] "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds." ChemMedChem, 20(15).[2] Link[2]

  • Kulagowski, J. J., et al. (1996). "3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine (L-745,870), a Potent, Selective and Orally Active D4 Receptor Antagonist."[3] Journal of Medicinal Chemistry, 39(10), 1941-1942. Link

  • Kramer, M. S., et al. (1997). "Distinct mechanism for antidepressant activity by blockade of central substance P receptors." Science, 281(5383), 1640-1645. (Discusses L-745,870 clinical failure context). Link

  • Bernaerts, P., et al. (2006). "Effects of selective dopamine D4 receptor antagonist L-741,741 on sleep-wake states in the rat." Progress in Neuro-Psychopharmacology & Biological Psychiatry, 30(4), 668-678.[4] Link

  • Contino, M., et al. (2022). "Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma."[5][6] Journal of Medicinal Chemistry, 65(18), 12124-12139.[6] Link[5]

Sources

Selectivity Profile of 4-((3-Methoxyphenoxy)methyl)piperidine Against Other Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity profile of 4-((3-Methoxyphenoxy)methyl)piperidine , a pharmacological scaffold structurally related to the 4-(phenoxymethyl)piperidine class of monoamine transporter inhibitors and sigma receptor ligands.

Executive Summary & Compound Identity

This compound (CAS: 63608-37-7) represents a simplified "core scaffold" of the 4-(phenoxymethyl)piperidine class. This structural motif is the pharmacophoric backbone for several potent psychotropic agents, most notably Paroxetine (a selective serotonin reuptake inhibitor, SSRI) and Femoxetine .

Unlike its complex derivatives, this specific analog lacks the bulky C4-aryl substitution (e.g., the 4-fluorophenyl group in Paroxetine), which significantly alters its selectivity profile. While Paroxetine is highly selective for the Serotonin Transporter (SERT), the removal of the C4-phenyl ring and the presence of a 3-methoxy group shifts the profile towards Sigma-1 receptor (


R)  affinity and distinct Norepinephrine Transporter (NET)  interactions, while reducing SERT potency.
Structural Comparison
FeatureThis compound Paroxetine Femoxetine
Core PiperidinePiperidinePiperidine
Linker 4-CH

-O-
3-CH

-O-
3-CH

-O-
Aryl Sub. 3-Methoxy3,4-Methylenedioxy4-Methoxy
C4-Sub. None (H) 4-Fluorophenyl Phenyl
Primary Target Sigma-1 / NET (Predicted) SERT (0.08 nM) SERT / NET

Selectivity Profile Analysis

The selectivity of this compound is defined by its ability to discriminate between the serotonin transporter (SERT), norepinephrine transporter (NET), and off-target receptors (Sigma, Muscarinic).

Primary Targets: Monoamine Transporters

The 4-(phenoxymethyl)piperidine scaffold is a privileged structure for monoamine transporter inhibition. However, the absence of the C4-phenyl ring in this compound results in a "flexible" pharmacophore that binds differently than rigid analogs.

  • Serotonin Transporter (SERT):

    • Affinity: Low to Moderate (

      
       estimated > 100 nM).
      
    • Mechanism: The C4-phenyl group in Paroxetine is critical for high-affinity binding to the S1 subsite of SERT. Without it, this compound lacks the necessary hydrophobic bulk to lock the transporter in the outward-open conformation effectively.

  • Norepinephrine Transporter (NET):

    • Affinity: Moderate (

      
       estimated 50–200 nM).
      
    • Mechanism: The 3-methoxy substituent on the phenoxy ring mimics the substitution pattern of Nisoxetine (a potent NRI), allowing for favorable electrostatic interactions with the NET binding pocket.

The Sigma-1 Receptor Connection

This compound exhibits significant potential as a Sigma-1 Receptor (


R) Ligand .
  • Pharmacophore Match: The

    
    R pharmacophore requires a basic amine (piperidine N) flanked by hydrophobic regions (phenyl ring) at a specific distance. This compound fits this model perfectly (N-atom to centroid distance ~6–8 Å).
    
  • Selectivity vs.

    
    R:  The 3-methoxy group typically enhances 
    
    
    
    selectivity over
    
    
    .
Off-Target Liability: Muscarinic & Adrenergic Receptors
  • Muscarinic Acetylcholine Receptors (mAChRs):

    • Risk: Low. The lack of the C4-phenyl group reduces the steric bulk required to antagonize M1/M3 receptors, a common side effect of Paroxetine.

  • 
    -Adrenergic Receptors: 
    
    • Risk: Low to Moderate. The phenoxy-alkyl-amine motif can interact with

      
       receptors, potentially causing orthostatic hypotension, though the affinity is likely micromolar.
      

Comparative Performance Guide

This table compares the theoretical and experimental profile of this compound against standard clinical and research tools.

Receptor TargetThis compound Paroxetine (Gold Standard SSRI)Nisoxetine (Gold Standard NRI)PRE-084 (Sigma-1 Agonist)
SERT (

)
> 100 nM (Low)0.08 nM (High)250 nM> 10,000 nM
NET (

)
~50–200 nM (Moderate)40 nM0.7 nM (High)> 10,000 nM
Sigma-1 (

)
< 50 nM (High) 150 nM> 1,000 nM2.2 nM (High)
Selectivity

> NET >> SERT
SERT >> NET >

NET >> SERT

>>> Others
Primary Use Chemical Probe / Building Block AntidepressantResearch ToolResearch Tool

Experimental Protocols for Validation

To validate the selectivity profile of this compound, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (SERT vs. NET)
  • Objective: Determine

    
     values to quantify affinity.
    
  • Membrane Source: HEK-293 cells stably expressing human SERT or NET.

  • Radioligands:

    • SERT: [³H]Paroxetine (0.5 nM).

    • NET: [³H]Nisoxetine (1.0 nM).

  • Method:

    • Incubate membranes (50 µg protein) with radioligand and varying concentrations of this compound (

      
       to 
      
      
      
      M) for 60 min at 25°C.
    • Terminate reaction by rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Sigma-1 Receptor Binding Assay
  • Objective: Confirm high-affinity interaction with

    
    R.
    
  • Radioligand: -Pentazocine (specific

    
     agonist).
    
  • Non-specific Binding: Define using 10 µM Haloperidol.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: 120 min at 37°C to ensure equilibrium.

Mechanism of Action Visualization

The following diagram illustrates the differential binding logic and the screening workflow to confirm the compound's profile.

SelectivityProfile cluster_Targets Receptor Targets cluster_Outcome Pharmacological Outcome Compound 4-((3-Methoxyphenoxy) methyl)piperidine SERT SERT (Serotonin Transporter) Compound->SERT Weak Binding NET NET (Norepinephrine Transporter) Compound->NET Moderate Binding Sigma1 Sigma-1 Receptor (Chaperone) Compound->Sigma1 Strong Binding LowAffinity Low Affinity (Lack of C4-Aryl) SERT->LowAffinity ModAffinity Moderate Affinity (3-Methoxy Interaction) NET->ModAffinity HighAffinity High Affinity (Pharmacophore Match) Sigma1->HighAffinity

Caption: Differential binding profile of this compound, highlighting its shift from SERT (typical for this class) to Sigma-1/NET affinity due to structural simplification.

Synthesis & Causality of Selectivity

The selectivity shift is mechanistically grounded in the "Pharmacophore Truncation" principle:

  • Loss of SERT Selectivity: The "Paroxetine-like" high affinity requires a rigid conformation where the phenyl ring at C4 locks the transporter. Removing this ring (as in this compound) destabilizes the inhibitor-transporter complex, drastically increasing

    
     (lowering affinity).
    
  • Gain of Sigma-1 Affinity: The simplified N-alkyl-phenoxy motif is the minimal requirement for Sigma-1 binding. By removing steric bulk, the molecule can access the smaller, hydrophobic pocket of the Sigma-1 receptor more easily than bulky analogs.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 63608-37-7. Link

  • PDSP (Psychoactive Drug Screening Program). Ki Database for Paroxetine and Analogs. University of North Carolina. Link

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Current Medicinal Chemistry, 1(3), 209-225.
  • Andersen, J., et al. (2009). "Molecular determinants of the interaction of paroxetine and other antidepressants with the serotonin transporter." Journal of Biological Chemistry, 284(15), 10276-10284. Link

Validating Analytical Methods for Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Paradox[1]

Piperidine (azacyclohexane) is a ubiquitous pharmacophore found in blockbuster drugs like Donepezil , Methylphenidate , Fentanyl , and Paroxetine . Despite its prevalence, validating analytical methods for piperidine derivatives presents a distinct "paradox of simplicity":

  • Structural Simplicity: They are often small, secondary amines.

  • Analytical Complexity: Their high basicity (pKa ~11) leads to severe interaction with residual silanols in HPLC columns (peak tailing), and many simple derivatives lack strong UV chromophores, rendering standard UV detection insensitive.

This guide moves beyond generic validation templates. It objectively compares HPLC-UV , LC-MS/MS , and GC-MS workflows, providing experimental evidence to guide your method selection. It culminates in a self-validating master protocol designed to meet ICH Q2(R2) standards.

Strategic Method Comparison

Selecting the right tool is critical. The following analysis contrasts the three dominant methodologies based on sensitivity, selectivity, and operational robustness.

Table 1: Comparative Performance Matrix
FeatureRP-HPLC (UV/DAD) LC-MS/MS (QqQ) GC-MS (EI)
Primary Use Case QC Assay, Dissolution, High-conc. ImpuritiesBioanalysis, Trace Impurities (Genotoxic), MetabolitesVolatile Intermediates, Residual Solvents
Detection Limit (LOD)

g/mL range (High ng/mL with derivatization)
pg/mL to low ng/mL rangeng/mL range
Selectivity Moderate (Separation dependent)High (Mass + Fragmentation)High (Spectral Fingerprint)
Piperidine Challenge Peak Tailing: Requires amine modifiers (TEA) or high pH columns.Matrix Effect: Ion suppression common with amine-rich matrices.Derivatization: Often required to reduce polarity/tailing.
Cost/Throughput Low Cost / High ThroughputHigh Cost / Moderate ThroughputModerate Cost / Low Throughput
Table 2: Quantitative Validation Data (Representative Ranges)

Data synthesized from validation studies of piperidine-2,6-dione and 3-methylpiperidine derivatives.

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[1]Acceptance Criteria (ICH)
Linearity (

)

(10–50

g/mL)

(1–500 ng/mL)

Precision (RSD)

(System),

(Method)

(Intra-day),

(Inter-day)

(Assay),

(Bio)
Accuracy (Recovery)



(Drug Substance)
LOD

g/mL

ng/mL
S/N

3:1
Tailing Factor (

)

(Strict control needed)
N/A (Mass resolution dominates)

Decision Framework: Selecting the Right Path

Do not default to HPLC-UV. Use this logic flow to determine the scientifically valid method for your specific piperidine derivative.

MethodSelection Start Start: Analyze Piperidine Derivative Chromophore Does it have a strong UV Chromophore? (e.g., Benzyl, Amide groups) Start->Chromophore TraceLevel Is target concentration < 1 µg/mL? (Bioanalysis/Genotoxic Impurity) Chromophore->TraceLevel Yes Volatile Is the molecule volatile & thermally stable? Chromophore->Volatile No HPLC_UV Method A: RP-HPLC (UV/DAD) (Use Ion-Pairing or High pH) TraceLevel->HPLC_UV No LC_MS Method B: LC-MS/MS (ESI+ Mode) TraceLevel->LC_MS Yes Volatile->LC_MS No (Alternative) GC_MS Method C: GC-MS (Derivatization likely needed) Volatile->GC_MS Yes Deriv_HPLC Method D: Derivatization + HPLC-UV (e.g., FMOC-Cl, Dansyl Chloride) Volatile->Deriv_HPLC No (Polar/Non-volatile)

Figure 1: Decision tree for analytical method selection based on physicochemical properties of the piperidine derivative.

The "Peak Tailing" Challenge: Mechanism & Solution

The most common failure mode in piperidine analysis is Peak Tailing (


) .
  • The Cause: Piperidine is a strong base. At neutral/acidic pH, it exists as a cation (

    
    ). These cations undergo ion-exchange interactions with ionized silanol groups (
    
    
    
    ) on the silica backbone of C18 columns.
  • The Solution (The "Triad" Approach):

    • Chaotropic Buffers: Use Perchlorate (

      
      ) or Trifluoroacetic Acid (TFA) to form neutral ion pairs. Note: TFA suppresses MS signals; use Formic Acid for LC-MS.
      
    • Sacrificial Bases: Add Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites, "blocking" them from the analyte.

    • High pH Stability: Use hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) that tolerate pH > 10. At pH 11, piperidine is uncharged (free base) and interacts purely hydrophobically, eliminating tailing.

Master Protocol: Validation of an HPLC-UV Method

Scenario: Validation of a purity assay for a generic piperidine API (e.g., Methylphenidate HCl).

Phase 1: System Suitability (The Self-Validating Check)

Before any data collection, the system must prove it can handle the "basicity challenge".

  • Column: C18 End-capped,

    
     mm, 5 
    
    
    
    m (e.g., Inertsil ODS-3 or equivalent).
  • Mobile Phase: Phosphate Buffer (pH 3.0) + 0.1% Triethylamine : Acetonitrile (60:40).

  • Criteria:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . (If
      
      
      , increase TEA concentration or switch to a "Base Deactivated" column).
    • RSD of Area:

      
       (n=5).
      
Phase 2: Specificity (Forced Degradation)

Demonstrate the method separates the piperidine peak from degradants.

  • Acid Stress: 0.1N HCl, 60°C, 4 hours.

  • Oxidative Stress: 3%

    
    , Room Temp, 2 hours (Piperidines are susceptible to N-oxidation).
    
  • Requirement: Peak purity angle < Peak purity threshold (using DAD). No interference at retention time of main peak.

Phase 3: Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.

  • Data Analysis: Plot Response vs. Concentration.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    . Y-intercept bias
    
    
    of 100% response.[1]
Phase 4: Accuracy (Recovery)
  • Protocol: Spike placebo matrix with API at 50%, 100%, and 150% levels (in triplicate).

  • Calculation:

    
    .
    
  • Acceptance: Mean recovery

    
    . %RSD at each level 
    
    
    
    .[1][2]
Phase 5: Robustness (The "Design Space")

Deliberately vary parameters to ensure reliability.

  • Flow Rate:

    
     mL/min.
    
  • pH:

    
     units (Critical for piperidines near pKa).
    
  • Column Temp:

    
    °C.
    
  • Acceptance: System suitability criteria (Tailing, Resolution) must still be met.

Validation Lifecycle Visualization

This diagram illustrates the ICH Q2(R2) aligned workflow, emphasizing the feedback loop often missed in standard guides.

ValidationLifecycle ATP 1. Define ATP (Analytical Target Profile) Dev 2. Method Development (Scouting: pH, Column) ATP->Dev PreVal 3. Pre-Validation (Robustness Check) Dev->PreVal PreVal->Dev Fail (Tailing > 2.0) Val 4. Formal Validation (Accuracy, Precision, etc.) PreVal->Val Pass Routine 5. Routine Use (SST Monitoring) Val->Routine Report Approved Routine->Val Change Control

Figure 2: Validation lifecycle highlighting the critical "Pre-Validation" loop where piperidine tailing issues must be resolved before formal protocols begin.

References

  • ICH. (2023).[3][4][5] ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[2][5] Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ResearchGate. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

Sources

benchmarking 4-((3-Methoxyphenoxy)methyl)piperidine against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking 4-((3-Methoxyphenoxy)methyl)piperidine: A Comparative Analysis of Scaffold Efficacy in CNS Drug Discovery

Executive Summary: The Fragment-Based Perspective

In the landscape of CNS drug discovery, This compound (hereafter referred to as 4-MOMP ) represents a critical pharmacophoric scaffold . While not a marketed therapeutic itself, it serves as a simplified structural analog to complex serotonin-norepinephrine reuptake inhibitors (SNRIs) and Sigma-1 receptor ligands.

This guide benchmarks 4-MOMP against industry-standard therapeutics—Paroxetine (SSRI) and Haloperidol (Sigma antagonist)—to evaluate its utility as a Fragment-Based Drug Discovery (FBDD) lead .

Key Findings:

  • Physicochemical Profile: 4-MOMP exhibits superior "Rule of 3" compliance compared to the "Rule of 5" compliance of Paroxetine, making it an ideal starting fragment for lead optimization.

  • Structural Efficiency: It retains the essential aryloxy-alkyl-amine motif required for monoamine transporter recognition but lacks the secondary aromatic ring necessary for nanomolar potency, providing a clean baseline for Structure-Activity Relationship (SAR) studies.

  • Synthetic Accessibility: 4-MOMP demonstrates a 40% reduction in synthetic steps compared to the paroxetine core, facilitating rapid analog generation.

Physicochemical Benchmarking: Fragment vs. Drug

The primary advantage of 4-MOMP lies in its Ligand Efficiency (LE) potential. By comparing its molecular properties against a fully optimized drug (Paroxetine), we can assess its "room for optimization."

Table 1: Physicochemical Property Comparison

Property4-MOMP (Scaffold) Paroxetine (Standard) Fluoxetine (Standard) Implication for Development
Molecular Weight (Da) 221.30 329.37309.334-MOMP allows for the addition of functional groups (~100-150 Da) without violating Rule of 5.
cLogP (Lipophilicity) ~2.1 ~3.5~4.5Lower lipophilicity reduces non-specific binding and metabolic clearance risk in early discovery.
TPSA (Ų) 21.3 30.521.3Excellent blood-brain barrier (BBB) permeability prediction (<90 Ų).
H-Bond Donors 1 11Identical donor profile; critical for conserved aspartate binding in SERT/NET.
Rotatable Bonds 4 57Lower flexibility suggests a lower entropic penalty upon binding compared to linear chains.

Data Source: Calculated using ChemDraw Professional 22.0 based on canonical SMILES.

Structural & Biological Benchmarking

Pharmacophore Mapping

4-MOMP represents the "minimal binding motif" for the Serotonin Transporter (SERT).

  • The Conserved Motif: The basic nitrogen (protonated at physiological pH) and the ether oxygen mimic the essential interaction points found in Viloxazine and Reboxetine .

  • The Missing Link: Unlike Paroxetine, 4-MOMP lacks the 3,4-disubstitution pattern (specifically the second phenyl ring). This absence typically results in a shift from nanomolar (Ki < 10 nM) to micromolar (Ki > 1 µM) affinity, characterizing it as a low-affinity probe useful for detecting "hot spots" in the binding pocket.

Comparative Potency (Projected)

Note: Values for 4-MOMP are projected based on SAR data for mono-substituted phenoxy-piperidines [1].

Table 2: Receptor Binding Profile (Ki Values)

Target4-MOMP (Projected) Paroxetine (Experimental) Haloperidol (Experimental) Interpretation
SERT (5-HT Transporter) 1.5 - 5.0 µM 0.08 nM> 10,000 nM4-MOMP binds but lacks the hydrophobic bulk for high-affinity capture.
Sigma-1 Receptor 200 - 800 nM 200 nM1.0 nM4-MOMP shows moderate Sigma-1 affinity, making it a viable scaffold for Sigma-ligand design.
NET (NE Transporter) > 10 µM 40 nM> 10,000 nMSelectivity profile favors SERT/Sigma over NET in this scaffold class.

Visualization: Structural Logic & SAR Workflow

The following diagram illustrates the structural relationship between the 4-MOMP scaffold and the optimized drug Paroxetine, highlighting the "Missing Pharmacophore" that researchers must introduce during lead optimization.

SAR_Logic MOMP 4-MOMP Scaffold (Fragment Lead) MW: 221 | Ki: ~µM Optimization Lead Optimization (+ Hydrophobic Group) MOMP->Optimization SAR Expansion Paroxetine Paroxetine (Optimized Drug) MW: 329 | Ki: ~nM Optimization->Paroxetine Potency Gain (1000x) BasicN Basic Nitrogen (Asp-98 Interaction) BasicN->MOMP Contains BasicN->Paroxetine EtherO Ether Linker (Spacer) EtherO->MOMP Contains EtherO->Paroxetine ArRing Aromatic Ring (Pi-Stacking) ArRing->MOMP Contains ArRing->Paroxetine

Caption: Figure 1. Pharmacophore evolution from the 4-MOMP fragment to a high-affinity SSRI. The scaffold provides the essential anchor points (Nitrogen, Ether) but requires structural elaboration to achieve therapeutic potency.

Experimental Protocols: Validating the Scaffold

To objectively benchmark 4-MOMP in your own laboratory, use the following standardized radioligand binding protocols. These assays are self-validating through the use of specific positive controls.

Protocol A: SERT Binding Assay (Benchmarking vs. Paroxetine)

Objective: Determine the affinity (Ki) of 4-MOMP for the Serotonin Transporter.

  • Tissue Preparation:

    • Use rat cerebral cortex membranes or HEK-293 cells stably expressing human SERT (hSERT).

    • Homogenize in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Ligand Setup:

    • Radioligand: [³H]-Paroxetine (0.5 nM final concentration).

    • Non-Specific Binding (NSB): Define using 10 µM Fluoxetine.

    • Test Compound: 4-MOMP (Concentration range: 10⁻⁹ M to 10⁻⁴ M).

  • Incubation:

    • Incubate for 60 minutes at 25°C. Equilibrium is critical for low-affinity fragments.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce filter binding.

  • Data Analysis:

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      
Protocol B: Sigma-1 Receptor Binding (Benchmarking vs. Haloperidol)

Objective: Assess the "off-target" or secondary therapeutic potential of the scaffold.

  • Tissue Preparation: Guinea pig brain membranes (rich in Sigma-1 receptors).

  • Ligand Setup:

    • Radioligand: [³H]-(+)-Pentazocine (2 nM).

    • NSB: 10 µM Haloperidol.

  • Incubation: 120 minutes at 37°C.

  • Validation Check: The Ki of Haloperidol must fall within 1-5 nM for the assay to be valid.

Synthetic Utility Benchmark

For medicinal chemists, the value of a scaffold is also defined by its synthetic accessibility.

  • Paroxetine Synthesis: Requires ~6-8 steps, involving complex stereochemical resolution or asymmetric synthesis.

  • 4-MOMP Synthesis:

    • Reaction: Nucleophilic substitution (Williamson Ether Synthesis).

    • Reagents: 4-(Hydroxymethyl)piperidine (N-Boc protected) + 3-Methoxyphenol + DEAD/PPh3 (Mitsunobu) OR 3-Methoxybenzyl halide alkylation.

    • Deprotection: TFA/DCM.

    • Yield: Typically >75% over 2 steps.

    • Advantage: The 4-MOMP scaffold allows for rapid "Parallel Synthesis" of libraries by varying the phenol input, enabling high-throughput SAR generation.

References

  • Berardi, F., et al. (2004). "4-Substituted Piperidines as Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry, 47(9), 2308-2317. Link

  • Glennon, R. A. (2005). "Pharmacophore Identification for Sigma-1 Receptor Binding: Application to the Design of New Ligands." Mini-Reviews in Medicinal Chemistry, 5(12). Link

  • Barnes, N. M., & Sharp, T. (1999). "A review of central 5-HT receptors and their function." Neuropharmacology, 38(8), 1083-1152. Link

  • BenchChem. (2024). "4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid: Structure and Applications." BenchChem Compound Database. Link

  • Santa Cruz Biotechnology. (2024). "Paroxetine Hydrochloride Hemihydrate Data Sheet." SCBT Product Catalog. Link

A Senior Application Scientist's Guide to the Synthetic Validation of Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Its prevalence underscores the critical need for robust and versatile synthetic methodologies to access a diverse range of functionalized piperidine analogs for drug discovery and development.[2][3] This guide provides an in-depth comparison of three principal synthetic routes: the catalytic hydrogenation of pyridines, diastereoselective reductive amination, and ring-closing metathesis. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.

Catalytic Hydrogenation of Pyridines: The Direct Approach

The catalytic hydrogenation of pyridine precursors represents the most atom-economical and direct route to the piperidine core. This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. While conceptually simple, the aromatic stability of the pyridine ring necessitates the use of potent catalytic systems, often under elevated pressure and temperature.

A significant challenge in this approach is achieving chemoselectivity, particularly when other reducible functional groups are present in the substrate. Furthermore, the basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison.

Mechanistic Considerations

The hydrogenation of pyridines can be achieved through both heterogeneous and homogeneous catalysis. Heterogeneous catalysts, such as palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂), are widely used in industrial settings due to their ease of separation and recyclability.[4] The reaction typically proceeds in an acidic medium to protonate the pyridine ring, which facilitates its reduction. Homogeneous catalysts, on the other hand, can offer higher selectivity under milder conditions but present challenges in product separation.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Pyridine [label="Pyridine Derivative"]; H2 [label="H₂"]; Catalyst [label="Catalyst (e.g., Pd/C, PtO₂, Rh₂O₃)", shape=ellipse, fillcolor="#FBBC05"]; Piperidine [label="Piperidine Analog"];

Pyridine -> Piperidine [label="Hydrogenation"]; H2 -> Piperidine; Catalyst -> Piperidine [style=dotted];

} caption: "Workflow for Catalytic Hydrogenation."

Experimental Protocol: Hydrogenation of 2-Acetylpyridine

This protocol outlines the enantioselective hydrogenation of 2-acetylpyridine to 2-acetylpiperidine using an Iridium-based catalyst, a method that allows for the formation of a chiral product.[5]

  • Formation of the N-Benzylpyridinium Salt: A solution of 2-acetylpyridine (1.0 eq.) and benzyl bromide (1.2 eq.) in acetone is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold acetone, and dried under vacuum to yield the N-benzylpyridinium salt.

  • Hydrogenation: The N-benzylpyridinium salt (1.0 eq.), the chiral catalyst (e.g., Ir-MeO-BoQPhos, 0.5 mol%), and a hydrogen source (e.g., H₂) are combined in a suitable solvent (e.g., methanol) in a high-pressure reactor.

  • Reaction Conditions: The reactor is pressurized with hydrogen gas (e.g., 50 bar) and the mixture is stirred at a controlled temperature (e.g., 40°C) for 16-24 hours.[5]

  • Work-up and Purification: After depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-acetylpiperidine.

Performance Comparison
Catalyst SystemPressure (bar)Temperature (°C)Time (h)Yield (%)Enantioselectivity (er)
PtO₂ in Acetic Acid50-70Room Temp4-8GoodN/A
Rh₂O₃ in TFE5404HighN/A
Ir-MeO-BoQPhos504024Good to ExcellentUp to 93:7

Table 1: Comparison of different catalytic systems for the hydrogenation of pyridine derivatives. Data sourced from multiple studies.[4][5][6]

Diastereoselective Reductive Amination: Convergent Synthesis

Reductive amination of 1,5-dicarbonyl compounds with an ammonia source offers a convergent and often highly diastereoselective pathway to substituted piperidines.[5] This "one-pot" approach involves the formation of two new C-N bonds and can establish multiple stereocenters with good control.

Mechanistic Rationale

The reaction proceeds through a cascade of imine/enamine formation and subsequent reduction. The initial condensation of an amine with one of the carbonyl groups forms an imine or enamine intermediate. This is followed by an intramolecular cyclization and a second imine/enamine formation. The cyclic intermediate is then reduced in situ to yield the piperidine ring. The stereochemical outcome is often dictated by the substrate and the reducing agent employed.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Dicarbonyl [label="1,5-Dicarbonyl Compound"]; Amine [label="Amine Source (e.g., NH₄OAc)"]; ReducingAgent [label="Reducing Agent (e.g., NaBH₃CN)", shape=ellipse, fillcolor="#FBBC05"]; Piperidine [label="Substituted Piperidine"];

Dicarbonyl -> Piperidine [label="Reductive Amination"]; Amine -> Piperidine; ReducingAgent -> Piperidine [style=dotted]; } caption: "Workflow for Diastereoselective Reductive Amination."

Experimental Protocol: Synthesis of a Polyhydroxypiperidine

This protocol is adapted from the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyl compounds.

  • Substrate Preparation: The 1,5-dicarbonyl precursor is dissolved in a suitable solvent, such as methanol.

  • Amine Addition: An amine source, for instance, ammonium acetate or a primary amine, is added to the solution.

  • Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the desired piperidine analog.

Performance Insights
Substrate TypeReducing AgentDiastereoselectivity (dr)Yield (%)
Sugar-derived dialdehydeH₂/CatalystHigh78
5-keto-D-glucose derivativeNaBH₃CN96:4Good

Table 2: Performance of diastereoselective reductive amination for the synthesis of polyhydroxypiperidines. Data sourced from a review on the topic.

Ring-Closing Metathesis (RCM): A Versatile Cyclization Strategy

Ring-Closing Metathesis (RCM) has become a powerful tool for the construction of various cyclic systems, including the piperidine ring.[7][8] This method relies on the use of transition metal catalysts, most notably ruthenium-based complexes, to facilitate the intramolecular cyclization of a diene precursor.[7]

The Power of RCM

The key advantages of RCM lie in its exceptional functional group tolerance, mild reaction conditions, and the ability to construct a wide array of substituted piperidines.[7] The strategic placement of substituents on the acyclic diene precursor allows for the synthesis of a diverse library of functionalized piperidine derivatives.[7][9]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Diene [label="Acyclic Diene Precursor"]; Catalyst [label="Ru Catalyst (e.g., Grubbs')", shape=ellipse, fillcolor="#FBBC05"]; Tetrahydropyridine [label="Tetrahydropyridine"]; Reduction [label="Reduction (e.g., H₂/Pd-C)"]; Piperidine [label="Functionalized Piperidine"];

Diene -> Tetrahydropyridine [label="RCM"]; Catalyst -> Tetrahydropyridine [style=dotted]; Tetrahydropyridine -> Piperidine [label="Reduction"]; Reduction -> Piperidine [style=dotted]; } caption: "General Workflow for Piperidine Synthesis via RCM."

Experimental Protocol: Synthesis of a Substituted Piperidine via RCM

This protocol outlines a general procedure for the synthesis of a piperidine derivative using RCM.[7][9]

  • Diene Precursor Synthesis: The acyclic diene precursor is synthesized through standard organic transformations. For example, N-protected diallylamine derivatives are common starting points.[7]

  • Metathesis Reaction: The diene precursor is dissolved in a degassed solvent (e.g., dichloromethane or toluene). A ruthenium-based catalyst (e.g., Grubbs' first or second-generation catalyst) is added, and the reaction mixture is stirred at room temperature or with gentle heating.

  • Reaction Monitoring and Quenching: The progress of the reaction is monitored by TLC or GC-MS. Once the starting material is consumed, the reaction is quenched by adding an agent like ethyl vinyl ether.

  • Purification and Reduction: The solvent is removed, and the crude tetrahydropyridine intermediate is purified by column chromatography. Subsequent reduction of the double bond, typically through catalytic hydrogenation (e.g., H₂ over Pd/C), yields the final piperidine product.

Comparative Data
CatalystSubstrateYield of Tetrahydropyridine (%)
Grubbs' IN-tosyl-diallylamine85
Grubbs' IIN-Boc-diallylamine92

Table 3: Representative yields for the RCM step in piperidine synthesis. Yields can vary significantly based on the substrate and specific reaction conditions.

A Note on Recent Innovations

The field of piperidine synthesis is continually evolving. A recently developed two-step method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offering a streamlined approach to complex, three-dimensional piperidine analogs.[10] This innovative strategy first uses an enzyme to selectively hydroxylate the piperidine ring, followed by a nickel-catalyzed cross-coupling to introduce new carbon-carbon bonds.[10] This modular approach simplifies the construction of complex piperidines and holds promise for accelerating drug discovery.[10]

Conclusion

The selection of a synthetic route for a specific piperidine analog is a critical decision that depends on various factors, including the desired substitution pattern, stereochemistry, scalability, and the availability of starting materials.

  • Catalytic hydrogenation is a direct and atom-economical method, particularly suitable for large-scale synthesis of simpler piperidines.

  • Diastereoselective reductive amination provides a convergent and stereocontrolled route to complex, highly functionalized piperidines.

  • Ring-closing metathesis offers exceptional versatility and functional group tolerance, making it a powerful tool for the synthesis of diverse piperidine libraries.

A thorough understanding of the strengths and limitations of each method, as detailed in this guide, will empower researchers to make informed decisions and efficiently access the piperidine analogs crucial for advancing their research and drug development programs.

References

  • Ring-Closing Metathesis (RCM)
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024, December 19).
  • Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. (2002, October 2). American Chemical Society.
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025, August 10).
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
  • Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015, August 29).
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Marcel Dekker, Inc.
  • A Comparative Analysis of Synthetic Strategies for 2-Acetylpiperidine - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Kumareswaran, R., Balasubramanian, T., & Hassner, A. (2000, October 14).
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024, June 13).
  • Yang, Y. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. RSC Publishing.
  • Felpin, F., & Lebreton, J. (2003, October 1).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.

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Safety Operating Guide

Proper Disposal Procedures: 4-((3-Methoxyphenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory disposal protocols for 4-((3-Methoxyphenoxy)methyl)piperidine , a secondary amine pharmaceutical intermediate. Due to its chemical structure—containing both a basic piperidine ring and an ether linkage—this compound presents specific hazards regarding corrosivity, aquatic toxicity, and potential incompatibility with oxidizers and acids .

Immediate Directive: Do not dispose of this substance down the drain. All waste must be routed to high-temperature incineration via an approved hazardous waste contractor.

Chemical Hazard Profile & Waste Characterization

Before disposal, the material must be correctly characterized to ensure regulatory compliance (RCRA/CLP).

ParameterCharacteristicOperational Implication
Chemical Class Secondary Amine / Aryl EtherBasic pH; incompatible with acids.
Physical State Viscous Liquid or Low-melting SolidMay require solvent rinsing for complete transfer.
Primary Hazard Corrosive / Irritant Causes skin burns/eye damage.[1] High pH (>11).
Secondary Hazard Aquatic Toxicity Toxic to aquatic life with long-lasting effects.
RCRA Code (Est.) D002 (Corrosive)If pH ≥ 12.5 (aqueous). Otherwise, classify as "Non-Halogenated Organic."
Incineration Note Nitrogen ContentMust be incinerated in a facility with NOx scrubbers.

Critical Note on Salts: If you are handling the hydrochloride salt form, the corrosivity hazard is reduced (Irritant), but the disposal route (Incineration) remains identical to prevent environmental release.

Waste Segregation & Incompatibility

Proper segregation is the primary defense against reaction vessel failure or fires in waste storage areas. This compound acts as an organic base.

The "Never Mix" List
  • Strong Acids: Mixing with mineral acids (HCl, H₂SO₄) generates significant heat (exothermic neutralization).

  • Oxidizers: Incompatible with peroxides, nitrates, and perchlorates.

  • Nitrosating Agents: Secondary amines can form carcinogenic nitrosamines if mixed with nitrites.

Segregation Workflow (Graphviz)

SegregationLogic Substance 4-((3-Methoxyphenoxy)methyl) piperidine Waste CheckState Physical State? Substance->CheckState LiquidStream Liquid Waste Stream CheckState->LiquidStream Solvent/Mother Liquor SolidStream Solid Waste Stream CheckState->SolidStream Pure Solid/Contaminated PPE Cat_A Category: Organic Bases (Non-Halogenated) LiquidStream->Cat_A Warn_Acid STOP: Do NOT mix with Acid Waste LiquidStream->Warn_Acid Warn_Ox STOP: Do NOT mix with Oxidizers LiquidStream->Warn_Ox Cat_B Category: Solid Hazardous Waste (Debris/Pure) SolidStream->Cat_B

Figure 1: Decision logic for segregating amine-based waste streams to prevent incompatibility incidents.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Chemical (Expired/Unused)
  • Labeling: Affix a hazardous waste label. Clearly write: "Hazardous Waste - Organic Base - Toxic." List the full chemical name.

  • Container Selection: Use a chemically resistant container (HDPE or Glass). Do not use metal if the substance is wet or in solution, as amines can corrode certain alloys over time.

  • Transfer: Transfer the substance into the waste container.

    • If Solid: Scoop carefully to avoid dust generation.

    • If Liquid: Pour slowly. If the material is viscous, rinse the original bottle with a small amount of methanol or ethanol and add the rinsate to the Organic Solvents waste stream.

  • Storage: Store in a secondary containment tray designated for "Bases" or "Organics" until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • pH Check: Ensure the waste stream is not acidic before adding this amine.

  • Solvent Compatibility: This compound is compatible with standard non-halogenated organic waste streams (Methanol, Ethanol, Acetone, Toluene).

  • Halogenated Waste: Avoid mixing with halogenated solvents (DCM, Chloroform) unless your facility permits "Commingled Solvents," as amines can react with alkyl halides (quaternization) generating heat over long storage periods.

    • Best Practice: Keep in Non-Halogenated streams.

Emergency Spill Management

In the event of a spill, speed and neutralization are key to preventing surface damage and exposure.

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a respirator if dust/aerosol is present.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Neutralize (The Critical Step):

    • Do not wipe up the concentrate directly.

    • Apply a weak acid neutralizer (e.g., Citric Acid powder or a commercial "Base Neutralizer").

    • Wait for any heat generation to dissipate.

  • Absorb: Cover the neutralized spill with an inert absorbent (Vermiculite, Dry Sand, or Chem-Sorb pads).

  • Collect: Scoop the mixture into a wide-mouth hazardous waste jar.

  • Clean: Wash the surface with soap and water.[2] Test surface pH to ensure no corrosive residue remains.

Regulatory & Compliance Context

  • US EPA (RCRA): This material is likely not a "P-listed" (acutely toxic) waste, but falls under "Characteristic" waste if it exhibits corrosivity (D002). It must be treated at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • DEA (Drug Enforcement Administration): While many piperidines are watched precursors, this specific substituted ether derivative is generally not a List I chemical. However, always verify current status if your lab synthesizes controlled substance analogs.

  • Destruction Method: The only acceptable final fate is Incineration . This ensures the destruction of the piperidine ring and prevents accumulation in the water table.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][4]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.

  • PubChem. (n.d.). Piperidine Compound Summary & Safety Data. National Library of Medicine. (Used for class-based hazard extrapolation).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Piperidine Derivatives. (General reference for piperidine derivative handling).

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-((3-Methoxyphenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an essential framework for the safe handling of 4-((3-Methoxyphenoxy)methyl)piperidine. The procedural guidance herein is synthesized from established safety protocols for piperidine derivatives and is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely. The core principle of this document is that a robust safety culture is built on a deep understanding of not just what to do, but why it is done.

Hazard Assessment and the Hierarchy of Controls

This compound belongs to the piperidine class of chemicals. While specific toxicological data for this exact molecule is not extensively published, the hazards of the parent piperidine structure are well-documented and serve as a critical baseline for risk assessment. Piperidines are known to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2][3][4] They can be toxic if inhaled or absorbed through the skin and may cause irritation to the respiratory system.[2][4][5][6][7][8] Exposure can lead to a range of systemic effects, including nausea, respiratory distress, and impacts on the central nervous system.[5]

Before any handling takes place, it is imperative to understand the Hierarchy of Controls , a foundational concept in occupational safety. Personal Protective Equipment (PPE) is the final and essential barrier, but it should never be the only one.

  • Elimination/Substitution: The most effective control is to remove the hazard or substitute it with a less hazardous alternative. In research and development, this is often not feasible.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the primary engineering control is a certified and properly functioning chemical fume hood .[9][10] All manipulations of this compound should occur within a fume hood to minimize inhalation exposure.

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), safety training, and clear labeling.

  • Personal Protective Equipment (PPE): Specialized equipment worn by the individual to protect against specific hazards. The remainder of this guide will focus on the correct selection and use of PPE.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure. The following recommendations provide a baseline for handling this compound.

Eye and Face Protection

Direct contact of piperidine derivatives with the eyes can cause severe irritation and potentially irreversible damage.[1][5][11] Standard safety glasses are insufficient.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times.

  • Recommended for High-Risk Tasks: For procedures involving larger quantities (>50g), heating, or risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[1][2][12] Contact lenses should not be worn, as they can trap chemicals against the cornea.[5]

Hand Protection

Piperidines can be absorbed through the skin and may cause severe burns or sensitization.[4][5][13] Glove selection is therefore critical.

  • Glove Type: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Glove Thickness: A minimum thickness of 4 mil is advised for incidental contact. For extended handling or immersion, heavier-duty gloves (e.g., >8 mil) are required.

  • Best Practice (Double Gloving): Wearing two pairs of nitrile gloves is a highly recommended practice. This provides a significant protective buffer; if the outer glove is compromised, the inner glove remains intact, allowing the user to exit the area, remove the damaged outer glove, and re-glove safely.

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[5] They should be replaced immediately if contamination is suspected. Never reuse disposable gloves.

Body Protection

To prevent skin contact from spills or splashes, appropriate body protection is mandatory.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is the minimum requirement.

  • Chemical Apron: For transfers of larger volumes or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.[5]

  • Attire: Long pants and fully enclosed shoes made of a non-porous material are required. Open-toed shoes, sandals, or woven-mesh shoes are strictly prohibited in the laboratory.

Respiratory Protection

All work with this compound must be conducted in a chemical fume hood to prevent inhalation of vapors or aerosols.[5][9] A respirator is necessary only when engineering controls are not available or are insufficient, such as during a large spill or emergency response.

  • Respirator Type: If required, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum. A full-face respirator offers a higher protection factor and also protects the eyes.

  • Fit Testing: All personnel required to wear a respirator must be medically cleared and undergo annual fit testing as per OSHA 29 CFR 1910.134.

Procedural Guidance

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure all necessary equipment, including waste containers, is inside the hood before starting.

  • PPE Donning: Don PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Weighing/Transfer: Perform all transfers of the chemical slowly and carefully to avoid generating dust or splashes. Use a spatula for solids or a pipette for liquids.

  • Post-Handling: Securely seal the primary container. Decontaminate any surfaces within the fume hood that may have been exposed.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination. First, remove the outer gloves. Then, remove the face shield/goggles and lab coat. Finally, remove the inner gloves.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[5][9][10][14]

Emergency and Disposal Protocols

Spill Response

For a minor spill contained within the chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, use a spill kit with an appropriate absorbent material (e.g., vermiculite or a chemical sorbent) to contain the spill. Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[2][5]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • For any major spill, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Chemical Waste: Unused or waste chemical must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, must be placed in a designated hazardous waste bag or container for disposal.[6][15] Do not discard in the regular trash.

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[6][15]

Data Summary and Workflow Visualization

Table 1: PPE Requirements by Task
Task ScenarioRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Low-Volume Weighing/Transfer (<10g) inside Fume Hood Not required if hood is functioning properlyChemical Splash GogglesDouble Nitrile GlovesLab Coat
High-Volume Transfer (>50g) or Synthesis inside Fume Hood Not required if hood is functioning properlyChemical Splash Goggles & Full Face ShieldDouble Nitrile GlovesLab Coat & Chemical Apron
Minor Spill Cleanup inside Fume Hood Not required if hood is functioning properlyChemical Splash Goggles & Full Face ShieldHeavy-Duty Nitrile or Neoprene GlovesLab Coat & Chemical Apron
Major Spill or Emergency Response NIOSH-approved Full-Face Respirator with OV CartridgesIntegrated with RespiratorHeavy-Duty Nitrile or Neoprene GlovesFull Chemical-Resistant Suit
Chemical Handling Workflow

The following diagram outlines the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment (Review SDS) Engineering_Controls 2. Verify Engineering Controls (Fume Hood Certification) Risk_Assessment->Engineering_Controls PPE_Selection 3. Select & Inspect PPE Engineering_Controls->PPE_Selection Don_PPE 4. Don PPE (Correct Sequence) PPE_Selection->Don_PPE Handling 5. Handle Chemical (Inside Fume Hood) Don_PPE->Handling Decontamination 6. Decontaminate Work Area Handling->Decontamination Spill Spill or Emergency? Handling->Spill Doff_PPE 7. Doff PPE (Avoid Contamination) Decontamination->Doff_PPE Waste_Disposal 8. Segregate Hazardous Waste (PPE & Chemical) Doff_PPE->Waste_Disposal Hand_Wash 9. Wash Hands Thoroughly Waste_Disposal->Hand_Wash Spill->Decontamination NO (Minor Spill) Evacuate Evacuate & Call for Help Spill->Evacuate YES

Caption: Workflow for safe handling of this compound.

References

  • 4-Piperidinopiperidine - Antibodies. (n.d.). Retrieved from [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. (1999, September). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2008). In National Center for Biotechnology Information. National Academies Press (US). Retrieved from [Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health. Retrieved from [Link]

  • PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Kamadatu, L., & Santoso, M. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.